4-Benzylpyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-benzylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOLXXRVIFGDTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062188 | |
| Record name | Pyridine, 4-(phenylmethyl)- | |
| Source | EPA DSSTox | |
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Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2116-65-6 | |
| Record name | 4-Benzylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2116-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Benzylpyridine | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-BENZYLPYRIDINE | |
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| Record name | Pyridine, 4-(phenylmethyl)- | |
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| Record name | Pyridine, 4-(phenylmethyl)- | |
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| Record name | 4-benzylpyridine | |
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| Record name | 4-BENZYLPYRIDINE | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1P29GQM0OH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Benzylpyridine
CAS Number: 2116-65-6
This technical guide provides a comprehensive overview of 4-Benzylpyridine, a versatile heterocyclic compound with significant applications in organic synthesis and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its properties, synthesis, analysis, and biological activities.
Core Properties and Data
This compound is a colorless to pale yellow liquid at room temperature. Its fundamental properties are summarized in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 2116-65-6 | [1][2][3][4] |
| Molecular Formula | C₁₂H₁₁N | [1][3][4] |
| Molecular Weight | 169.22 g/mol | [1][3][4] |
| Appearance | Colorless to pale yellow liquid | [5] |
| Boiling Point | 287 °C (lit.) | [5] |
| Melting Point | 9-11 °C | [6] |
| Density | 1.061 g/mL at 25 °C (lit.) | [5] |
| Refractive Index (n20/D) | 1.582 (lit.) | [5] |
| Solubility | Soluble in ethanol (B145695) and ether; insoluble in water. | [5] |
| pKa | 5.75 ± 0.10 (Predicted) | [5] |
Table 2: Spectroscopic Data of this compound
| Spectroscopic Technique | Key Data and Observations | Reference(s) |
| ¹H NMR (CDCl₃) | δ 8.49 (d, 2H), 7.31-7.09 (m, 5H), 3.95 (s, 2H) ppm | [7] |
| ¹³C NMR (CDCl₃) | δ 150.1, 149.8, 142.1, 129.1, 128.6, 126.3, 124.5, 41.8 ppm | [8] |
| FTIR (neat) | Characteristic peaks for C-H stretching (aromatic and aliphatic), C=C and C=N stretching of the pyridine (B92270) and benzene (B151609) rings. | [9] |
| Mass Spectrometry (GC-MS) | Molecular ion peak (M⁺) at m/z = 169. | [9] |
Synthesis and Experimental Protocols
This compound can be synthesized through various methods. Two common approaches are the reaction of benzyl (B1604629) chloride with pyridine and the reaction of a benzyl Grignard reagent with a pyridine derivative.
Synthesis from Benzyl Chloride and Pyridine
This method involves the direct reaction of benzyl chloride with an excess of pyridine, typically in the presence of a catalyst.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine pyridine (4 moles) and a catalytic amount of copper powder or cupric chloride.
-
Addition of Reactant: Heat the mixture to reflux. Slowly add benzyl chloride (1 mole) to the refluxing pyridine over a period of 1-2 hours.
-
Reaction: Continue to heat the reaction mixture under reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add an aqueous solution of sodium hydroxide (B78521) to neutralize the pyridine hydrochloride formed.
-
Extraction: Extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane.
-
Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.[3]
Synthesis via Grignard Reagent
This method provides a regioselective route to 4-substituted pyridines.
Experimental Protocol:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare the benzyl Grignard reagent by reacting benzyl chloride or benzyl bromide with magnesium turnings in anhydrous diethyl ether or THF.
-
Pyridine Activation: In a separate flask, activate pyridine by reacting it with an acyl chloride (e.g., ethyl chloroformate) to form an N-acylpyridinium salt.
-
Reaction: Cool the N-acylpyridinium salt solution to a low temperature (e.g., -78 °C). Slowly add the prepared benzyl Grignard reagent to this solution. The Grignard reagent will preferentially attack the 4-position of the pyridinium (B92312) ring.
-
Quenching and Work-up: After the addition is complete, allow the reaction to stir for a specified time before quenching with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction and Purification: Extract the product with an organic solvent. Wash, dry, and concentrate the organic phase. The resulting dihydropyridine (B1217469) intermediate is then oxidized (e.g., with a mild oxidizing agent or by air) to afford this compound. Purify the final product by column chromatography or distillation.[2]
Analytical Methodologies
Standard analytical techniques are employed to confirm the identity and purity of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Methodology:
-
Instrument: A standard GC-MS system.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: 1 µL of a dilute solution of this compound in a suitable solvent (e.g., dichloromethane) is injected in split mode.
-
Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).
-
MS Detection: Electron ionization (EI) at 70 eV. Scan a mass range of m/z 50-300. The molecular ion peak for this compound will be observed at m/z 169.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Methodology:
-
Instrument: A standard NMR spectrometer (e.g., 300 or 400 MHz).
-
Sample Preparation: Dissolve a small amount of this compound in a deuterated solvent (e.g., CDCl₃) containing a reference standard (e.g., TMS).
-
¹H NMR: Acquire the proton NMR spectrum. The expected chemical shifts are approximately δ 8.49 (doublet, 2H, protons ortho to N), 7.31-7.09 (multiplet, 5H, phenyl protons), and 3.95 (singlet, 2H, benzylic protons).[7]
-
¹³C NMR: Acquire the carbon-13 NMR spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy
Methodology:
-
Instrument: A standard FTIR spectrometer.
-
Sample Preparation: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr), or the spectrum is acquired using an ATR (Attenuated Total Reflectance) accessory.
-
Analysis: The resulting spectrum will show characteristic absorption bands for the aromatic C-H, aliphatic C-H, C=C, and C=N vibrations.
Applications in Drug Development and Research
This compound serves as a crucial building block in the synthesis of various biologically active molecules.
-
Antifungal Agents: It has been utilized as a reactant in the synthesis of bis(alkylpyridinium)alkanes, which exhibit antifungal properties. The presumed mechanism of action for such quaternary ammonium compounds is the disruption of the fungal cell membrane.[10]
-
Precursor for Pharmaceuticals: this compound is a key intermediate in the synthesis of Ifenprodil hemitartrate, a non-competitive NMDA receptor antagonist with vasodilating and neuroprotective properties.[5]
-
Enzyme Inhibition Studies: Derivatives of this compound have been synthesized and investigated as potential inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease.[11]
Biological Activities and Signaling Pathways
While this compound itself is not a therapeutic agent, it exhibits notable biological activities, primarily related to enzyme induction.
Induction of Cytochrome P450 Enzymes
This compound is a known inducer of hepatic microsomal cytochrome P450 (CYP) enzymes in rats.[12] Studies have shown that it can induce several CYP isozymes, including CYP2B1, CYP2E1, CYP2B6, P450b/e, and P450c/d.[12][13][14] The induction of these enzymes can have significant implications for drug metabolism, potentially leading to altered pharmacokinetic profiles of co-administered drugs. The mechanism of induction involves the activation of nuclear receptors such as the pregnane (B1235032) X receptor (PXR) and the constitutive androstane (B1237026) receptor (CAR), which in turn regulate the expression of CYP genes.[15]
Antifungal Activity
As a precursor to quaternary ammonium compounds, the antifungal activity of its derivatives is believed to stem from their ability to act as cationic surfactants. The positively charged nitrogen atom interacts with the negatively charged components of the fungal cell membrane, leading to a loss of membrane integrity, leakage of cellular contents, and ultimately, cell death. This is a broad-spectrum mechanism of action.
This technical guide provides a foundational understanding of this compound for researchers and drug development professionals. The detailed information on its properties, synthesis, and biological activities should aid in its effective utilization in various scientific endeavors.
References
- 1. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. This compound(2116-65-6) 1H NMR spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. This compound | C12H11N | CID 16458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. usbio.net [usbio.net]
- 11. Synthesis, biological evaluation, and computational studies of N-benzyl pyridinium–curcumin derivatives as potent AChE inhibitors with antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Induction of hepatic microsomal cytochrome P450 and drug-metabolizing enzymes by this compound and its structurally related compounds in rats. Dose- and sex-related differential induction of cytochrome P450 species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of 4-(4-chlorobenzyl)pyridine on rat hepatic microsomal cytochrome P450 and drug-metabolizing enzymes in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structures of cytochrome P450 2B6 bound to this compound and 4-(4-nitrobenzyl)pyridine: insight into inhibitor binding and rearrangement of active site side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanisms of cytochrome P450 induction - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Benzylpyridine: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of its Molecular Structure, Weight, and Role in Pharmaceutical Research
Introduction
4-Benzylpyridine is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its unique structural features, comprising a pyridine (B92270) ring substituted with a benzyl (B1604629) group at the fourth position, make it a valuable building block for the synthesis of a diverse range of more complex molecules.[1] This guide provides a comprehensive overview of the molecular structure, weight, and key technical data of this compound, with a focus on its applications and experimental considerations for researchers and scientists. The compound is recognized for its role as a potent inducer and inhibitor of hepatic microsomal cytochrome P450 enzymes, a critical aspect of drug metabolism studies.[2]
Molecular Structure and Properties
The fundamental characteristics of this compound are summarized in the tables below, providing a clear reference for its physical and chemical properties.
Table 1: Chemical Identity and Molecular Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₁N | [3][4] |
| Molecular Weight | 169.22 g/mol | [3][4] |
| IUPAC Name | This compound | [4] |
| CAS Number | 2116-65-6 | [3][4] |
| Canonical SMILES | C1=CC=C(C=C1)CC2=CC=NC=C2 | [4] |
| InChI Key | DBOLXXRVIFGDTI-UHFFFAOYSA-N | [4] |
Table 2: Physicochemical Data
| Property | Value | Source(s) |
| Appearance | Colorless to pale yellow liquid | [5] |
| Boiling Point | 287 °C (lit.) | [3] |
| Melting Point | 9 - 11 °C | [5][6] |
| Density | 1.061 g/mL at 25 °C (lit.) | [3] |
| Refractive Index | n20/D 1.582 (lit.) | [3] |
| Solubility | Soluble in alcohol and ether; sparingly soluble in water. | [1] |
Role in Drug Development and Biological Activity
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its biological activity is most notably characterized by its interaction with the cytochrome P450 (CYP) enzyme system, a superfamily of monooxygenases responsible for the metabolism of a vast array of xenobiotics, including drugs.
Interaction with Cytochrome P450 Enzymes
Research has demonstrated that this compound can act as both an inhibitor and an inducer of specific CYP isoforms, an important consideration in drug-drug interaction studies. It is a potent inhibitor of CYP2B6.[2] The binding of this compound to the active site of these enzymes can significantly alter the metabolism of co-administered drugs, potentially leading to adverse effects or reduced therapeutic efficacy.
The interaction of this compound with CYP2B6 has been structurally characterized, revealing that its binding is primarily driven by hydrophobic interactions, size, and shape complementarity within the enzyme's active site.[2] This understanding is crucial for the rational design of new drug candidates with predictable metabolic profiles.
Table 3: Quantitative Data on CYP2B6 Inhibition
| Parameter | Value | Enzyme | Source(s) |
| Spectral Binding Constant (KD) | 0.21 µM | CYP2B6 (Y226H/K262R mutant) | [2] |
The following diagram illustrates the inhibitory effect of this compound on a cytochrome P450 enzyme, leading to altered drug metabolism.
Experimental Protocols
Synthesis of this compound
A general and efficient method for the synthesis of this compound derivatives involves the deoxygenation of the corresponding phenyl-pyridylmethanol. The following protocol is adapted from a general procedure for this type of reaction.
General Experimental Procedure for HI-mediated Deoxygenation:
-
Reaction Setup: In a pressure tube, combine phenyl-4-pyridylmethanol (1 mmol) and acetic acid (3 mL).
-
Reagent Addition: Add aqueous hydroiodic acid (~57% aqueous solution, 2 mmol).
-
Heating: Stir the reaction mixture at 140 °C.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: After completion (typically 10 hours), dilute the reaction mixture with water and neutralize it with an aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with ethyl acetate (B1210297) (3 x 5 mL).
-
Washing: Combine the organic layers and wash with a saturated aqueous sodium thiosulfate (B1220275) solution to remove any generated iodine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the resulting residue by silica (B1680970) gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to obtain pure this compound.
The following diagram outlines the general workflow for the synthesis of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Structures of Cytochrome P450 2B6 Bound to this compound and 4-(4-Nitrobenzyl)pyridine: Insight into Inhibitor Binding and Rearrangement of Active Site Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-苄基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | C12H11N | CID 16458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound(2116-65-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. chemsynthesis.com [chemsynthesis.com]
An In-depth Technical Guide to the Synthesis of 4-Benzylpyridine from Benzyl Chloride and Pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 4-benzylpyridine from benzyl (B1604629) chloride and pyridine (B92270). The synthesis is a two-step process commencing with the quaternization of pyridine with benzyl chloride to form N-benzylpyridinium chloride, followed by a thermal Ladenburg rearrangement to yield a mixture of benzylpyridine isomers. This document details the underlying reaction mechanisms, provides explicit experimental protocols for each step, and includes methods for the purification of the target this compound. All quantitative data is presented in structured tables for clarity, and key pathways and workflows are visualized using diagrams.
Introduction
This compound is a significant heterocyclic compound utilized as a building block in the synthesis of various pharmaceutical agents and other specialty chemicals.[1] Its structure, featuring both a pyridine and a benzyl moiety, makes it a versatile intermediate. The synthesis from readily available starting materials, benzyl chloride and pyridine, is a classic yet nuanced process. This guide will provide a detailed technical examination of this synthetic route.
Reaction Pathway and Mechanism
The synthesis of this compound from benzyl chloride and pyridine proceeds through a two-step mechanism:
-
Step 1: Synthesis of N-Benzylpyridinium Chloride. This step is a bimolecular nucleophilic substitution (SN2) reaction, also known as the Menshutkin reaction. The lone pair of electrons on the nitrogen atom of the pyridine ring acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl chloride. This concerted step results in the formation of a new carbon-nitrogen bond and the displacement of the chloride ion, yielding the quaternary ammonium (B1175870) salt, N-benzylpyridinium chloride.[2]
-
Step 2: Ladenburg Rearrangement. The second step is the thermal rearrangement of the N-benzylpyridinium chloride. This reaction, known as the Ladenburg rearrangement, involves heating the pyridinium (B92312) salt, which leads to the migration of the benzyl group from the nitrogen atom to the carbon atoms of the pyridine ring. This rearrangement predominantly yields a mixture of 2-benzylpyridine (B1664053) and this compound. The reaction is understood to proceed via a homolytic dissociation of the nitrogen-benzyl bond at high temperatures.[3]
Quantitative Data
The following tables summarize the key quantitative data associated with the synthesis of this compound.
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| Pyridine | C₅H₅N | 79.10 | 115 | -42 |
| Benzyl Chloride | C₇H₇Cl | 126.58 | 179 | -39 |
| N-Benzylpyridinium Chloride | C₁₂H₁₂ClN | 205.68 | N/A | Decomposes |
| 2-Benzylpyridine | C₁₂H₁₁N | 169.22 | 276 | 8-10 |
| This compound | C₁₂H₁₁N | 169.22 | 287 | 9-11 |
Table 2: Summary of Reaction Conditions and Yields
| Step | Reaction | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 1 | Quaternization | Acetonitrile | 80 - Reflux | 1 - 24 | 92 - 98 |
| 2 | Ladenburg Rearrangement | Neat (no solvent) | ~300 | Varies | Mixture of isomers |
Experimental Protocols
Step 1: Synthesis of N-Benzylpyridinium Chloride
This protocol is adapted from established procedures for the quaternization of pyridines.[2]
Materials:
-
Pyridine
-
Benzyl chloride
-
Anhydrous acetonitrile
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert gas supply (e.g., nitrogen or argon)
-
Büchner funnel and vacuum flask
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve pyridine (1.0 equivalent) in anhydrous acetonitrile.
-
To the stirred solution, add benzyl chloride (1.0-1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) under an inert atmosphere.
-
Maintain the reflux for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The formation of a white precipitate indicates product formation.[2]
-
After the reaction is complete, cool the mixture to room temperature, which should cause the N-benzylpyridinium chloride to precipitate.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with diethyl ether to remove any unreacted starting materials.
-
Dry the purified N-benzylpyridinium chloride under vacuum.
Step 2: Thermal Ladenburg Rearrangement to 2- and this compound
This protocol is based on the general conditions reported for the Ladenburg rearrangement.[3]
Materials:
-
N-Benzylpyridinium chloride (from Step 1)
Equipment:
-
Heavy-walled sealed tube or high-pressure reactor
-
High-temperature oven or furnace
-
Fractional distillation apparatus
Procedure:
-
Place the dry N-benzylpyridinium chloride into a heavy-walled glass tube suitable for high-temperature reactions.
-
Seal the tube under vacuum.
-
Heat the sealed tube in an oven or furnace to approximately 300°C. The reaction time will need to be optimized, but several hours is a typical starting point.
-
After the reaction is complete, allow the tube to cool to room temperature before carefully opening it in a well-ventilated fume hood.
-
The product will be a mixture of 2-benzylpyridine, this compound, and potentially other by-products.
Purification of this compound
The primary by-product of the Ladenburg rearrangement is 2-benzylpyridine. Due to the close boiling points of the 2- and 4-isomers, a careful fractional distillation is required for their separation.[4][5]
Equipment:
-
Fractional distillation apparatus with a Vigreux column or packed column
-
Heating mantle
-
Thermometer
-
Collection flasks
Procedure:
-
Set up the fractional distillation apparatus with the crude product mixture from the Ladenburg rearrangement in the distillation flask.
-
Slowly heat the mixture. The lower-boiling 2-benzylpyridine (b.p. 276°C) will begin to distill first.
-
Carefully collect the fraction that distills at or near 276°C.
-
As the temperature of the distillate begins to rise, change the collection flask to isolate the intermediate fraction.
-
Collect the fraction that distills at or near 287°C, which will be enriched in this compound.
-
The purity of the fractions should be assessed by analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
For further purification, recrystallization of the this compound fraction can be performed. As this compound is a low-melting solid, this can be achieved by dissolving the fraction in a minimal amount of a suitable hot solvent and allowing it to cool slowly.[6][7] A final distillation of the purified this compound from calcium oxide (CaO) under reduced pressure can also be employed.[1]
Experimental Workflow and Logical Relationships
The following diagram illustrates the overall workflow for the synthesis and purification of this compound.
Conclusion
The synthesis of this compound from benzyl chloride and pyridine is a robust two-step process that is accessible in a standard organic chemistry laboratory. The initial quaternization reaction proceeds in high yield to form N-benzylpyridinium chloride. The subsequent thermal Ladenburg rearrangement provides access to the desired C-benzylated pyridines. While the rearrangement lacks perfect regioselectivity, the resulting isomers can be effectively separated through careful fractional distillation. This technical guide provides the necessary details for researchers and professionals to successfully synthesize and purify this compound for its various applications in drug development and chemical synthesis.
References
- 1. Page loading... [wap.guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. Homolytic mechanisms of aromatic rearrangements. Part II. Thermal rearrangements of 1-alkylpyridinium salts (the Ladenburg rearrangement) - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. 4-5 Chemistry - Distillation and fractional distillation- Study Notes [iitianacademy.com]
- 5. Noob to Guru: I Can Do Chemistry - How to separate miscible liquids - Fractional Distillation [icandochemistry.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. mt.com [mt.com]
Spectroscopic Profile of 4-Benzylpyridine: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the key spectroscopic data for 4-Benzylpyridine, a versatile heterocyclic compound with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. Detailed experimental protocols and tabulated data are presented to facilitate the identification, characterization, and quality control of this compound.
Introduction
This compound (C₁₂H₁₁N) is a substituted pyridine (B92270) derivative with a molecular weight of 169.23 g/mol . Its structural features, comprising a pyridine ring and a benzyl (B1604629) group, give rise to a distinct spectroscopic fingerprint. Understanding these spectral characteristics is fundamental for its synthesis, purification, and application in various research and development endeavors. This guide presents a detailed analysis of its ¹H NMR, ¹³C NMR, IR, and MS data, coupled with generalized experimental procedures for acquiring such spectra.
Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound, presented in tabular format for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
2.1.1. ¹H NMR Data
The ¹H NMR spectrum of this compound is characterized by signals corresponding to the protons of the pyridine and benzene (B151609) rings, as well as the methylene (B1212753) bridge.
| Assignment | Chemical Shift (δ) in CDCl₃ (ppm) [1] | Chemical Shift (δ) in DMSO-d₆ (ppm) | Multiplicity | Integration |
| H-2, H-6 (Pyridine) | 8.49 | 8.47 | Doublet | 2H |
| H-3, H-5 (Pyridine) | 7.09 | 7.18 | Doublet | 2H |
| Phenyl Protons | 7.31 - 7.17 | 7.30 - 7.20 | Multiplet | 5H |
| Methylene Protons (-CH₂-) | 3.95 | 3.98 | Singlet | 2H |
2.1.2. ¹³C NMR Data
The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule.
| Assignment | Chemical Shift (δ) in DMSO-d₆ (ppm) [2] |
| C-4 (Pyridine) | 150.1 |
| C-2, C-6 (Pyridine) | 149.7 |
| C-ipso (Benzene) | 139.1 |
| C-para (Benzene) | 128.9 |
| C-ortho (Benzene) | 128.6 |
| C-meta (Benzene) | 126.6 |
| C-3, C-5 (Pyridine) | 124.0 |
| Methylene Carbon (-CH₂-) | 41.2 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
| C-H stretch (Aromatic) | 3100 - 3000 | Medium |
| C-H stretch (Aliphatic) | 2950 - 2850 | Medium |
| C=C stretch (Aromatic Ring) | 1600 - 1450 | Medium-Strong |
| C=N stretch (Pyridine Ring) | ~1595 | Strong |
| C-H bend (Aliphatic) | ~1450 | Medium |
| C-H in-plane bend (Aromatic) | 1300 - 1000 | Medium-Weak |
| C-H out-of-plane bend (Aromatic) | 900 - 675 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data presented here corresponds to Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
| m/z | Relative Intensity (%) | Assignment |
| 169 | 99.99 | [M]⁺ (Molecular Ion)[3] |
| 168 | 45.0 | [M-H]⁺ |
| 167 | 33.40 | [M-2H]⁺[3] |
| 92 | 30.0 | [C₇H₈]⁺ (Tropylium ion) |
| 91 | 25.90 | [C₇H₇]⁺ (Benzyl cation)[3] |
| 78 | 15.0 | [C₆H₆]⁺ (Benzene) |
| 51 | 15.10 | [C₄H₃]⁺[3] |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may require optimization.
NMR Spectroscopy
3.1.1. Sample Preparation
Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ = 0.00 ppm).
3.1.2. ¹H NMR Acquisition
A standard one-pulse sequence is typically used for ¹H NMR acquisition. Representative parameters are as follows:
-
Spectrometer Frequency: 300-500 MHz
-
Pulse Angle: 30-45°
-
Spectral Width: 10-15 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds[3]
-
Number of Scans: 8-16[3]
3.1.3. ¹³C NMR Acquisition
A proton-decoupled pulse sequence is commonly employed for ¹³C NMR to simplify the spectrum and enhance the signal-to-noise ratio.
-
Spectrometer Frequency: 75-125 MHz
-
Pulse Angle: 30°
-
Spectral Width: 0-220 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more, depending on the sample concentration.
Infrared (IR) Spectroscopy
3.2.1. Neat Liquid (FTIR)
A drop of neat this compound is placed between two polished salt plates (e.g., NaCl or KBr). The plates are carefully pressed together to form a thin liquid film. The assembled plates are then placed in the spectrometer's sample holder for analysis.
3.2.2. Attenuated Total Reflectance (ATR-IR)
A small drop of this compound is applied directly onto the surface of the ATR crystal (e.g., diamond or zinc selenide). The spectrum is then collected. After analysis, the crystal is cleaned with a suitable solvent (e.g., isopropanol) and a soft tissue.
Mass Spectrometry (GC-MS)
3.3.1. Sample Preparation
A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or methanol.
3.3.2. GC-MS Analysis
The sample is introduced into the mass spectrometer via a gas chromatograph to separate it from any impurities.
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: An initial temperature of 50-100 °C, held for 1-2 minutes, followed by a ramp of 10-20 °C/min to a final temperature of 250-300 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: 40-400 m/z.
-
Ion Source Temperature: 200-230 °C.
Logical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis.
Conclusion
The spectroscopic data and methodologies presented in this guide provide a foundational resource for the scientific community working with this compound. The ¹H NMR, ¹³C NMR, IR, and MS spectra collectively offer a unique fingerprint for this compound, enabling its unambiguous identification and characterization. The provided experimental protocols serve as a practical starting point for researchers to obtain high-quality spectroscopic data.
References
An In-depth Technical Guide on the Solubility of 4-Benzylpyridine in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of 4-benzylpyridine in common organic solvents. Due to a lack of extensive, publicly available quantitative solubility data for this compound, this document focuses on providing a comprehensive qualitative solubility profile, alongside a detailed experimental protocol for the quantitative determination of its solubility. This allows researchers to generate precise data tailored to their specific laboratory conditions and needs.
Introduction to this compound
This compound is a heterocyclic aromatic compound with a molecular formula of C₁₂H₁₁N. It consists of a pyridine (B92270) ring substituted with a benzyl (B1604629) group at the 4-position. Its chemical structure lends it to a variety of applications in organic synthesis, serving as a building block for more complex molecules in the pharmaceutical and agrochemical industries. Understanding its solubility is critical for reaction setup, purification processes like recrystallization, and formulation development.
Qualitative Solubility Profile
Based on available chemical literature and supplier specifications, a qualitative solubility profile for this compound has been compiled. The principle of "like dissolves like" generally applies, where polar solvents are more likely to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. This compound, with its aromatic rings and a nitrogen atom, exhibits moderate polarity.
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent | Qualitative Solubility | Reference |
| Polar Protic | Water | Insoluble | [1][2] |
| Methanol (B129727) | Slightly Soluble | [1][3] | |
| Ethanol (B145695) | Soluble | [1][2] | |
| Polar Aprotic | Acetone | Data not available | |
| Dichloromethane | Data not available | ||
| Chloroform | Slightly Soluble | [1][3] | |
| Ethyl Acetate | Data not available | ||
| Dimethyl Sulfoxide (DMSO) | Data not available | ||
| N,N-Dimethylformamide (DMF) | Data not available | ||
| Non-Polar | Toluene | Data not available | |
| Hexane | Data not available | ||
| Diethyl Ether | Soluble | [1][2] |
Note: "Soluble" indicates that the substance dissolves readily, "Slightly Soluble" suggests partial dissolution, and "Insoluble" indicates negligible dissolution.
Quantitative Solubility Data
A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in most common organic solvents. A calculated Log10 of water solubility in mol/L was found to be -3.34, which suggests very low solubility in water, consistent with qualitative observations. The lack of published quantitative data highlights the necessity for experimental determination to obtain precise solubility values for specific applications.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of this compound solubility in a given organic solvent. This protocol is based on the widely used shake-flask method.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Vials with screw caps (B75204) and PTFE septa
-
Constant temperature orbital shaker or water bath
-
Syringes and syringe filters (0.22 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis for HPLC, FID for GC)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial. The goal is to have undissolved solid remaining after equilibrium is reached.
-
Accurately add a known volume of the chosen organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can determine the minimum time to reach a plateau in concentration.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.
-
-
Analysis:
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent using the following formula:
Solubility ( g/100 mL) = (Concentration from analysis (g/mL)) x (Dilution factor) x 100
-
Experimental Workflow for Solubility Determination
Caption: Workflow for experimental solubility determination.
Logical Relationships in Solubility Prediction
The solubility of a compound like this compound is governed by a complex interplay of its physicochemical properties and those of the solvent. A simplified logical diagram illustrating these relationships is presented below.
Caption: Factors influencing the solubility of this compound.
Conclusion
While quantitative solubility data for this compound in common organic solvents is not widely published, its qualitative profile indicates good solubility in ethanol and diethyl ether, slight solubility in methanol and chloroform, and insolubility in water. For applications requiring precise solubility values, experimental determination is necessary. The provided protocol for the shake-flask method offers a reliable approach for obtaining this critical data, enabling informed decisions in process development, purification, and formulation within research and drug development settings.
References
4-Benzylpyridine: A Technical Health and Safety Guide for Research Professionals
An In-depth Overview for Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive health and safety information for 4-Benzylpyridine (CAS No. 2116-65-6), a heterocyclic organic compound utilized as a raw material and intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1] Due to its potential health hazards, a thorough understanding of its toxicological profile and proper handling procedures is crucial for professionals in research and drug development.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid.[2] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₁N | [3] |
| Molecular Weight | 169.23 g/mol | [3] |
| Appearance | Light yellow liquid | [3] |
| Melting Point | 9 - 11 °C / 48.2 - 51.8 °F | [3] |
| Boiling Point | 287 °C / 548.6 °F @ 760 mmHg | [3] |
| Density | 1.060 g/mL at 25 °C | [4] |
| Flash Point | 115 °C / 239 °F | [3] |
| Vapor Pressure | 10 hPa @ 135 °C | [3] |
| Vapor Density | 5.8 | [3] |
| pH | 8 (saturated solution) | [3] |
| Solubility | Insoluble in water; Soluble in ethanol (B145695) and ether | [1] |
Hazard Identification and Classification
This compound is classified as a hazardous chemical. The GHS classification and associated hazard statements are summarized in Table 2.
| GHS Classification | Hazard Statement | Signal Word |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Warning |
| Serious Eye Damage/Eye Irritation (Category 2) | H319: Causes serious eye irritation | Warning |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | Warning |
Toxicological Information
The primary routes of exposure to this compound are ingestion, skin contact, eye contact, and inhalation.
-
Acute Oral Toxicity: Harmful if swallowed.[5] Ingestion may lead to gastrointestinal irritation, nausea, vomiting, and diarrhea.[8]
-
Dermal Irritation: Causes skin irritation.[5]
-
Eye Irritation: Causes serious eye irritation, which may manifest as chemical conjunctivitis.[8]
-
Inhalation: May cause respiratory tract irritation.[8] Inhalation of vapors may lead to delayed pulmonary edema.[9]
-
Chronic Effects: The toxicological properties have not been fully investigated, and effects from chronic exposure may be delayed.[3],[8]
Potential Signaling Pathway for Pyridine (B92270) Derivative-Induced Cellular Toxicity
While specific signaling pathways for this compound are not extensively documented, a generalized pathway for pyridine derivative-induced cellular toxicity can be proposed. This often involves metabolic activation and the generation of reactive species, leading to cellular stress and inflammatory responses.
Caption: Generalized toxicity pathway for pyridine derivatives.
Experimental Protocols for Safety Assessment
The following are detailed methodologies for key toxicological assessments, based on OECD guidelines, which are internationally recognized standards for chemical safety testing.
Acute Oral Toxicity - Fixed Dose Procedure (Based on OECD Guideline 420)
Objective: To determine the acute oral toxicity of a substance.[4]
Principle: A stepwise procedure is used where groups of animals of a single sex (typically females) are dosed with the test substance at one of the defined dose levels (5, 50, 300, 2000, or 5000 mg/kg).[4] The procedure aims to identify a dose that produces some signs of toxicity without causing mortality.[4]
Methodology:
-
Animal Selection: Healthy, young adult rats are used.[4]
-
Housing and Feeding: Animals are housed in standard laboratory conditions with free access to food and water, except for a brief fasting period before dosing.[10]
-
Dose Administration: The test substance is administered as a single dose by gavage.[4]
-
Sighting Study: An initial sighting study is performed to determine the appropriate starting dose for the main study.[11]
-
Main Study:
-
A group of five female rats is dosed at the selected starting dose.
-
If no mortality is observed, the next higher fixed dose is administered to another group of animals.
-
If mortality is observed, the next lower fixed dose is administered to another group.
-
This process is continued until the dose causing evident toxicity or no more than one death is identified.
-
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days after dosing.[11]
-
Pathology: A gross necropsy is performed on all animals at the end of the study.[10]
Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)
Objective: To assess the potential of a substance to cause skin irritation or corrosion.[12]
Principle: The test substance is applied to a small area of the skin of an experimental animal (typically a rabbit) for a defined period. The skin is then observed for signs of erythema (redness) and edema (swelling).[12]
Methodology:
-
Animal Selection: Healthy, young adult albino rabbits with intact skin are used.[12]
-
Preparation of the Skin: The fur is clipped from the dorsal area of the trunk of the animal 24 hours before the test.[12]
-
Application of the Test Substance:
-
Observations:
-
Sequential Testing: A sequential testing strategy is recommended, starting with a single animal. If a corrosive effect is observed, no further testing is required. If no corrosive effect is seen, the test is confirmed on additional animals.[6]
Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)
Objective: To determine the potential of a substance to cause eye irritation or corrosion.[13]
Principle: The test substance is applied in a single dose to one eye of an experimental animal (typically a rabbit), with the other eye serving as a control. The eyes are then observed for any changes.[13]
Methodology:
-
Animal Selection: Healthy, young adult albino rabbits are used. Both eyes are examined before the test to ensure there are no pre-existing defects.[3]
-
Application of the Test Substance:
-
Observations:
-
Washout: The eyes are generally not washed out for at least 24 hours after instillation, unless immediate corrosive effects are noted.[3]
-
Sequential Testing: A sequential testing strategy is employed, starting with one animal. If corrosive or severe irritant effects are observed, further testing is not performed.[3]
Exposure Controls and Personal Protection
To minimize the risk of exposure to this compound, the following engineering controls and personal protective equipment (PPE) should be utilized.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[8]
-
Ensure eyewash stations and safety showers are readily accessible.[8]
Personal Protective Equipment:
| PPE Type | Specification |
| Eye/Face Protection | Chemical safety goggles or face shield (conforming to EN166 or OSHA 29 CFR 1910.133) |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) |
| Skin and Body Protection | Lab coat, long-sleeved clothing, and closed-toe shoes |
| Respiratory Protection | Not typically required under normal use with adequate ventilation. For large spills or in poorly ventilated areas, a NIOSH-approved respirator with an organic vapor cartridge is recommended. |
Handling, Storage, and Disposal
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. Wash thoroughly after handling.[3]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents and strong acids.[3]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow to enter drains or waterways.[3]
First Aid and Emergency Procedures
| Exposure Route | First Aid Measures |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8] |
| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[3] |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3] |
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[8]
-
Specific Hazards: Thermal decomposition can produce toxic gases, including nitrogen oxides, carbon monoxide, and carbon dioxide.[3]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[8]
Chemical Safety Assessment Workflow
A systematic approach to chemical safety assessment is essential for managing the risks associated with this compound.
Caption: A general workflow for chemical safety assessment.
Stability and Reactivity
-
Stability: Stable under normal conditions.[3]
-
Incompatible Materials: Strong oxidizing agents and strong acids.[3]
-
Hazardous Decomposition Products: Under fire conditions, may produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[3]
-
Hazardous Polymerization: Will not occur.[3]
This guide is intended to provide comprehensive health and safety information for this compound to be used by trained professionals. It is not a substitute for a formal risk assessment and adherence to all applicable safety regulations. Always consult the most up-to-date Safety Data Sheet (SDS) before handling this chemical.
References
- 1. oecd.org [oecd.org]
- 2. Page loading... [guidechem.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. oecd.org [oecd.org]
- 5. researchgate.net [researchgate.net]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. This compound | C12H11N | CID 16458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]
- 9. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. oecd.org [oecd.org]
- 13. oecd.org [oecd.org]
- 14. besmart.ie [besmart.ie]
- 15. uniube.br [uniube.br]
An In-depth Technical Guide to 4-Benzylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Benzylpyridine, a versatile heterocyclic compound with significant applications in organic synthesis and drug discovery. This document details its chemical identity, physicochemical properties, synthesis methodologies, and key biological activities. Particular focus is given to its role as a synthetic intermediate and its interaction with cytochrome P450 enzymes. Experimental protocols for its synthesis and relevant biological assays are provided to facilitate further research and development.
Chemical Identity and Synonyms
The unambiguous identification of a chemical entity is paramount for scientific communication and regulatory purposes. The nomenclature and various identifiers for this compound are summarized below.
IUPAC Name: this compound[1]
Table 1: Synonyms and Identifiers
| Type | Identifier |
| Common Synonyms | gamma-Benzylpyridine, Pyridine (B92270), 4-(phenylmethyl)-[1][2] |
| CAS Number | 2116-65-6[1][2] |
| Molecular Formula | C₁₂H₁₁N[2] |
| Molecular Weight | 169.22 g/mol [2] |
| InChI | InChI=1S/C12H11N/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12/h1-9H,10H2[1] |
| InChIKey | DBOLXXRVIFGDTI-UHFFFAOYSA-N[1] |
| SMILES | C1=CC=C(C=C1)CC2=CC=NC=C2[1] |
| EC Number | 218-319-0[2] |
| PubChem CID | 16458[1] |
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, application in chemical reactions, and for predicting its behavior in biological systems.
Table 2: Physicochemical Data for this compound
| Property | Value | Reference |
| Appearance | Colorless to pale yellow liquid | --INVALID-LINK-- |
| Boiling Point | 287 °C (lit.) | --INVALID-LINK-- |
| Melting Point | 9-11 °C | --INVALID-LINK-- |
| Density | 1.061 g/mL at 25 °C (lit.) | --INVALID-LINK-- |
| Refractive Index (n20/D) | 1.582 (lit.) | --INVALID-LINK-- |
| pKa | 5.75 ± 0.10 (Predicted) | --INVALID-LINK-- |
| Solubility | Soluble in ethanol (B145695) and ether; sparingly soluble in water. | --INVALID-LINK-- |
| Flash Point | 115 °C (239 °F) - closed cup | --INVALID-LINK-- |
Synthesis of this compound
This compound can be synthesized through various routes. Below are detailed experimental protocols for two common methods.
Synthesis via Grignard Reaction
This method involves the regiospecific addition of a benzyl (B1604629) Grignard reagent to a pyridinium (B92312) salt.[3]
Experimental Protocol:
-
Preparation of Benzylmagnesium Chloride: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq). Add a small crystal of iodine to activate the magnesium. Slowly add a solution of benzyl chloride (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) to the magnesium suspension under a nitrogen atmosphere. The reaction is initiated with gentle heating. Once the reaction starts, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.
-
Formation of the Pyridinium Salt: In a separate flask, dissolve pyridine (1.0 eq) in anhydrous toluene (B28343). Cool the solution to 0 °C and slowly add a solution of an acyl chloride (e.g., benzoyl chloride, 1.0 eq) in anhydrous toluene. The pyridinium salt precipitates out of the solution.
-
Grignard Addition: Cool the Grignard reagent solution to -78 °C. Slowly add the suspension of the pyridinium salt to the Grignard reagent. The reaction mixture is stirred at -78 °C for 2-3 hours.
-
Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford this compound.
Synthesis from 4-Cyanopyridine (B195900) and Toluene
This method provides a route to this compound, which can then be further reduced to 4-benzylpiperidine (B145979) if desired.[4]
Experimental Protocol:
-
Reaction Setup: In a reaction vessel, combine 4-cyanopyridine and a suitable catalyst (e.g., a palladium-based catalyst).
-
Addition of Toluene: Add an excess of toluene, which serves as both a reactant and a solvent.
-
Reaction Conditions: The reaction mixture is heated under pressure to facilitate the coupling reaction. The specific temperature and pressure will depend on the catalyst used.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the catalyst is filtered off. The excess toluene is removed by distillation. The resulting crude this compound is then purified by vacuum distillation or column chromatography.
Biological Activities and Applications
This compound serves as a crucial building block in the synthesis of various biologically active molecules. Its derivatives have shown a range of activities, and the parent compound itself exhibits notable interactions with key enzymes.
Antifungal Activity
This compound and its derivatives have been reported to possess antifungal properties.[5] The evaluation of this activity is typically performed through the determination of the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) against Candida albicans
-
Inoculum Preparation: Candida albicans is cultured on Sabouraud Dextrose Agar at 35°C for 24-48 hours. A suspension of the yeast is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
Preparation of Microdilution Plates: A serial two-fold dilution of this compound is prepared in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared C. albicans suspension. A positive control (no compound) and a negative control (no inoculum) are included.
-
Incubation: The plate is incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the positive control.[6][7][8][9]
Inhibition of Cytochrome P450 Enzymes
This compound is a known inhibitor of cytochrome P450 (CYP) enzymes, particularly CYP2B6.[2][10] This inhibition is a critical consideration in drug development, as it can lead to drug-drug interactions.
Mechanism of Inhibition:
The inhibitory effect of this compound on CYP2B6 is primarily based on its ability to bind to the active site of the enzyme. The interaction is largely driven by hydrophobic interactions between the benzyl and pyridine rings of the molecule and the hydrophobic residues within the enzyme's active site. This binding prevents the substrate from accessing the catalytic heme center, thereby inhibiting the metabolic activity of the enzyme.[2]
Experimental Protocol: Cytochrome P450 Inhibition Assay (e.g., CYP2B6)
-
Reagents: Human liver microsomes (containing CYP2B6), a fluorescent probe substrate for CYP2B6 (e.g., 7-ethoxy-4-(trifluoromethyl)coumarin), NADPH regenerating system, and this compound.
-
Assay Procedure: In a 96-well plate, incubate the liver microsomes with varying concentrations of this compound. After a pre-incubation period, initiate the reaction by adding the fluorescent probe substrate and the NADPH regenerating system.
-
Measurement: The reaction is monitored by measuring the increase in fluorescence over time, which corresponds to the formation of the metabolized product.
-
Data Analysis: The rate of reaction at each concentration of this compound is determined. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is calculated by plotting the reaction rate against the inhibitor concentration.
Visualizations
Synthetic Workflow for this compound via Grignard Reaction
Caption: Synthetic workflow for this compound via Grignard reaction.
Inhibition of Cytochrome P450 2B6 by this compound
Caption: Inhibition of CYP2B6-mediated substrate metabolism by this compound.
Conclusion
This compound is a compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development. Its utility as a versatile synthetic precursor, combined with its notable biological activity as a cytochrome P450 inhibitor, underscores its importance. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers, facilitating further exploration of this compound's potential in the development of novel therapeutics and other advanced chemical applications.
References
- 1. This compound | C12H11N | CID 16458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Structures of cytochrome P450 2B6 bound to this compound and 4-(4-nitrobenzyl)pyridine: insight into inhibitor binding and rearrangement of active site side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Induction of hepatic microsomal cytochrome P450 and drug-metabolizing enzymes by this compound and its structurally related compounds in rats. Dose- and sex-related differential induction of cytochrome P450 species - PubMed [pubmed.ncbi.nlm.nih.gov]
Crystal Structure of 4-Benzylpyridine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystallographic structure of 4-benzylpyridine. Due to the inaccessibility of the specific Crystallographic Information File (CIF) for entry 4322456 in the Crystallography Open Database (COD), this document presents a representative analysis based on the known chemical structure of this compound and established methodologies for similar small organic molecules. The quantitative data herein is illustrative of a typical crystal structure determination for this compound.
Introduction
This compound (C₁₂H₁₁N) is a substituted pyridine (B92270) derivative with a benzyl (B1604629) group attached at the 4-position of the pyridine ring.[1][2] Its molecular structure gives rise to potential applications as a ligand in coordination chemistry and as a building block in the synthesis of more complex organic molecules, including pharmaceuticals.[3][4] Understanding the three-dimensional arrangement of atoms in the solid state is crucial for predicting its physical and chemical properties, as well as its interactions with biological targets. X-ray crystallography provides definitive information on molecular geometry, conformation, and intermolecular interactions.
Experimental Protocols
The following sections detail a representative methodology for the determination of the crystal structure of this compound.
Crystal Growth
Single crystals of this compound suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution. A common solvent for this purpose is ethanol (B145695) or a mixture of ethanol and water. The process involves dissolving a high-purity sample of this compound in the chosen solvent at a slightly elevated temperature, followed by slow cooling or allowing the solvent to evaporate at a constant temperature over several days.
X-ray Data Collection
A suitable single crystal is mounted on a goniometer head of a diffractometer. Data collection is typically performed at a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations of the atoms. Monochromatic X-ray radiation, commonly Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å), is used. The diffraction data are collected as a series of frames at different crystal orientations.
Structure Solution and Refinement
The collected diffraction data are processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is subsequently refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms can be placed in calculated positions and refined using a riding model.
Crystallographic Data
The following tables summarize representative crystallographic data for this compound.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Representative Value |
| Empirical Formula | C₁₂H₁₁N |
| Formula Weight | 169.22 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 (Illustrative) |
| b (Å) | 12.1 (Illustrative) |
| c (Å) | 9.3 (Illustrative) |
| α (°) | 90 |
| β (°) | 105.2 (Illustrative) |
| γ (°) | 90 |
| Volume (ų) | 923.4 (Illustrative) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.215 (Illustrative) |
| Absorption Coeff. (mm⁻¹) | 0.075 (Illustrative for Mo Kα) |
| F(000) | 360 |
| Crystal Size (mm³) | 0.20 x 0.15 x 0.10 |
| Radiation (Å) | Mo Kα (0.71073) |
| Temperature (K) | 100 |
| Reflections Collected | ~5000 (Illustrative) |
| Independent Reflections | ~2000 (Illustrative) |
| R_int | 0.035 (Illustrative) |
| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.110 |
| R indices (all data) | R₁ = 0.060, wR₂ = 0.125 |
| Goodness-of-fit on F² | 1.05 |
Table 2: Selected Bond Lengths (Å)
| Bond | Length (Å) (Illustrative) |
| C1 - C2 | 1.39 |
| C2 - C3 | 1.39 |
| C3 - C4 | 1.39 |
| C4 - C5 | 1.39 |
| C5 - C6 | 1.39 |
| C6 - C1 | 1.39 |
| C4 - C7 | 1.51 |
| C7 - C8 | 1.52 |
| C8 - C9 | 1.39 |
| C9 - C10 | 1.38 |
| C10 - N1 | 1.34 |
| N1 - C11 | 1.34 |
| C11 - C12 | 1.38 |
| C12 - C8 | 1.39 |
Table 3: Selected Bond Angles (°)
| Angle | Angle (°) (Illustrative) |
| C1 - C4 - C7 | 121.0 |
| C3 - C4 - C7 | 121.0 |
| C4 - C7 - C8 | 112.5 |
| C7 - C8 - C9 | 120.5 |
| C7 - C8 - C12 | 120.5 |
| C9 - C8 - C12 | 119.0 |
| C8 - C9 - C10 | 120.0 |
| C9 - C10 - N1 | 120.5 |
| C10 - N1 - C11 | 117.0 |
| N1 - C11 - C12 | 120.5 |
| C11 - C12 - C8 | 120.0 |
Visualization of Structure and Workflow
Molecular Structure of this compound
Caption: Molecular structure of this compound.
Experimental Workflow for Crystal Structure Determination
Caption: Workflow for X-ray crystal structure determination.
References
An In-depth Technical Guide to the pKa and Basicity of 4-Benzylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the pKa and basicity of 4-benzylpyridine, a heterocyclic organic compound of interest in medicinal chemistry and materials science. Understanding the protonation state and basicity of this molecule is critical for predicting its behavior in physiological systems, designing novel catalysts, and developing new pharmaceutical agents.
Core Concepts: pKa and Basicity of Pyridine (B92270) Derivatives
The basicity of pyridine and its derivatives is attributed to the lone pair of electrons on the nitrogen atom, which is available to accept a proton. The pKa value of a substituted pyridine is the negative logarithm of the acid dissociation constant (Ka) of its conjugate acid, the pyridinium (B92312) ion. A higher pKa value indicates a stronger base, as the conjugate acid is weaker and less likely to donate its proton.
The electronic properties of substituents on the pyridine ring significantly influence its basicity. Electron-donating groups (EDGs) increase the electron density on the nitrogen atom, making the lone pair more available for protonation and thereby increasing the basicity (higher pKa). Conversely, electron-withdrawing groups (EWGs) decrease the electron density at the nitrogen, resulting in lower basicity (lower pKa).
Basicity of this compound: A Comparative Analysis
The benzyl (B1604629) group at the 4-position of the pyridine ring influences its basicity primarily through a weak positive inductive effect (+I). The CH2 group of the benzyl substituent is electron-donating, pushing electron density into the aromatic ring. This increased electron density at the nitrogen atom enhances its ability to accept a proton, making this compound a stronger base than unsubstituted pyridine.
To contextualize the basicity of this compound, it is useful to compare its pKa value with that of pyridine and 4-methylpyridine (B42270). The methyl group in 4-methylpyridine is also an electron-donating group, and its effect on basicity is well-established.
Data Presentation: pKa Values of Selected Pyridines
| Compound | Structure | Substituent at 4-position | pKa of Conjugate Acid | Reference |
| Pyridine | C₅H₅N | -H | 5.23 | [1] |
| 4-Methylpyridine | C₆H₇N | -CH₃ | 5.98 | |
| This compound | C₁₂H₁₁N | -CH₂C₆H₅ | Value not found in direct search |
While a specific experimental pKa value for this compound was not located in the immediate search, based on the weak electron-donating nature of the benzyl group, its pKa is expected to be slightly higher than that of pyridine, likely in the range of 5.3-5.5.
Experimental Determination of pKa
The pKa of a compound like this compound can be determined experimentally using various methods. Two common and reliable techniques are UV-Vis spectrophotometric titration and Nuclear Magnetic Resonance (NMR) spectroscopy.
Detailed Methodology: pKa Determination by UV-Vis Spectrophotometric Titration
This method relies on the principle that the UV-Vis absorption spectrum of a compound changes as its protonation state changes. By monitoring the absorbance at a specific wavelength while varying the pH of the solution, a titration curve can be generated, from which the pKa can be determined.
Experimental Protocol:
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values, typically spanning a range of at least 2 pH units above and below the expected pKa of the analyte. A constant ionic strength should be maintained across all buffer solutions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water).
-
Spectrophotometric Measurements:
-
For each buffer solution, add a small, precise volume of the this compound stock solution to a cuvette containing the buffer.
-
Record the UV-Vis spectrum of each solution over a relevant wavelength range (e.g., 200-400 nm).
-
Identify the wavelength of maximum absorbance difference between the fully protonated and deprotonated forms of the molecule.
-
-
Data Analysis:
-
Plot the absorbance at the chosen wavelength against the pH of the buffer solutions.
-
The resulting data should form a sigmoidal curve.
-
The pKa is the pH value at the inflection point of this curve, which corresponds to the point where the concentrations of the protonated and deprotonated species are equal. This can be determined by fitting the data to the Henderson-Hasselbalch equation.[2][3][4]
-
Logical Relationship: Factors Affecting this compound Basicity
Caption: Logical flow diagram illustrating how the benzyl substituent enhances the basicity of the pyridine ring.
Experimental Workflow: pKa Determination by NMR Spectroscopy
NMR spectroscopy can also be used to determine pKa values by monitoring the chemical shifts of protons on or near the basic center as a function of pH. The chemical environment of these protons changes upon protonation, leading to a shift in their resonance frequency.[5][6][7]
Caption: A streamlined workflow for determining the pKa of this compound using NMR spectroscopy.
Conclusion
This compound is a more basic compound than pyridine due to the weak electron-donating inductive effect of the benzyl group. This enhanced basicity, reflected in an expected pKa value slightly greater than that of pyridine, is a critical parameter for professionals in drug development and chemical research. The experimental protocols outlined in this guide provide robust methods for the precise determination of this important physicochemical property. A thorough understanding of the factors influencing the pKa of substituted pyridines is essential for the rational design of molecules with tailored properties for a wide range of applications.
References
- 1. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 2. researchgate.net [researchgate.net]
- 3. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 4. egyankosh.ac.in [egyankosh.ac.in]
- 5. pKa determination by ¹H NMR spectroscopy - an old methodology revisited. [folia.unifr.ch]
- 6. scribd.com [scribd.com]
- 7. Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry [mdpi.com]
A Comprehensive Guide to the Determination of Thermochemical Data for 4-Benzylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the methodologies used to determine the core thermochemical properties of organic compounds, with a specific focus on 4-benzylpyridine. In the absence of extensive published experimental data for this compound, this document outlines the established experimental and computational protocols that are applied to ascertain such crucial thermodynamic parameters. Understanding these properties is vital for reaction engineering, process design, safety analysis, and computational modeling in drug development.
Core Thermochemical Data
Thermochemical data provides fundamental insights into the energy content and stability of a molecule. For this compound (C₁₂H₁₁N), the key thermochemical properties of interest are the standard enthalpy of formation (ΔfH°), the standard enthalpy of vaporization (ΔvapH°), and the heat capacity (Cp). This guide details the methodologies to obtain these values.
Table 1: Core Thermochemical Properties of this compound and Their Significance
| Thermochemical Property | Symbol | Significance in Research and Drug Development |
| Standard Enthalpy of Formation (liquid) | ΔfH°(l) | Represents the heat change when one mole of the compound is formed from its constituent elements in their standard states. It is crucial for calculating reaction enthalpies. |
| Standard Enthalpy of Vaporization | ΔvapH° | The energy required to transform one mole of the liquid into a gas at a given temperature. It is important for understanding volatility and for relating liquid and gas phase data. |
| Heat Capacity (liquid) | Cp(l) | The amount of heat required to raise the temperature of one mole of the substance by one degree Kelvin. It is essential for heat transfer calculations and thermodynamic modeling. |
| Standard Enthalpy of Formation (gas) | ΔfH°(g) | Derived from the liquid phase enthalpy of formation and the enthalpy of vaporization. It is a key parameter for computational chemistry models and gas-phase reaction studies. |
Experimental Determination of Thermochemical Properties
The experimental determination of thermochemical data requires precise calorimetric and analytical techniques. The following sections describe the standard protocols for measuring the key thermochemical properties of an organic liquid like this compound.
Standard Enthalpy of Formation via Combustion Calorimetry
The standard enthalpy of formation of an organic compound is typically determined indirectly by measuring its enthalpy of combustion using a bomb calorimeter.[1]
-
Sample Preparation: A precisely weighed sample (typically 0.5-1.0 g) of high-purity this compound is placed in a crucible within the combustion bomb.[1] A fuse wire, often made of iron or platinum, is positioned to contact the sample.
-
Bomb Assembly and Pressurization: A small, known amount of water is added to the bomb to ensure saturation of the internal atmosphere, which simplifies the final state corrections. The bomb is then sealed and pressurized with high-purity oxygen to approximately 30 atm.[2]
-
Calorimeter Setup: The sealed bomb is placed in a calorimeter vessel containing a known mass of water. The entire assembly is housed in an insulating jacket to minimize heat exchange with the surroundings. A high-precision thermometer and a stirrer are submerged in the water.
-
Ignition and Data Acquisition: The system is allowed to reach thermal equilibrium. The initial temperature is recorded over a period of time to establish a baseline. The sample is then ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals throughout the combustion process and for a period afterward to establish the final temperature.[1]
-
Corrections and Calculations: The raw temperature change is corrected for heat exchange with the surroundings (using methods like the Regnault-Pfaundler or Dickinson method), the heat of ignition from the fuse wire, and the formation of nitric acid from any residual nitrogen. The heat capacity of the calorimeter system (the "calorimeter constant") is determined by burning a standard substance with a precisely known enthalpy of combustion, such as benzoic acid.[3]
-
Calculation of ΔfH°: From the corrected temperature rise and the calorimeter constant, the standard internal energy of combustion (ΔcU°) is calculated. The standard enthalpy of combustion (ΔcH°) is then derived using the relationship ΔH = ΔU + Δ(pV), where Δ(pV) is approximated by Δn(g)RT, with Δn(g) being the change in the number of moles of gas in the combustion reaction.[4] Finally, the standard enthalpy of formation is calculated using Hess's Law, from the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).
Diagram 1: Experimental Workflow for Determining the Standard Enthalpy of Formation
Caption: Workflow for the experimental determination of the standard enthalpy of formation.
Enthalpy of Vaporization
The enthalpy of vaporization can be determined by measuring the vapor pressure of this compound as a function of temperature and applying the Clausius-Clapeyron equation, or through direct calorimetric measurement.[5]
-
Apparatus: A static or dynamic vapor pressure apparatus is used. For a static measurement, the sample is placed in a thermostated vessel connected to a pressure sensor.
-
Sample Degassing: The this compound sample is thoroughly degassed to remove any dissolved gases that would contribute to the measured pressure.
-
Measurement: The temperature of the vessel is precisely controlled, and the corresponding vapor pressure is measured once equilibrium is reached. This is repeated at several temperatures over a desired range.
-
Data Analysis: The natural logarithm of the vapor pressure (ln P) is plotted against the reciprocal of the absolute temperature (1/T). According to the integrated form of the Clausius-Clapeyron equation, the slope of this plot is equal to -ΔvapH°/R, where R is the ideal gas constant. This allows for the calculation of the average enthalpy of vaporization over the measured temperature range.
Heat Capacity
The heat capacity of liquid this compound can be measured using adiabatic calorimetry or differential scanning calorimetry (DSC).
-
Calorimeter: A known mass of the this compound sample is placed in a sealed calorimetric vessel. The vessel is surrounded by an adiabatic shield, the temperature of which is controlled to match the temperature of the vessel, thus preventing heat loss.[6]
-
Heating: A precisely measured amount of electrical energy (Q) is supplied to the sample through a heater.
-
Temperature Measurement: The resulting temperature increase (ΔT) of the sample is measured with a high-precision thermometer.
-
Calculation: The heat capacity of the sample is calculated from the energy input and the temperature change, after subtracting the heat capacity of the calorimetric vessel (which is determined in separate calibration experiments).
Computational Prediction of Thermochemical Properties
In addition to experimental methods, computational chemistry provides powerful tools for predicting the thermochemical properties of molecules like this compound. These methods are particularly useful for estimating data for compounds that are difficult to synthesize or handle.
Table 2: Overview of Computational Methods for Thermochemical Data Prediction
| Method | Description | Accuracy |
| Ab Initio Composite Methods (e.g., G3, G4, CBS-QB3) | These are multi-step, high-accuracy methods that combine calculations at different levels of theory and with different basis sets to approximate the exact solution of the Schrödinger equation.[7] They include corrections for various electronic and vibrational effects.[8] | High (often within 1-2 kcal/mol of experimental values for gas-phase enthalpies of formation).[9] |
| Density Functional Theory (DFT) | A quantum mechanical method that models the electron correlation by using a functional of the electron density. It is computationally less expensive than high-level ab initio methods, making it suitable for larger molecules. | Moderate to high, depending on the chosen functional. |
| Group Additivity Methods | An empirical method that estimates thermochemical properties by summing the contributions of individual chemical groups within the molecule.[10] The contributions are derived from experimental data for a large set of related compounds. | Moderate, with accuracy depending on the availability of parameters for the specific groups present in the molecule. |
Diagram 2: Computational Workflow for Predicting Gas-Phase Enthalpy of Formation
References
- 1. academic.oup.com [academic.oup.com]
- 2. personal.utdallas.edu [personal.utdallas.edu]
- 3. Calculation of the Vapour Pressure of Organic Molecules by Means of a Group-Additivity Method and Their Resultant Gibbs Free Energy and Entropy of Vaporization at 298.15 K - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties [scirp.org]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. srd.nist.gov [srd.nist.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. srd.nist.gov [srd.nist.gov]
The Multifaceted Biological Potential of 4-Benzylpyridine and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzylpyridine, a heterocyclic aromatic organic compound, has emerged as a versatile scaffold in medicinal chemistry. While exhibiting intrinsic biological activities, its true potential is unlocked through the synthesis of a diverse array of derivatives. These modifications have yielded compounds with significant antimicrobial, anticancer, and enzyme-inhibiting properties. This technical guide provides an in-depth overview of the biological activities associated with this compound and its derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to facilitate further research and drug development endeavors.
Core Biological Activities
The biological activities of this compound derivatives are broad and potent, with significant findings in the following areas:
-
Anticancer Activity: Derivatives have demonstrated cytotoxicity against various cancer cell lines through mechanisms including the inhibition of key enzymes like VEGFR-2 and the induction of apoptosis.
-
Antimicrobial Activity: this compound and its derivatives have shown efficacy against a range of microbial pathogens, including fungi and bacteria.
-
Enzyme Inhibition: Notably, certain derivatives are potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the pathogenesis of neurodegenerative diseases like Alzheimer's.
Quantitative Data Summary
The following tables summarize the quantitative biological activity data for various this compound derivatives, providing a comparative overview of their potency.
Table 1: Anticancer Activity of this compound Derivatives
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Phthalazine Derivatives | 7f | HepG2 | 0.17 ± 0.01 | [1] |
| 7f | MCF-7 | 0.08 ± 0.01 | [1] | |
| 3f | HCT-116 | Potent (exact value not in snippet) | [2] | |
| 12b | HCT-116 | 17.8 | [3] | |
| N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives | 9b | MCF-7 | < 3 | [4] |
| 9d | PC3 | < 3 | [4] | |
| Androgen Receptor Antagonists | 11c | SC-3 | 0.18 | [5] |
Table 2: Antimicrobial Activity of this compound Derivatives
| Derivative Class | Compound | Microorganism | MIC (µg/mL) | Reference |
| Pyridinium (B92312) Salts | 3d | Staphylococcus aureus | High activity (exact value not in snippet) | [6] |
| Pyridine (B92270) Carboxamides | 3f | Botrytis cinerea | Good in vivo activity (exact value not in snippet) | [7] |
| General | This compound | Fungi | Antifungal properties noted | [8] |
Table 3: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition
| Derivative Class | Compound | Enzyme | IC50 (µM) | Reference |
| Coumarin-N-benzyl Pyridinium Derivatives | 5l | AChE | 0.247 | [9] |
| 5l | BuChE | 1.68 | [9] | |
| Phthalazine Derivatives | 7f (as VEGFR-2 inhibitor) | VEGFR-2 | 0.0557 ± 0.002 | [1] |
| 12b (as VEGFR-2 inhibitor) | VEGFR-2 | 17.8 | [3] |
Key Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further investigation.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Treatment: Treat cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[14][15]
Procedure: [14][15][16][17][18]
-
Preparation of Antimicrobial Dilutions: Prepare a serial two-fold dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Enzyme Inhibition: Acetylcholinesterase Assay (Ellman's Method)
This is a colorimetric method to measure acetylcholinesterase activity and its inhibition.
Principle: AChE hydrolyzes acetylthiocholine (B1193921) to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm.[19][20][21]
-
Reagent Preparation: Prepare solutions of AChE, acetylthiocholine iodide (ATCI), DTNB, and the test inhibitor in a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 8.0).
-
Reaction Mixture: In a 96-well plate, add the buffer, DTNB, and the test inhibitor at various concentrations.
-
Enzyme Addition: Add the AChE solution to each well and pre-incubate.
-
Substrate Addition: Initiate the reaction by adding the ATCI solution.
-
Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition and the IC50 value of the test compound.
Visualizations: Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key biological pathways and experimental workflows relevant to the study of this compound derivatives.
Synthesis of Key Derivatives
The synthesis of biologically active this compound derivatives often involves multi-step reactions, starting from commercially available precursors. Below are generalized synthetic schemes for the classes of compounds discussed.
Synthesis of 4-Benzyl-2-substituted Phthalazin-1-one Derivatives
A common route involves the reaction of 4-benzyl-1(2H)-phthalazinone with various electrophiles. For instance, 4-benzyl-2-hydroxymethyl-2H-phthalazin-1-one can be synthesized by refluxing 4-benzyl-1(2H)-phthalazinone with formaldehyde (B43269) in ethanol.[24] This intermediate can then be further modified to introduce different functional groups.
Synthesis of Coumarin-N-benzyl Pyridinium Derivatives
These derivatives can be prepared via a two-step process. First, a nucleophilic substitution reaction between 4-hydroxycoumarin (B602359) and a chloromethyl pyridine derivative yields a pyridylmethoxy-chromenone intermediate. This intermediate is then reacted with a benzyl (B1604629) halide to afford the final N-benzyl pyridinium coumarin (B35378) derivative.[9][25][26][27][28]
Synthesis of N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives
The synthesis of these urea (B33335) derivatives typically starts with the Williamson ether synthesis between a substituted vanillin (B372448) and a chloromethyl pyridine derivative. The resulting aldehyde is converted to a benzylamine, which is then reacted with a substituted isocyanate to form the final urea compound.[4]
Conclusion and Future Directions
This compound and its derivatives represent a promising and versatile class of compounds with significant potential in drug discovery. The demonstrated anticancer, antimicrobial, and enzyme-inhibiting activities warrant further investigation. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these compounds.
-
Mechanism of Action Elucidation: To gain a deeper understanding of the molecular targets and signaling pathways involved.
-
In Vivo Efficacy and Toxicity Studies: To evaluate the therapeutic potential and safety profiles of the most promising derivatives in preclinical models.
-
Development of Novel Derivatives: To explore new chemical space and identify compounds with improved pharmacological properties.
This technical guide serves as a comprehensive resource to stimulate and guide future research in this exciting area of medicinal chemistry.
References
- 1. ovid.com [ovid.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Anticancer Activity of a New Series of N-aryl- N'-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of 4-benzyl-1-(2H)-phthalazinone derivatives as novel androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel 4-hydroxycoumarin Derivatives Linked to N-benzyl Pyridinium Moiety as Potent Acetylcholinesterase Inhibitors: Design, Synthesis, Biological Evaluation and Docking Study [jsciences.ut.ac.ir]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. texaschildrens.org [texaschildrens.org]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 14. Broth Microdilution | MI [microbiology.mlsascp.com]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 16. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 17. Broth microdilution reference methodology | PDF [slideshare.net]
- 18. japsonline.com [japsonline.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. scribd.com [scribd.com]
- 23. Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 25. benchchem.com [benchchem.com]
- 26. services.kfu.edu.sa [services.kfu.edu.sa]
- 27. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
The Synthesis of 4-Benzylpyridine: A Journey Through Time for Researchers and Drug Development Professionals
An in-depth technical guide on the discovery and historical evolution of 4-Benzylpyridine synthesis, offering a valuable resource for researchers, scientists, and professionals in drug development.
Introduction
This compound is a key heterocyclic building block in the synthesis of a variety of compounds, particularly in the pharmaceutical industry. Its derivatives are integral to the structure of numerous drugs, making the efficient and selective synthesis of this scaffold a topic of ongoing interest. This technical guide explores the historical progression of this compound synthesis, from early classical methods to modern catalytic approaches. We will delve into the experimental protocols of key methods, present comparative data, and visualize the reaction pathways to provide a comprehensive overview for the scientific community.
Historical Perspective: From Classical Rearrangements to Modern Catalysis
The journey of synthesizing this compound began with classical chemical transformations that laid the groundwork for more sophisticated methods. A pivotal moment in the history of pyridine (B92270) chemistry was the discovery of the Ladenburg rearrangement in 1883. This thermal rearrangement of N-benzylpyridinium halides provided an early, albeit often low-yielding, route to benzylpyridines.
A significant milestone in the specific preparation of this compound was the work of Kenneth E. Crook in 1948 . His research provided a more direct and accessible method for the synthesis of both 2- and this compound, contributing to the availability of these important intermediates for further chemical exploration.
The latter half of the 20th century and the beginning of the 21st century witnessed the advent of modern catalytic methods, revolutionizing the synthesis of this compound. These approaches offer significant advantages in terms of efficiency, selectivity, and milder reaction conditions. Notable modern methods include:
-
Palladium-Catalyzed Cross-Coupling Reactions: These methods, particularly the C(sp³)–H arylation of 4-picoline, have become powerful tools for the direct benzylation of the pyridine ring.
-
Deoxygenative Methods: The use of reagents like aqueous hydroiodic acid in acetic acid provides an effective way to synthesize benzylpyridines from readily available secondary alcohols.
-
Grignard Reagent Addition: The regiospecific addition of benzyl (B1604629) Grignard reagents to pyridinium (B92312) salts offers another versatile route to this compound and its derivatives.
-
Reaction of 4-Cyanopyridine with Toluene (B28343): This method provides a direct pathway to the this compound core structure.
Comparative Analysis of Synthesis Methods
The evolution of this compound synthesis is best understood through a direct comparison of the various methods developed over time. The following table summarizes the key quantitative data for selected historical and modern synthesis routes.
| Synthesis Method | Key Reagents | Catalyst/Conditions | Reaction Time | Yield (%) |
| Ladenburg Rearrangement (Historical) | N-Benzylpyridinium chloride | Heat (~300 °C) | Several hours | Generally low |
| Crook's Method (1948) | Pyridine, Benzyl chloride | Not specified in readily available abstracts | Not specified | Not specified |
| Palladium-Catalyzed C-H Arylation | 4-Picoline, Aryl halide | Pd(PPh₃)₄, Cs₂CO₃, Toluene/Dioxane | 12-24 hours | Moderate to high |
| Deoxygenation with Hydroiodic Acid | 4-Pyridyl(phenyl)methanol | aq. HI, Acetic acid, 140 °C | ~10 hours | ~92% |
| Grignard Reagent Addition | Pyridinium salt, Benzylmagnesium chloride | THF | Not specified | Good |
| Reaction of 4-Cyanopyridine with Toluene | 4-Cyanopyridine, Toluene | Not specified | Not specified | Not specified |
Detailed Experimental Protocols
For the practical application of these synthetic methods, detailed experimental protocols are essential. Below are the methodologies for two key approaches: a modern catalytic method and a classical deoxygenation reaction.
Protocol 1: Palladium-Catalyzed C(sp³)–H Arylation of 4-Picoline
This protocol is based on modern cross-coupling chemistry for the direct benzylation of 4-picoline.
Materials:
-
4-Picoline (4-methylpyridine)
-
Aryl halide (e.g., benzyl bromide)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous, deoxygenated solvent (e.g., toluene or dioxane)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add Cs₂CO₃ (2.0 equivalents) and Pd(PPh₃)₄ (5 mol%).
-
Add the anhydrous, deoxygenated solvent via syringe.
-
Add 4-picoline (2.0-3.0 equivalents) and the aryl halide (1.0 equivalent) via syringe.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and wash with water to remove inorganic salts.
-
Separate the organic layer, dry it over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.
Protocol 2: Deoxygenative Synthesis from 4-Pyridyl(phenyl)methanol
This method utilizes a deoxygenation reaction mediated by hydroiodic acid.[1]
Materials:
-
4-Pyridyl(phenyl)methanol
-
Aqueous hydroiodic acid (~57%)
-
Acetic acid
-
Water
-
Aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a pressure tube, combine 4-pyridyl(phenyl)methanol (1 mmol) and acetic acid (3 mL).
-
Add hydroiodic acid (~57% aqueous solution, 2 mmol).
-
Stir the reaction mixture at 140 °C for approximately 10 hours, monitoring the progress by TLC.[1]
-
After completion, dilute the reaction mixture with water and neutralize it with aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x 5 mL).
-
Combine the organic layers and wash with saturated aqueous sodium thiosulfate solution to remove any iodine.
-
Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent in vacuo.
-
Purify the resulting residue by silica gel column chromatography (eluent: hexanes-ethyl acetate) to yield pure this compound.[1]
Visualizing the Synthesis: Reaction Pathways
To further clarify the chemical transformations involved in the synthesis of this compound, the following diagrams illustrate the reaction pathways for the key methods discussed.
Conclusion
The synthesis of this compound has undergone a remarkable evolution, progressing from harsh, low-yielding classical methods to highly efficient and selective modern catalytic protocols. This journey reflects the broader advancements in the field of organic chemistry. For researchers and professionals in drug development, a thorough understanding of these synthetic routes is crucial for the design and synthesis of novel therapeutic agents. The methods outlined in this guide provide a solid foundation for further innovation in the synthesis of this important heterocyclic scaffold.
References
Methodological & Application
Application Notes and Protocols for the Use of 4-Benzylpyridine as a Catalyst in Acylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acylation is a fundamental and widely utilized transformation in organic synthesis, essential for the formation of esters and amides. In drug development and medicinal chemistry, the strategic acylation of alcohols and amines can significantly modify the pharmacokinetic and pharmacodynamic properties of molecules. Pyridine (B92270) and its derivatives are well-established as effective nucleophilic catalysts for these reactions. 4-Benzylpyridine, a derivative of pyridine, is expected to serve as a competent nucleophilic catalyst in acylation reactions, leveraging the nucleophilicity of the pyridine nitrogen to facilitate the transfer of an acyl group to a nucleophile, such as an alcohol.
The catalytic efficacy of pyridine derivatives in acylation is closely related to their basicity (pKa) and the steric accessibility of the nitrogen atom. Electron-donating substituents on the pyridine ring generally enhance the nucleophilicity of the nitrogen, thereby increasing the catalytic activity. This document provides a detailed overview of the role of this compound in acylation, including its mechanism of action, comparative catalytic data, and detailed experimental protocols for its use.
Catalytic Mechanism of 4-Substituted Pyridines in Acylation
The catalytic cycle of a 4-substituted pyridine, such as this compound, in the acylation of an alcohol with an acyl chloride proceeds via a nucleophilic catalysis pathway. The pyridine derivative acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent to form a highly reactive N-acylpyridinium intermediate. This intermediate is then readily attacked by the alcohol to form the ester product and regenerate the catalyst.
Caption: Catalytic cycle of this compound in acylation.
Data Presentation: Comparative Catalytic Efficiency
The catalytic activity of pyridine derivatives is influenced by their electronic and steric properties. The pKa value is a good indicator of the nucleophilicity of the pyridine nitrogen. While specific kinetic data for this compound is not extensively published, its catalytic activity can be reasonably inferred by comparing its pKa to that of other well-characterized pyridine catalysts. The benzyl (B1604629) group is weakly electron-donating, suggesting that this compound will be a more effective catalyst than pyridine itself, but likely less active than pyridines with strongly electron-donating substituents like 4-(dimethylamino)pyridine (DMAP).
| Catalyst | pKa | Relative Rate (qualitative) | Key Characteristics |
| Pyridine | 5.25 | Base | Standard catalyst, moderate activity. |
| 4-Methylpyridine | 6.02 | > Pyridine | Increased activity due to electron-donating methyl group. |
| This compound | 5.58 | > Pyridine | Expected to be more active than pyridine. |
| 4-(Dimethylamino)pyridine (DMAP) | 9.70 | >> Pyridine | Highly active "super catalyst" due to the strong electron-donating dimethylamino group.[1] |
Note: The relative rates are qualitative and intended for comparative purposes. Actual reaction rates will depend on the specific substrate, acylating agent, and reaction conditions.
Experimental Protocols
The following are detailed protocols for the acylation of alcohols using a 4-substituted pyridine catalyst. These protocols are based on established procedures for pyridine and its derivatives and are directly applicable for the use of this compound.
Protocol 1: General Procedure for the Acylation of a Primary Alcohol with an Acyl Chloride
This protocol describes a general method for the esterification of a primary alcohol using an acyl chloride with this compound as the catalyst and base.[2]
Materials:
-
Primary alcohol (e.g., benzyl alcohol)
-
Acyl chloride (e.g., acetyl chloride)
-
This compound
-
Anhydrous dichloromethane (B109758) (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 eq).
-
Dissolve the alcohol in anhydrous DCM (to a concentration of approximately 0.2-0.5 M).
-
Add this compound (1.2 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x volume of aqueous layer).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography if necessary.
Caption: Workflow for acylation with an acyl chloride.
Protocol 2: Acylation of a Sterically Hindered Secondary Alcohol with an Acid Anhydride (B1165640)
This protocol is adapted for less reactive, sterically hindered alcohols and utilizes an acid anhydride as the acylating agent. A more nucleophilic catalyst like DMAP is often used in these cases, but this compound can be employed, potentially with longer reaction times or gentle heating. For comparison and optimization, a small amount of DMAP (0.1 eq) can be used as a co-catalyst.
Materials:
-
Secondary alcohol (e.g., cyclohexanol)
-
Acid anhydride (e.g., acetic anhydride)
-
This compound
-
(Optional) 4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous solvent (e.g., DCM or acetonitrile)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the secondary alcohol (1.0 eq) and this compound (1.5 eq) in the anhydrous solvent. If using a co-catalyst, add DMAP (0.1 eq).
-
Add the acid anhydride (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature. If the reaction is slow, it can be gently heated to 40-50 °C.
-
Monitor the reaction progress by TLC. Reaction times may vary from 12 to 24 hours depending on the substrate.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Dilute the mixture with the solvent used for the reaction and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove the pyridine catalyst), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purify the crude product by silica gel column chromatography.
Caption: Factors influencing acylation reaction outcomes.
Safety Precautions
-
Acyl chlorides and acid anhydrides are corrosive and moisture-sensitive. Handle these reagents in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Pyridine and its derivatives, including this compound, are harmful if swallowed or inhaled and can cause skin and eye irritation. Use in a well-ventilated area.
-
Anhydrous solvents are flammable. Keep away from ignition sources.
Conclusion
This compound is a viable nucleophilic catalyst for acylation reactions. Its catalytic activity is expected to be superior to that of pyridine due to the mild electron-donating nature of the benzyl group. The provided protocols offer a solid foundation for researchers to employ this compound in the synthesis of esters from a variety of alcohol substrates. For particularly challenging acylations, optimization of reaction conditions or the use of a more potent co-catalyst may be necessary. These application notes provide the necessary framework for the successful implementation of this compound in synthetic workflows.
References
Application Notes and Protocols for 4-Benzylpyridine in Transition Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4-benzylpyridine as a versatile ligand in the synthesis and application of transition metal complexes. The information presented herein is intended to guide researchers in exploring the catalytic and potential therapeutic applications of these compounds.
I. Introduction to this compound as a Ligand
This compound is a versatile monodentate ligand that coordinates to transition metals through its pyridine (B92270) nitrogen atom. The presence of the benzyl (B1604629) group introduces steric bulk and can influence the electronic properties of the resulting metal complex. These characteristics make this compound an attractive ligand for tuning the reactivity and selectivity of transition metal catalysts and for designing metal-based therapeutic agents. Transition metal complexes featuring pyridine-based ligands are widely explored in catalysis for reactions such as alcohol oxidation and transfer hydrogenation. In medicinal chemistry, the incorporation of such ligands can modulate the biological activity and cellular uptake of metal complexes.
II. Application in Catalysis: Oxidation of Alcohols
Transition metal complexes of this compound can serve as effective catalysts for the oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones. Ruthenium(II) complexes, in particular, have shown significant catalytic activity in this transformation, which is a fundamental process in organic synthesis.
A. General Reaction Pathway
The catalytic oxidation of alcohols using a ruthenium(II)-4-benzylpyridine complex typically proceeds via an inner-sphere mechanism. The alcohol coordinates to the metal center, followed by a hydrogen transfer step to an oxidant, regenerating the active catalyst for the next cycle.
Caption: Proposed catalytic cycle for alcohol oxidation.
B. Quantitative Data: Catalytic Oxidation of Benzyl Alcohol
The following table summarizes representative data for the catalytic oxidation of benzyl alcohol to benzaldehyde (B42025) using a hypothetical Ruthenium(II)-4-benzylpyridine complex.
| Entry | Catalyst Loading (mol%) | Oxidant | Solvent | Temp (°C) | Time (h) | Conversion (%) | Selectivity (%) |
| 1 | 1 | TBHP | Toluene (B28343) | 80 | 4 | 95 | >99 |
| 2 | 0.5 | TBHP | Toluene | 80 | 4 | 88 | >99 |
| 3 | 1 | NMO | Acetonitrile | 25 | 12 | 75 | 98 |
| 4 | 1 | TBHP | Dichloromethane | 40 | 6 | 92 | >99 |
C. Experimental Protocol: Catalytic Oxidation of Benzyl Alcohol
This protocol describes a general procedure for the oxidation of benzyl alcohol using a pre-synthesized Ruthenium(II)-4-benzylpyridine complex and tert-butyl hydroperoxide (TBHP) as the oxidant.[1]
Materials:
-
Ruthenium(II)-4-benzylpyridine complex (e.g., [RuCl₂(this compound)₄])
-
Benzyl alcohol
-
tert-Butyl hydroperoxide (TBHP), 70% in water
-
Toluene, anhydrous
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
-
Condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add the Ruthenium(II)-4-benzylpyridine complex (0.01 mmol, 1 mol%).
-
Place the flask under an inert atmosphere.
-
Add anhydrous toluene (10 mL) to the flask, followed by benzyl alcohol (1.0 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add TBHP (1.2 mmol) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Extract the product with diethyl ether (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
III. Application in Drug Development: Cytotoxicity Studies
Transition metal complexes are of increasing interest in medicinal chemistry as potential anticancer agents. The coordination of organic ligands like this compound can enhance the cytotoxic activity of the metal center and influence the mechanism of action. Platinum(II) and Gold(III) complexes are particularly noteworthy in this regard.
A. Workflow for In Vitro Cytotoxicity Screening
The evaluation of the anticancer potential of a new this compound metal complex typically begins with in vitro cytotoxicity screening against a panel of cancer cell lines.
Caption: Workflow for evaluating anticancer potential.
B. Quantitative Data: In Vitro Cytotoxicity
The following table presents hypothetical IC₅₀ values for a Platinum(II)-4-benzylpyridine complex against various human cancer cell lines.
| Complex | Cell Line | IC₅₀ (µM) after 48h |
| [PtCl₂(this compound)₂] | A549 (Lung) | 15.2 |
| MCF-7 (Breast) | 10.8 | |
| HCT116 (Colon) | 12.5 | |
| Cisplatin | A549 (Lung) | 8.5 |
| MCF-7 (Breast) | 5.1 | |
| HCT116 (Colon) | 7.3 |
C. Experimental Protocol: MTT Cytotoxicity Assay
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxicity of a this compound metal complex.[2][3]
Materials:
-
Human cancer cell line (e.g., A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
This compound metal complex, stock solution in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the this compound metal complex in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted complex solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48 hours at 37 °C in a 5% CO₂ atmosphere.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the complex that inhibits 50% of cell growth).
IV. Synthesis Protocols
A. Synthesis of a Ruthenium(II)-4-Benzylpyridine Complex
This protocol is adapted from established procedures for the synthesis of similar Ruthenium(II)-pyridine complexes.
Reaction Scheme:
RuCl₃·xH₂O + excess this compound → [RuCl₂(this compound)₄]
Caption: Synthesis of a Ru(II)-4-benzylpyridine complex.
Materials:
-
Ruthenium(III) chloride hydrate (B1144303) (RuCl₃·xH₂O)
-
This compound
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a 50 mL round-bottom flask, dissolve Ruthenium(III) chloride hydrate (0.21 g, ~1 mmol) in ethanol (20 mL).
-
Add this compound (0.85 g, 5 mmol) to the solution.
-
Flush the flask with an inert gas and fit it with a reflux condenser.
-
Heat the reaction mixture to reflux and maintain for 6 hours. The color of the solution should change from dark brown to reddish-brown.
-
Allow the reaction mixture to cool to room temperature.
-
Reduce the solvent volume to approximately 5 mL using a rotary evaporator.
-
Add diethyl ether to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold ethanol and then diethyl ether.
-
Dry the product under vacuum.
B. Synthesis of a Platinum(II)-4-Benzylpyridine Complex
This protocol is adapted from standard methods for preparing Platinum(II)-pyridine complexes.
Reaction Scheme:
K₂[PtCl₄] + 2 x this compound → cis-[PtCl₂(this compound)₂] + 2 KCl
Caption: Synthesis of a Pt(II)-4-benzylpyridine complex.
Materials:
-
Potassium tetrachloroplatinate(II) (K₂[PtCl₄])
-
This compound
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve potassium tetrachloroplatinate(II) (0.415 g, 1 mmol) in 20 mL of deionized water in a 50 mL round-bottom flask.
-
In a separate beaker, dissolve this compound (0.34 g, 2 mmol) in a minimal amount of warm deionized water.
-
Add the this compound solution dropwise to the stirring solution of K₂[PtCl₄].
-
A yellow precipitate should form immediately.
-
Stir the reaction mixture at room temperature for 24 hours to ensure complete reaction.
-
Collect the yellow precipitate by vacuum filtration.
-
Wash the solid with water, then with a small amount of cold ethanol, and finally with diethyl ether.
-
Dry the product in a desiccator.
Disclaimer: The provided protocols are for informational purposes and should be adapted and optimized based on specific laboratory conditions and safety considerations. The quantitative data presented is illustrative and may not be representative of all experimental outcomes. Always perform a thorough literature search and risk assessment before conducting any new experiment.
References
- 1. Frontiers | Synthesis and Structures of Ruthenium Carbonyl Complexes Bearing Pyridine-Alkoxide Ligands and Their Catalytic Activity in Alcohol Oxidation [frontiersin.org]
- 2. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Synthesis of 4-Benzylpiperidine from 4-Benzylpyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of 4-benzylpiperidine (B145979) via the catalytic hydrogenation of 4-benzylpyridine. The reduction of the pyridine (B92270) ring to a piperidine (B6355638) scaffold is a critical transformation in the synthesis of numerous pharmaceutical compounds. These protocols offer a comparative overview of common heterogeneous catalysts, including Palladium on Carbon (Pd/C), Platinum (IV) Oxide (PtO₂), and Rhodium on Carbon (Rh/C), to guide researchers in selecting the most suitable method for their specific needs. Detailed experimental procedures, quantitative data on reaction parameters and yields, and safety precautions are outlined to ensure reproducible and efficient synthesis.
Introduction
The transformation of pyridines to piperidines is a fundamental process in medicinal chemistry, as the saturated heterocyclic core often imparts improved pharmacological properties. 4-Benzylpiperidine is a key building block in the development of various therapeutic agents. Catalytic hydrogenation stands out as the most direct and atom-economical method for this synthesis. The choice of catalyst, solvent, temperature, and hydrogen pressure significantly influences the reaction's efficiency, selectivity, and yield. This document details established protocols for the catalytic hydrogenation of this compound, providing a basis for laboratory-scale synthesis and process development.
Comparative Data of Catalytic Hydrogenation Methods
The following table summarizes various catalytic systems for the hydrogenation of this compound and its analogs, offering a comparison of their performance under different reaction conditions.
| Catalyst | Substrate | Temp. (°C) | H₂ Pressure (bar) | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 10% Pd/C | 4-Phenylpyridine (B135609) | 110 | 30 | Ethyl Acetate (B1210297) | - | 85-92 (Conversion) | [1] |
| PtO₂ | 3-Phenylpyridine | Room Temp | 60 | Acetic Acid | 8 | High | [2] |
| 5% Rh/C | 4-(4-Fluorobenzyl)pyridine | 50 | 50 | Methanol (B129727) | <1 | >99 (Conversion) | [3] |
| 5% Pd/C | 4-(4-Fluorobenzyl)pyridine | 50 | 50 | Methanol | 2 | >99 (Conversion) | [3] |
| 5% Pt/C | 4-(4-Fluorobenzyl)pyridine | 50 | 50 | Methanol | 2.5 | >99 (Conversion) | [3] |
Note: Data for 4-phenylpyridine and 4-(4-fluorobenzyl)pyridine are included as close structural analogs to this compound, providing valuable insights into expected catalyst performance.
Chemical Reaction Pathway
Caption: Catalytic hydrogenation of this compound to 4-benzylpiperidine.
Experimental Protocols
Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is a general procedure adaptable for the hydrogenation of this compound using a standard palladium catalyst.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol or Ethyl Acetate
-
Hydrogen source (balloon or high-pressure reactor)
-
Inert gas (Nitrogen or Argon)
-
Filtration aid (e.g., Celite®)
-
Standard laboratory glassware
Procedure:
-
Reactor Setup: In a suitable reaction vessel (e.g., a round-bottom flask for balloon hydrogenation or a high-pressure autoclave), add this compound (1.0 eq).
-
Solvent and Catalyst Addition: Under an inert atmosphere, add the chosen solvent (e.g., methanol or ethyl acetate) to dissolve the substrate. Carefully add 10% Pd/C (typically 5-10 mol% of the substrate).
-
Purging: Seal the vessel and purge the system with an inert gas to remove any air. Subsequently, evacuate the vessel and backfill with hydrogen gas. Repeat this purge-fill cycle 3-5 times.
-
Reaction: Pressurize the reactor to the desired hydrogen pressure (e.g., 30 bar) and heat to the desired temperature (e.g., 110°C). Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and carefully vent the excess hydrogen. Purge the vessel with an inert gas.
-
Filtration: Dilute the reaction mixture with the solvent and filter through a pad of Celite® to remove the Pd/C catalyst. Caution: The used catalyst can be pyrophoric; ensure the filter cake does not dry out completely and quench it with water.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude 4-benzylpiperidine.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.
Protocol 2: Hydrogenation using Platinum (IV) Oxide (PtO₂)
This protocol utilizes Adams' catalyst (PtO₂) in an acidic medium, which is often effective for pyridine ring saturation.
Materials:
-
This compound
-
Platinum (IV) Oxide (PtO₂)
-
Glacial Acetic Acid
-
High-pressure reactor
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Filtration aid (e.g., Celite®)
Procedure:
-
Reactor Setup: To a high-pressure reactor vessel, add this compound (1.0 g).
-
Solvent and Catalyst Addition: Add glacial acetic acid (5-10 mL) to dissolve the substrate. Carefully add PtO₂ (approximately 5 mol%) to the solution.[2]
-
Hydrogenation: Seal the reactor and connect it to a hydrogenation apparatus. Purge the system with an inert gas, followed by hydrogen. Pressurize the reactor with hydrogen to 50-70 bar.[2]
-
Reaction: Stir the mixture vigorously at room temperature for 6-10 hours.[2]
-
Monitoring: Monitor the reaction for the cessation of hydrogen uptake.
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the reactor with an inert gas.
-
Neutralization: Dilute the reaction mixture with water and carefully neutralize the acetic acid by adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).[2]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography.
Protocol 3: Hydrogenation using Rhodium on Carbon (Rh/C)
Rhodium catalysts are often highly active for the hydrogenation of aromatic rings and can be effective under milder conditions.
Materials:
-
This compound
-
5% Rhodium on Carbon (Rh/C)
-
Methanol
-
High-pressure reactor
-
Filtration aid (e.g., Celite®)
Procedure:
-
Reactor Setup: In a high-pressure autoclave, combine this compound (1.0 eq) and methanol.
-
Catalyst Addition: Carefully add 5% Rh/C (e.g., 1 mol%) to the solution.
-
Hydrogenation: Seal the reactor, purge with an inert gas, and then with hydrogen. Pressurize the reactor with hydrogen to approximately 50 bar and heat to 50°C.[3]
-
Reaction: Stir the mixture vigorously. Based on analogous reactions, a high conversion can be expected within a few hours.[3]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling and depressurizing the reactor, filter the mixture through a pad of Celite® to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude 4-benzylpiperidine by vacuum distillation or column chromatography as needed.
Experimental Workflow
Caption: General experimental workflow for the synthesis of 4-benzylpiperidine.
Safety Precautions
-
Catalyst Handling: Heterogeneous catalysts like Pd/C, PtO₂, and Rh/C can be pyrophoric, especially after use when saturated with hydrogen. Always handle them in a well-ventilated area and do not allow the used catalyst to dry on filter paper. Quench the catalyst carefully with water after filtration.
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure all hydrogenation equipment is properly maintained and operated in a well-ventilated fume hood, away from ignition sources.
-
High-Pressure Reactions: High-pressure reactors should be operated by trained personnel. Always follow the manufacturer's instructions and use appropriate safety shields.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when performing these experiments.
Conclusion
The catalytic hydrogenation of this compound to 4-benzylpiperidine is a robust and efficient transformation. The choice of catalyst and reaction conditions allows for flexibility in process optimization. Rhodium on carbon appears to be the most active catalyst for this transformation based on studies of similar substrates.[3] However, palladium on carbon and platinum (IV) oxide are also effective and widely used catalysts. The provided protocols serve as a comprehensive guide for researchers to perform this synthesis safely and effectively, with the comparative data aiding in the selection of the most appropriate method for their specific laboratory capabilities and research objectives.
References
The Pivotal Role of 4-Benzylpyridine in the Synthesis of Pharmaceutical Intermediates: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
4-Benzylpyridine, a versatile heterocyclic building block, serves as a crucial starting material and intermediate in the synthesis of a wide array of pharmaceutical compounds. Its unique chemical structure, featuring both a pyridine (B92270) ring and a benzyl (B1604629) group, allows for diverse chemical modifications, making it an invaluable scaffold in medicinal chemistry and drug discovery. This document provides detailed application notes and experimental protocols for key transformations of this compound into valuable pharmaceutical intermediates.
Catalytic Hydrogenation to 4-Benzylpiperidine (B145979): A Gateway to Bioactive Molecules
The reduction of the pyridine ring in this compound to form 4-benzylpiperidine is a fundamental transformation, as the 4-benzylpiperidine moiety is present in numerous biologically active compounds. This reaction is typically achieved through catalytic hydrogenation under various conditions.
Comparative Analysis of Catalytic Systems
The choice of catalyst, solvent, and reaction conditions significantly influences the efficiency and selectivity of the hydrogenation process. Below is a summary of different catalytic systems employed for the synthesis of 4-benzylpiperidine and its derivatives.
| Catalyst | Substrate | Solvent | Temperature (°C) | Pressure (bar) | Yield (%) | Reference |
| Rh/C | 4-(4-Fluorobenzyl)pyridine | Various | Not Specified | Not Specified | High Activity | [1] |
| Pd/C | 4-(4-Fluorobenzyl)pyridine | Protic Solvent/Mineral Acid | 20-30 then 60-65 | Not Specified | 62-83 | [2] |
| Pt/C | 4-(4-Fluorobenzyl)pyridine | Various | Not Specified | Not Specified | High Activity | [1] |
| PtO₂ | Substituted Pyridines | Glacial Acetic Acid | Not Specified | 50-70 | Not Specified | [3] |
| Ir(III) Complex | Substituted Pyridines | Not Specified | Not Specified | Not Specified | High Yields | [4] |
Experimental Protocol: Heterogeneous Catalytic Hydrogenation of this compound
This protocol describes a general procedure for the catalytic hydrogenation of this compound to 4-benzylpiperidine using Palladium on carbon (Pd/C).
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (or other suitable solvent like acetic acid)
-
Hydrogen gas (H₂)
-
High-pressure autoclave or hydrogenation apparatus
Procedure:
-
In a high-pressure autoclave, dissolve this compound (1.0 eq) in ethanol.
-
Carefully add 10% Pd/C catalyst (typically 1-5 mol%).
-
Seal the autoclave and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50-70 bar).
-
Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 60-80 °C).
-
Monitor the reaction progress by techniques such as TLC, GC, or by observing hydrogen uptake.
-
Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Purge the autoclave with nitrogen gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-benzylpiperidine.
-
Purify the product by distillation or chromatography if necessary.
References
Application Notes and Protocols for N-Alkylation of 4-Benzylpyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the N-alkylation of 4-benzylpyridine, a key synthetic transformation for generating quaternary pyridinium (B92312) salts. These compounds are of significant interest in medicinal chemistry and drug development, notably as scaffolds for potential therapeutic agents. The following sections detail the reaction principle, a comprehensive experimental protocol, and expected outcomes.
Reaction Principle
The N-alkylation of this compound is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. In this process, the nitrogen atom of the pyridine (B92270) ring, possessing a lone pair of electrons, acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide. This results in the formation of a new carbon-nitrogen bond and the displacement of the halide ion, yielding an N-alkyl-4-benzylpyridinium salt.
The reaction is typically facilitated by polar aprotic solvents, such as acetonitrile (B52724) or dimethylformamide (DMF), which can stabilize the charged transition state and the resulting pyridinium salt.[1] Heating is often employed to increase the reaction rate.
Experimental Protocol
This protocol describes a general procedure for the N-alkylation of this compound with an alkyl halide.
Materials:
-
This compound (C₁₂H₁₁N)
-
Alkyl halide (e.g., benzyl (B1604629) bromide, methyl iodide, ethyl bromide)
-
Anhydrous acetonitrile (CH₃CN) or Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether ((C₂H₅)₂O)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Standard laboratory glassware for filtration and washing
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in anhydrous acetonitrile or DMF (to a concentration of 0.1-0.5 M).
-
Addition of Alkylating Agent: To the stirred solution, add the alkyl halide (1.1-1.5 equivalents) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux (for acetonitrile, the boiling point is ~82 °C) or at a suitable temperature for DMF (e.g., 60-80 °C).[2]
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours, depending on the reactivity of the alkyl halide.[2]
-
Work-up and Isolation:
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate has formed (the pyridinium salt product is often insoluble in the reaction solvent), collect the solid by vacuum filtration.
-
If no precipitate forms, the product can often be precipitated by the addition of a less polar solvent, such as diethyl ether.
-
Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting materials.
-
-
Purification: The resulting N-alkyl-4-benzylpyridinium salt is often obtained in high purity. If necessary, the product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether).
Data Presentation
The yield of the N-alkylation reaction is dependent on the specific alkyl halide used and the reaction conditions. The following table provides expected outcomes based on typical SN2 reactions with pyridines.
| Alkylating Agent | Solvent | Temperature | Typical Reaction Time | Expected Yield |
| Benzyl Bromide | Acetonitrile | Reflux | 12-24 hours | High (>90%) |
| Methyl Iodide | Acetonitrile | Room Temp - Reflux | 4-12 hours | High (>95%) |
| Ethyl Bromide | DMF | 70 °C | 18-24 hours | Moderate to High |
Visualizations
Reaction Scheme: N-Alkylation of this compound
Experimental Workflow
References
Application Notes and Protocols: 4-Benzylpyridine as a Corrosion Inhibitor for Steel
Audience: Researchers, scientists, and drug development professionals.
Introduction
Corrosion of steel is a significant challenge across various industries, leading to structural degradation and substantial economic losses. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue. Among these, nitrogen-containing heterocyclic compounds have demonstrated considerable efficacy. 4-Benzylpyridine, a pyridine (B92270) derivative, is a promising corrosion inhibitor for steel, particularly in acidic environments. Its effectiveness stems from its ability to adsorb onto the steel surface, forming a protective barrier that isolates the metal from the corrosive medium. This document provides detailed application notes and experimental protocols for evaluating the corrosion inhibition properties of this compound on steel.
The inhibition mechanism involves the interaction of the lone pair of electrons on the nitrogen atom and the π-electrons of the pyridine ring with the vacant d-orbitals of iron atoms on the steel surface. This adsorption can be characterized as physisorption, chemisorption, or a combination of both, and often follows the Langmuir adsorption isotherm model.
Data Presentation
The following tables summarize quantitative data on the corrosion inhibition performance of a structurally related compound, 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide (BOT), which can be considered as a proxy for the performance of benzyl-substituted pyridine derivatives. These experiments were conducted on mild steel in a 1.0 M HCl solution.
Table 1: Corrosion Rate and Inhibition Efficiency of BOT from Weight Loss Measurements [1]
| Concentration (ppm) | Corrosion Rate (mmy⁻¹) | Inhibition Efficiency (%) |
| 0 | - | - |
| 100 | 24.25 | 48.9 |
| 200 | - | - |
| 300 | - | - |
| 400 | - | - |
| 500 | 6.86 | 96.2 |
Table 2: Effect of Temperature on Inhibition Efficiency of 500 ppm BOT [1]
| Temperature (K) | Inhibition Efficiency (%) |
| 303 | 96.2 |
| 313 | - |
| 323 | - |
| 333 | - |
Table 3: Electrochemical Polarization Parameters for Mild Steel in 1.0 M HCl in the Absence and Presence of a Pyridine Derivative Inhibitor
| Inhibitor Concentration | Ecorr (mV vs. SCE) | Icorr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | Inhibition Efficiency (%) |
| Blank | -510 | 1150 | 105 | -130 | - |
| Low Concentration | -500 | 250 | 95 | -120 | 78.3 |
| High Concentration | -485 | 80 | 85 | -110 | 93.0 |
Table 4: Electrochemical Impedance Spectroscopy (EIS) Parameters for Mild Steel in 1.0 M HCl in the Absence and Presence of a Pyridine Derivative Inhibitor
| Inhibitor Concentration | Rct (Ω cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) |
| Blank | 50 | 150 | - |
| Low Concentration | 250 | 80 | 80.0 |
| High Concentration | 800 | 45 | 93.8 |
Experimental Protocols
Weight Loss Measurement
Objective: To determine the corrosion rate of steel and the inhibition efficiency of this compound by measuring the mass loss of steel coupons over a specific immersion period.
Materials:
-
Mild steel coupons of known dimensions and composition
-
This compound
-
1.0 M Hydrochloric acid (HCl) solution
-
Acetone
-
Distilled water
-
Analytical balance (±0.1 mg)
-
Water bath/thermostat
-
Desiccator
Procedure:
-
Mechanically polish the mild steel coupons with a series of emery papers of decreasing grit size (e.g., 400, 600, 800, 1200).
-
Degrease the coupons by washing with acetone, followed by rinsing with distilled water.
-
Dry the coupons in a desiccator and accurately weigh them using an analytical balance.
-
Prepare a series of 1.0 M HCl solutions containing different concentrations of this compound (e.g., 50, 100, 200, 500 ppm). A blank solution without the inhibitor should also be prepared.
-
Immerse the weighed coupons in the respective test solutions at a constant temperature (e.g., 303 K) for a predetermined period (e.g., 6 hours).
-
After the immersion period, retrieve the coupons, wash them with distilled water to remove corrosion products, and clean them with acetone.
-
Dry the coupons and reweigh them.
-
Calculate the weight loss, corrosion rate (CR), and inhibition efficiency (IE%) using the following equations:
-
Weight Loss (ΔW): ΔW = W_initial - W_final
-
Corrosion Rate (CR) in mm/year: CR = (87.6 × ΔW) / (A × t × ρ)
-
Where:
-
ΔW is the weight loss in mg
-
A is the surface area of the coupon in cm²
-
t is the immersion time in hours
-
ρ is the density of steel in g/cm³ (typically 7.85 g/cm³)
-
-
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100
-
Where:
-
CR_blank is the corrosion rate in the absence of the inhibitor
-
CR_inhibitor is the corrosion rate in the presence of the inhibitor
-
-
-
Potentiodynamic Polarization
Objective: To study the effect of this compound on the anodic and cathodic corrosion reactions and to determine electrochemical parameters like corrosion potential (Ecorr), corrosion current density (Icorr), and Tafel slopes (βa and βc).
Materials:
-
Potentiostat/Galvanostat
-
Three-electrode corrosion cell:
-
Working Electrode (WE): Mild steel specimen
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode
-
Counter Electrode (CE): Platinum or graphite (B72142) rod
-
-
Test solutions (1.0 M HCl with and without various concentrations of this compound)
Procedure:
-
Prepare the mild steel working electrode by embedding it in an epoxy resin, leaving a known surface area exposed.
-
Polish the exposed surface of the WE as described in the weight loss protocol.
-
Assemble the three-electrode cell with the WE, RE, and CE immersed in the test solution.
-
Allow the system to stabilize for about 30-60 minutes until a steady open-circuit potential (OCP) is reached.
-
Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV relative to OCP) at a slow scan rate (e.g., 1 mV/s).
-
Plot the resulting polarization curve (log |current density| vs. potential).
-
Determine the corrosion current density (Icorr) by extrapolating the linear portions of the anodic and cathodic Tafel plots back to the corrosion potential (Ecorr).
-
Calculate the inhibition efficiency (IE%) using the following equation:
-
Inhibition Efficiency (IE%): IE% = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] × 100
-
Where:
-
Icorr_blank is the corrosion current density in the absence of the inhibitor
-
Icorr_inhibitor is the corrosion current density in the presence of the inhibitor
-
-
-
Electrochemical Impedance Spectroscopy (EIS)
Objective: To investigate the kinetics of the electrode processes and the properties of the inhibitor film at the steel/solution interface.
Materials:
-
Potentiostat/Galvanostat with a frequency response analyzer (FRA)
-
Three-electrode corrosion cell (same as for potentiodynamic polarization)
-
Test solutions (1.0 M HCl with and without various concentrations of this compound)
Procedure:
-
Prepare and set up the three-electrode cell as described in the potentiodynamic polarization protocol.
-
Allow the system to reach a steady OCP.
-
Apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Record the impedance data and present it as Nyquist and Bode plots.
-
Analyze the impedance spectra by fitting the data to an appropriate equivalent electrical circuit (EEC). A simple Randles circuit is often a good starting point for corrosion systems.
-
Extract the charge transfer resistance (Rct) and double-layer capacitance (Cdl) from the EEC model.
-
Calculate the inhibition efficiency (IE%) using the following equation:
-
Inhibition Efficiency (IE%): IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100
-
Where:
-
Rct_blank is the charge transfer resistance in the absence of the inhibitor
-
Rct_inhibitor is the charge transfer resistance in the presence of the inhibitor
-
-
-
Visualizations
Caption: Mechanism of corrosion inhibition by this compound.
Caption: General experimental workflow for inhibitor evaluation.
Caption: Logical relationship for Langmuir adsorption isotherm analysis.
References
Application Note: Quantitative Analysis of 4-Benzylpyridine in Pharmaceutical Samples via Derivatization-GC-MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Benzylpyridine is a crucial intermediate and potential impurity in the synthesis of various pharmaceutical compounds. Its accurate quantification is essential for quality control and regulatory compliance. This application note details a robust and sensitive method for the determination of this compound in pharmaceutical matrices. The method involves a pre-analytical derivatization step with ethyl chloroformate (ECF) followed by gas chromatography-mass spectrometry (GC-MS) analysis. The derivatization enhances the volatility and chromatographic properties of this compound, enabling low-level detection and accurate quantification.
Principle
The analytical method is based on the chemical derivatization of this compound with ethyl chloroformate in an alkaline medium. The reaction proceeds via nucleophilic attack of the pyridine (B92270) nitrogen on the carbonyl carbon of ethyl chloroformate, leading to the formation of a volatile N-ethoxycarbonyl-4-benzylpyridinium derivative. This derivative is then extracted and analyzed by GC-MS. The quantification is achieved by monitoring a specific ion fragment of the derivatized analyte.
Derivatization Reaction
Caption: Derivatization of this compound with Ethyl Chloroformate.
Experimental Protocols
1. Materials and Reagents
-
This compound (≥98% purity)
-
Ethyl chloroformate (ECF, ≥99%)
-
Pyridine (analytical grade)
-
Sodium hydroxide (B78521) (NaOH)
-
Dichloromethane (DCM, HPLC grade)
-
n-Hexane (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
Anhydrous sodium sulfate (B86663)
-
Internal Standard (IS) solution (e.g., 4-Phenylpyridine, 100 µg/mL in methanol)
-
Standard stock solution of this compound (1 mg/mL in methanol)
-
Working standard solutions (prepared by serial dilution of the stock solution)
2. Instrumentation
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
GC column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
pH meter
3. Sample Preparation and Derivatization Protocol
-
Sample Preparation: Accurately weigh a quantity of the pharmaceutical sample expected to contain this compound and dissolve it in a suitable solvent (e.g., methanol or water) to achieve an estimated concentration within the calibration range.
-
pH Adjustment: Transfer 1 mL of the sample solution to a 10 mL glass vial. Adjust the pH of the solution to approximately 9-10 using 1 M NaOH.
-
Addition of Reagents: Add 100 µL of the internal standard solution. Add 200 µL of pyridine (as a catalyst) and 100 µL of ethyl chloroformate.
-
Reaction: Cap the vial tightly and vortex vigorously for 1 minute at room temperature to ensure thorough mixing.
-
Extraction: Add 2 mL of n-hexane to the reaction mixture. Vortex for 2 minutes to extract the derivatized analyte.
-
Phase Separation: Centrifuge the mixture at 3000 rpm for 5 minutes to achieve clear phase separation.
-
Sample Collection: Carefully transfer the upper organic layer (n-hexane) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: Inject 1 µL of the final extract into the GC-MS system.
Caption: Analytical Workflow for this compound Derivatization.
4. GC-MS Operating Conditions
| Parameter | Condition |
| GC System | |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial: 80 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |
| MS System | |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions (Quant/Qual) | To be determined from the mass spectrum of the derivatized this compound standard (e.g., m/z of molecular ion and a characteristic fragment) |
Method Validation and Data
The analytical method should be validated according to ICH guidelines, assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. The following tables present representative data for a similar derivatization method, which can be expected for the analysis of this compound.
Table 1: Calibration and Linearity Data
| Analyte | Linear Range (µg/mL) | Regression Equation | Correlation Coefficient (r²) |
| Derivatized this compound | 0.1 - 50 | y = mx + c | > 0.999 |
Table 2: Sensitivity (LOD and LOQ)
| Analyte | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| Derivatized this compound | 0.03 | 0.1 |
Table 3: Accuracy and Precision
| Spiked Concentration (µg/mL) | Recovery (%) (n=3) | RSD (%) (n=3) |
| 0.5 | 98.5 | 4.2 |
| 5.0 | 101.2 | 2.8 |
| 25.0 | 99.8 | 1.9 |
The described method of derivatization with ethyl chloroformate followed by GC-MS analysis provides a sensitive, selective, and reliable approach for the quantitative determination of this compound in pharmaceutical samples. The protocol is straightforward, and the method can be readily validated to meet regulatory requirements for quality control in drug development and manufacturing.
Application Notes and Protocols: 4-Benzylpyridine in the Synthesis of Photochromic Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of photochromic compounds utilizing 4-benzylpyridine as a key starting material. The primary focus is on the synthesis of 4-(2,4-dinitrobenzyl)pyridine (B159303), a compound known to exhibit photochromism. This document outlines the synthetic pathway, experimental procedures, and the photophysical properties of the resulting photochromic compound. Additionally, potential applications in drug development, leveraging the light-sensitive nature of these molecules, are discussed.
Introduction to Photochromism and Benzylpyridines
Photochromism is a reversible transformation of a chemical species between two forms, induced in one or both directions by electromagnetic radiation. This phenomenon allows for the development of light-sensitive materials with applications in optical data storage, molecular switches, and smart materials. Benzylpyridine derivatives, particularly those substituted with nitro groups on the benzyl (B1604629) ring, are a well-studied class of photochromic compounds. The photochromic behavior of these molecules arises from a photoinduced intramolecular proton transfer from the methylene (B1212753) bridge to a nitro group, leading to the formation of a colored aci-nitro tautomer. While the 2-substituted isomer, 2-(2,4-dinitrobenzyl)pyridine (B72581), is more extensively studied, the 4-substituted analogue also displays photochromic properties.[1][2]
Synthesis of 4-(2,4-Dinitrobenzyl)pyridine
The synthesis of 4-(2,4-dinitrobenzyl)pyridine is achieved through the electrophilic nitration of this compound. This reaction typically employs a mixture of concentrated nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺), which then substitutes the benzyl ring at the ortho and para positions relative to the activating benzyl group. The pyridine (B92270) ring itself is generally resistant to electrophilic substitution under these conditions, especially when protonated in the acidic medium.
Experimental Protocol: Nitration of this compound
Caution: This procedure involves the use of strong acids and should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Crushed Ice
-
Ammonium (B1175870) Hydroxide (B78521) (NH₄OH) solution (e.g., 4 M)
-
Ethanol (B145695) (e.g., 95%, 50%, 40%)
-
Deionized Water
Equipment:
-
Round-bottom flask or Erlenmeyer flask (25-50 mL)
-
Magnetic stirrer and stir bar
-
Ice-salt bath
-
Pasteur pipettes or dropping funnel
-
Beaker (250 mL)
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
Recrystallization apparatus
Procedure:
-
Cooling the Acid: In a 25-mL Erlenmeyer flask equipped with a magnetic stir bar, place 5 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath to 5°C or below.
-
Addition of this compound: While maintaining the temperature below 10°C, slowly add 1.5 mL of this compound dropwise with continuous stirring.
-
Addition of Fuming Nitric Acid: Following the addition of this compound, slowly add 2.0 mL of fuming nitric acid dropwise, ensuring the temperature remains below 10°C. The slow addition is crucial to prevent a rapid increase in temperature, which can lead to lower yields and side reactions.
-
Warming the Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat it in a water bath at 80°C for approximately 20-30 minutes.
-
Quenching the Reaction: Carefully pour the warm reaction mixture onto approximately 100 g of crushed ice in a 250-mL beaker.
-
Neutralization: While stirring the ice-cold mixture, slowly add 4 M ammonium hydroxide solution until the solution is basic (pH ~9-10). A precipitate should form.
-
Isolation and Washing of the Crude Product: Collect the precipitate by vacuum filtration. Wash the solid with cold water. The crude product may be a gummy solid.
-
Purification by Recrystallization:
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of hot 95% ethanol to dissolve the solid.
-
Slowly add water until the solution becomes cloudy.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration and wash with cold 40% ethanol.
-
Dry the crystals to obtain 4-(2,4-dinitrobenzyl)pyridine.
-
Expected Yield: Yields for the analogous nitration of 2-benzylpyridine (B1664053) are reported to be in the range of 43-52%.[4] A similar yield can be anticipated for this procedure.
Characterization: The product can be characterized by its melting point and spectroscopic methods such as NMR and IR spectroscopy.
Photophysical Properties
Upon irradiation with UV light, 4-(2,4-dinitrobenzyl)pyridine undergoes a color change due to the formation of transient photoisomers. Time-resolved absorption spectroscopy studies have shown the involvement of at least three transient species in the photochromic reaction of both 2- and 4-(2,4-dinitrobenzyl)pyridine in solution: an aci-nitro acid isomer, an aci-nitro anion, and an N-H quinoid tautomer.[1]
While detailed quantitative photophysical data for 4-(2,4-dinitrobenzyl)pyridine is not extensively compiled in the readily available literature, the following table summarizes the key parameters of interest and provides data for the well-characterized 2-isomer for comparison. Researchers are encouraged to perform their own photophysical characterization.
Table 1: Photophysical Properties of Dinitrobenzylpyridine Derivatives
| Property | 4-(2,4-Dinitrobenzyl)pyridine (γ-DNBP) | 2-(2,4-Dinitrobenzyl)pyridine (α-DNBP) |
| Initial State (Uncolored Form) | ||
| λmax (absorption) | Data not readily available | ~265 nm |
| Molar Absorptivity (ε) | Data not readily available | Data not readily available |
| Photoinduced State (Colored Form) | ||
| λmax (transient absorption) | Transient species observed[1] | ~400 nm (aci-nitro form), ~570 nm (N-H quinoid)[1] |
| Quantum Yield of Photocoloration (Φ) | Data not readily available | Data not readily available |
| Lifetime of Colored Species (τ) | Data not readily available | Microseconds to seconds, solvent dependent[1] |
| Reversibility | ||
| Thermal Fading | Yes | Yes |
| Photobleaching | Yes | Yes |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the synthetic pathway and the photochromic switching mechanism.
Caption: Synthetic route for 4-(2,4-Dinitrobenzyl)pyridine.
References
4-Benzylpyridine in Multicomponent Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4-benzylpyridine as a versatile reagent in multicomponent reactions (MCRs). MCRs are powerful one-pot transformations that combine three or more reactants to generate complex molecules with high efficiency and atom economy, making them invaluable tools in drug discovery and medicinal chemistry. This compound, a readily available building block, can serve as a key amine component in various MCRs, leading to the synthesis of diverse heterocyclic scaffolds and peptidomimetics.
Application Notes
Multicomponent reactions offer a streamlined approach to the synthesis of compound libraries for high-throughput screening and lead optimization. The incorporation of the this compound moiety can be particularly advantageous in drug design, as the pyridine (B92270) ring can participate in hydrogen bonding and π-stacking interactions with biological targets, while the benzyl (B1604629) group provides a lipophilic handle that can be further functionalized.
This document focuses on two prominent MCRs where this compound can be employed: the Ugi four-component reaction (U-4CR) for the synthesis of peptidomimetics and the Hantzsch dihydropyridine (B1217469) synthesis for the creation of 1,4-dihydropyridine (B1200194) scaffolds, which are known for their diverse pharmacological activities.
Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a cornerstone of MCR chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. When this compound is used as the amine component, it leads to the formation of peptidomimetics bearing a pyridin-4-ylmethyl group on the amide nitrogen. These structures are of significant interest in medicinal chemistry due to their potential to mimic peptide backbones while offering improved pharmacokinetic properties.
Logical Relationship of the Ugi Four-Component Reaction:
Caption: General scheme of the Ugi four-component reaction.
Hantzsch Dihydropyridine Synthesis
The Hantzsch synthesis is a classic MCR that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, traditionally ammonia (B1221849). By substituting ammonia with this compound, novel N-substituted 1,4-dihydropyridines can be synthesized. These compounds are analogues of clinically important calcium channel blockers and can exhibit a wide range of other biological activities. The reaction proceeds through a series of condensation and cyclization steps to afford the dihydropyridine core.
Experimental Workflow for the Hantzsch Dihydropyridine Synthesis:
Catalytic Applications of Polymer-Supported 4-Benzylpyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of polymer-supported 4-benzylpyridine and its analogues as highly efficient, recyclable catalysts in key organic transformations. The use of a solid support, typically polystyrene, simplifies product purification, minimizes catalyst contamination of the final product, and allows for the recovery and reuse of the catalyst, aligning with the principles of green chemistry.
Introduction
Polymer-supported this compound and its derivatives, such as polymer-supported 4-(dimethylamino)pyridine (DMAP), are a class of heterogeneous catalysts that leverage the high catalytic activity of the pyridine (B92270) moiety in a format that allows for easy separation from the reaction mixture. These catalysts are particularly effective in reactions where the pyridine nitrogen acts as a nucleophilic catalyst. Key advantages include:
-
Simplified Workup: The catalyst is removed by simple filtration, eliminating the need for tedious chromatographic separation.
-
Catalyst Recyclability: The recovered catalyst can be washed and reused multiple times with minimal loss of activity.
-
Reduced Product Contamination: Immobilization prevents leaching of the catalyst into the product stream.
-
Adaptability: The polymer backbone can be modified to tune the catalyst's properties.
This document will focus on two primary applications: acylation reactions and the Baylis-Hillman reaction.
Acylation of Alcohols and Phenols
Polymer-supported this compound analogues are excellent catalysts for the acylation of primary, secondary, and tertiary alcohols, as well as phenols, using acid anhydrides or acyl halides as the acylating agent. The reaction proceeds through the formation of a highly reactive N-acylpyridinium intermediate.
Quantitative Data for Acylation Reactions
The following table summarizes the catalytic performance of polymer-supported 4-(dimethylamino)pyridine (PS-DMAP) in the acetylation of various alcohols with acetic anhydride (B1165640).
| Entry | Substrate | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Recyclability (Yield %) |
| 1 | Benzyl (B1604629) alcohol | 2 | Toluene (B28343) | 12 | 95 | Cycle 2: 94%, Cycle 3: 92% |
| 2 | Cyclohexanol | 5 | Dichloromethane | 8 | 99 | Cycle 2: 98%, Cycle 3: 97% |
| 3 | tert-Butanol | 10 | Tetrahydrofuran | 24 | 85 | Cycle 2: 83%, Cycle 3: 80% |
| 4 | Phenol | 2 | Toluene | 6 | 98 | Cycle 2: 97%, Cycle 3: 96% |
| 5 | 1-Octanol | 3 | Neat | 0.5 | 94 | Not Reported |
Experimental Protocol: Acylation of Benzyl Alcohol
Materials:
-
Polymer-supported 4-(dimethylamino)pyridine (PS-DMAP)
-
Benzyl alcohol
-
Acetic anhydride
-
Toluene (anhydrous)
-
Methanol (B129727) (for washing)
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add benzyl alcohol (1.0 mmol, 108 mg) and anhydrous toluene (10 mL).
-
Add polymer-supported DMAP (0.1 mmol, assuming a loading of 1.0 mmol/g, 100 mg).
-
Add acetic anhydride (1.2 mmol, 122 mg) dropwise to the stirred suspension.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to recover the polymer-supported catalyst.
-
Wash the recovered catalyst with toluene (2 x 10 mL) followed by methanol (2 x 10 mL).
-
Dry the catalyst under vacuum for reuse.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash chromatography on silica (B1680970) gel if necessary.
Baylis-Hillman Reaction
The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an aldehyde and an α,β-unsaturated electron-withdrawing group, catalyzed by a nucleophile, typically a tertiary amine or phosphine. Polymer-supported this compound analogues have been shown to be effective catalysts for this transformation.
Quantitative Data for the Baylis-Hillman Reaction
The following table summarizes the catalytic performance of a polymer-supported pyridine catalyst in the Baylis-Hillman reaction between various aldehydes and methyl acrylate (B77674).
| Entry | Aldehyde | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Recyclability (Yield %) |
| 1 | Benzaldehyde | 20 | Dichloromethane | 48 | 85 | Cycle 2: 82%, Cycle 3: 79% |
| 2 | 4-Nitrobenzaldehyde (B150856) | 17.4 | Tetrahydrofuran | 24 | 92 | Cycle 2: 90%, Cycle 3: 88% |
| 3 | 4-Chlorobenzaldehyde | 20 | Dichloromethane | 72 | 80 | Not Reported |
| 4 | Furfural | 25 | Tetrahydrofuran | 60 | 75 | Not Reported |
Experimental Protocol: Baylis-Hillman Reaction of 4-Nitrobenzaldehyde
Materials:
-
Polymer-supported this compound catalyst
-
4-Nitrobenzaldehyde
-
Methyl acrylate
-
Tetrahydrofuran (THF, anhydrous)
-
Methanol (for washing)
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a 50 mL round-bottom flask, dissolve 4-nitrobenzaldehyde (1.0 mmol, 151 mg) in anhydrous THF (10 mL).
-
Add the polymer-supported this compound catalyst (0.174 mmol, assuming a loading of 1.0 mmol/g, 174 mg).
-
Add methyl acrylate (2.0 mmol, 172 mg) to the mixture.
-
Stir the reaction at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, filter off the catalyst and wash it with THF (2 x 10 mL) and then methanol (2 x 10 mL).
-
Dry the catalyst in a vacuum oven for subsequent use.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired Baylis-Hillman adduct.
Catalyst Synthesis and Workflow Diagrams
Synthesis of Polymer-Supported this compound
The synthesis of polymer-supported this compound typically involves the reaction of chloromethylated polystyrene with this compound.
Application Notes and Protocols: Electrochemical Properties and Applications of 4-Benzylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the electrochemical properties of 4-benzylpyridine and its derivatives, along with protocols for key applications. This document is intended to guide researchers in designing and executing electrochemical experiments and leveraging the unique characteristics of this compound in various fields, including sensor development, corrosion inhibition, and electro-organic synthesis.
Electrochemical Properties of this compound
This compound (C₁₂H₁₁N) is a pyridine (B92270) derivative with a benzyl (B1604629) group at the 4-position. Its electrochemical behavior is primarily associated with the redox processes of the pyridine ring. The benzyl group influences the electron density of the pyridine ring, thereby affecting its redox potentials.
While specific quantitative data for the parent this compound is not extensively documented in readily available literature, the electrochemical behavior of related pyridine and bipyridine compounds provides a strong basis for understanding its properties. The reduction of the pyridine moiety is a key electrochemical feature.
Table 1: Electrochemical Data for Pyridine and Related Compounds
| Compound | Redox Process | Peak Potential (Ep) | Conditions | Reference |
| Pyridine | Reduction | -1.07 V | vs. Ag/AgClO₄ in Acetonitrile | [1] |
| Pyridine | Oxidation of Pyridinium Ion | -0.65 V | vs. Ag/AgClO₄ in Acetonitrile | [1] |
| 4,4'-Bipyridine-Benzoquinone Complex | Reduction | Epc varies (120.5 to 220.5 mV separation from Epa) | Platinum electrode, 0.1 M TEACl in DMF | [2] |
| N-benzyl-4-piperidone curcumin (B1669340) analogs | Irreversible Oxidation | 0.72 to 0.86 V | - | [3] |
Note: The precise redox potentials of this compound may vary depending on experimental conditions such as the solvent, electrolyte, pH, and electrode material.
Applications and Experimental Protocols
The electrochemical properties of this compound and its derivatives have led to their use in several applications. Detailed protocols for some of these key applications are provided below.
Corrosion Inhibition
Pyridine derivatives are effective corrosion inhibitors for metals, particularly steel in acidic media. The lone pair of electrons on the nitrogen atom and the π-electrons of the aromatic ring facilitate adsorption onto the metal surface, forming a protective layer.
Protocol: Evaluation of this compound as a Corrosion Inhibitor for Mild Steel in HCl
This protocol is adapted from studies on related organic corrosion inhibitors.[4][5]
Objective: To determine the inhibition efficiency of this compound for mild steel corrosion in a 1 M HCl solution using the weight loss method.
Materials:
-
Mild steel coupons (e.g., 4.5 cm x 2.5 cm x 0.2 cm)
-
1 M Hydrochloric acid (HCl)
-
This compound
-
Acetone
-
Distilled water
-
Analytical balance
-
Water bath or thermostat
-
Beakers (250 mL)
Procedure:
-
Coupon Preparation: Mechanically polish the mild steel coupons with different grades of emery paper, degrease with acetone, wash with distilled water, and dry.
-
Initial Weight: Accurately weigh the prepared coupons using an analytical balance.
-
Inhibitor Solutions: Prepare a series of 1 M HCl solutions containing different concentrations of this compound (e.g., 100, 200, 300, 400, 500 ppm). Also, prepare a blank solution of 1 M HCl without the inhibitor.
-
Immersion: Immerse one coupon into each beaker containing 100 mL of the blank and inhibitor solutions.
-
Exposure: Place the beakers in a water bath maintained at a constant temperature (e.g., 303 K) for a specific duration (e.g., 5 hours).
-
Final Weight: After the exposure time, remove the coupons, wash them with distilled water and acetone, dry, and reweigh them.
-
Calculations:
-
Corrosion Rate (CR): CR (g/cm²/h) = (W_initial - W_final) / (A * t) where W is the weight in grams, A is the surface area in cm², and t is the immersion time in hours.
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] * 100
-
Data Presentation:
Table 2: Weight Loss Data for Corrosion Inhibition by this compound
| Inhibitor Concentration (ppm) | Initial Weight (g) | Final Weight (g) | Weight Loss (g) | Corrosion Rate (g/cm²/h) | Inhibition Efficiency (%) |
| 0 (Blank) | - | ||||
| 100 | |||||
| 200 | |||||
| 300 | |||||
| 400 | |||||
| 500 |
Logical Relationship for Corrosion Inhibition
Caption: Logical flow of the corrosion inhibition process.
Electrochemical Sensors
Derivatives of this compound can be used to modify electrode surfaces for the fabrication of electrochemical sensors. These modified electrodes can exhibit enhanced sensitivity and selectivity for the detection of specific analytes. For instance, N-benzyl-4,4'-bipyridine derivatives have been used to create anti-fouling electrodes for detecting hydrogen peroxide.[6]
Protocol: Fabrication of a this compound-Derivative-Modified Glassy Carbon Electrode (GCE) for Analyte Detection
This is a general protocol that can be adapted for specific sensor applications.
Objective: To fabricate a modified GCE and evaluate its electrochemical response to a target analyte using cyclic voltammetry.
Materials:
-
Glassy Carbon Electrode (GCE)
-
This compound derivative (e.g., synthesized N-benzyl-4,4'-bipyridinium)
-
Supporting electrolyte solution (e.g., 0.1 M KCl in phosphate (B84403) buffer saline, pH 7.0)
-
Target analyte solution
-
Potentiostat/Galvanostat
-
Electrochemical cell with a three-electrode system (Working: modified GCE, Reference: Ag/AgCl, Counter: Platinum wire)
-
Polishing materials (alumina slurry)
Procedure:
-
GCE Pre-treatment: Polish the bare GCE with alumina (B75360) slurry to a mirror finish, then sonicate in distilled water and ethanol, and finally dry it.
-
Electrode Modification:
-
The modification procedure will depend on the specific derivative. For example, electrografting can be achieved by applying a specific potential to the GCE in a solution containing the this compound derivative.
-
-
Electrochemical Characterization:
-
Record the cyclic voltammogram (CV) of the modified GCE in the supporting electrolyte to observe its baseline electrochemical behavior.
-
-
Analyte Detection:
-
Record the CV of the modified GCE in the supporting electrolyte containing a known concentration of the target analyte.
-
An increase or decrease in the peak current or a shift in the peak potential compared to the baseline indicates the electrocatalytic activity of the modified electrode towards the analyte.
-
-
Quantitative Analysis:
-
Perform chronoamperometry or differential pulse voltammetry for more sensitive quantitative measurements.
-
Construct a calibration curve by plotting the current response versus the analyte concentration.
-
Experimental Workflow for Sensor Fabrication and Testing
Caption: Workflow for sensor fabrication and analysis.
Electro-organic Synthesis
Electrochemical methods can be employed for the synthesis of this compound derivatives. Electro-oxidation can be used for C-H functionalization, providing a green and efficient alternative to traditional chemical methods.
Signaling Pathway for Electro-oxidative C-H Functionalization
Caption: Pathway for electro-oxidative C-H functionalization.
General Protocol for Cyclic Voltammetry (CV)
This protocol provides a general framework for conducting cyclic voltammetry experiments on this compound and its derivatives.[7][8]
Objective: To investigate the redox behavior of a this compound sample.
Instrumentation:
-
Potentiostat/Galvanostat
-
Electrochemical cell
-
Working Electrode (e.g., Glassy Carbon, Platinum)
-
Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)
-
Counter/Auxiliary Electrode (e.g., Platinum wire)
Reagents:
-
This compound sample
-
Solvent (e.g., Acetonitrile, Dichloromethane, Dimethylformamide)
-
Supporting Electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate (B91526) - TBAPF₆, or Tetrabutylammonium perchlorate (B79767) - TBAP)
Procedure:
-
Solution Preparation: Prepare a solution of the this compound sample (e.g., 1-5 mM) in the chosen solvent containing the supporting electrolyte.
-
De-aeration: Purge the solution with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere over the solution during the experiment.
-
Electrode Setup: Assemble the three-electrode system in the electrochemical cell. Ensure the electrodes are clean and properly positioned.
-
CV Parameters: Set the parameters on the potentiostat software:
-
Initial Potential (E_initial): A potential where no faradaic reaction occurs.
-
Vertex Potential 1 (E_vertex1): The potential at which the scan direction is reversed (e.g., to a more positive potential for oxidation).
-
Vertex Potential 2 (E_vertex2): The final potential of the scan (e.g., to a more negative potential for reduction).
-
Scan Rate (ν): The rate at which the potential is swept (e.g., 100 mV/s). A range of scan rates should be investigated to study the nature of the redox process.
-
-
Data Acquisition: Run the cyclic voltammetry experiment and record the resulting voltammogram (current vs. potential).
-
Data Analysis:
-
Identify the anodic (Epa) and cathodic (Epc) peak potentials and peak currents (ipa and ipc).
-
Calculate the formal potential (E°') as (Epa + Epc) / 2 for reversible or quasi-reversible processes.
-
Determine the peak separation (ΔEp = Epa - Epc). For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.
-
Analyze the relationship between peak current and the square root of the scan rate to determine if the process is diffusion-controlled.
-
Disclaimer: The protocols provided are intended as a general guide. Researchers should consult the primary literature and optimize the experimental conditions for their specific systems and objectives. Safety precautions should always be followed when handling chemicals and operating electrochemical equipment.
References
- 1. MANCO [master-analyse-controle-inscription.univ-lyon1.fr]
- 2. iieta.org [iieta.org]
- 3. Study of the Electrochemical Behavior of N-Substituted-4-Piperidones Curcumin Analogs: A Combined Experimental and Theoretical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Cyclic voltammetry data of polypyridine ligands and Co(II)-polypyridine complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. static.igem.org [static.igem.org]
Troubleshooting & Optimization
Purification of 4-Benzylpyridine by distillation or chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 4-benzylpyridine by distillation and chromatography. Find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful purification of your compound.
Frequently Asked Questions (FAQs)
Q1: Which purification method is better for this compound, distillation or chromatography?
A1: The choice between distillation and chromatography depends on the scale of your purification and the nature of the impurities.
-
Distillation , particularly vacuum distillation, is well-suited for large-scale purification (multi-gram to kilogram) to remove non-volatile impurities or those with significantly different boiling points.
-
Column chromatography is ideal for smaller-scale purifications (milligram to gram) and for separating impurities with similar boiling points to this compound, such as isomers or structurally related byproducts.
Q2: What are the most common impurities I might encounter when synthesizing this compound?
A2: Common impurities often originate from the starting materials and side reactions. These can include:
-
Unreacted starting materials, such as 4-methylpyridine (B42270) and benzyl (B1604629) halide.
-
Over-alkylation products, like dibenzylpyridines.
-
Isomers (e.g., 2-benzylpyridine (B1664053) or 3-benzylpyridine) if the reaction is not regioselective.
-
Solvents used in the reaction or workup.
Q3: My this compound appears as a yellow or brown liquid. Is this normal?
A3: Pure this compound is typically a colorless to pale yellow liquid.[1] A darker color, such as yellow or brown, may indicate the presence of impurities or degradation products. Purification is recommended to remove these colored species.
Q4: Can this compound decompose during distillation?
A4: this compound has a high boiling point at atmospheric pressure (approximately 287 °C).[2][3][4] Heating to such high temperatures for extended periods can potentially lead to decomposition.[4] Therefore, vacuum distillation is the preferred method to lower the boiling point and minimize the risk of thermal degradation.
Q5: I am observing significant tailing of my this compound spot on a silica (B1680970) gel TLC plate. What can I do to improve the peak shape?
A5: Tailing is a common issue when chromatographing basic compounds like pyridines on acidic silica gel. The basic nitrogen atom interacts strongly with the acidic silanol (B1196071) groups on the silica surface. To mitigate this, you can:
-
Add a small amount of a basic modifier, such as triethylamine (B128534) (typically 0.1-2%) or ammonia (B1221849), to your eluent. This will neutralize the acidic sites on the silica gel and lead to more symmetrical peaks.
-
Use a different stationary phase, such as alumina (B75360) (neutral or basic) or a polymer-based support.
Quantitative Data Summary
The following tables summarize key physical properties and chromatographic data for this compound to aid in the development of purification protocols.
| Physical Property | Value | Reference |
| Molecular Formula | C₁₂H₁₁N | [4] |
| Molecular Weight | 169.22 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point (atm) | 287 °C | [2][3] |
| Boiling Point (15 mmHg) | 152-153 °C | [2] |
| Density | 1.061 g/mL at 25 °C | |
| Refractive Index | 1.582 at 20 °C |
| TLC Solvent System (Silica Gel) | Approximate Rf Value | Notes |
| 30% Ethyl Acetate (B1210297) in Hexane | 0.3 - 0.4 | Good starting point for TLC analysis. |
| 50% Ethyl Acetate in Hexane | 0.5 - 0.6 | May be suitable for faster elution. |
| 1-5% Methanol in Dichloromethane | Varies | For more polar impurities. |
| Add 0.5% Triethylamine | - | Add to any of the above to reduce tailing. |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is suitable for purifying multi-gram quantities of this compound from non-volatile impurities.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Short-path distillation head with a condenser and vacuum adapter
-
Receiving flask(s)
-
Heating mantle with a stirrer
-
Magnetic stir bar
-
Vacuum pump or water aspirator
-
Manometer (optional, but recommended)
-
Cold trap (recommended to protect the vacuum pump)
-
Glass wool or boiling chips (a stir bar is preferred for vacuum distillation)
Procedure:
-
Apparatus Setup: Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all glassware is clean and dry. Use high-vacuum grease on all ground-glass joints to ensure a good seal.
-
Sample Preparation: Place the crude this compound and a magnetic stir bar into the round-bottom flask. Do not fill the flask more than two-thirds full.
-
System Evacuation: Begin stirring the liquid. Slowly and carefully apply the vacuum. The liquid may bubble as volatile impurities and dissolved gases are removed.
-
Heating: Once a stable vacuum is achieved (refer to a pressure-temperature nomograph to estimate the boiling point at your system's pressure), begin to heat the distillation flask gently with the heating mantle.
-
Distillation: The temperature of the vapor will rise and then stabilize as the this compound begins to distill. Collect the fraction that distills at a constant temperature and pressure. It is advisable to collect a small forerun fraction, which may contain more volatile impurities.
-
Shutdown: Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature under vacuum. Once cool, slowly and carefully vent the system to atmospheric pressure before turning off the vacuum pump.
Protocol 2: Purification by Column Chromatography
This protocol is designed for the purification of gram-scale quantities of this compound from impurities with similar polarity.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography, 230-400 mesh)
-
Chromatography column
-
Eluent (e.g., a mixture of ethyl acetate and hexane, with or without triethylamine)
-
Sand (acid-washed)
-
Cotton or glass wool
-
Collection tubes or flasks
-
TLC plates, developing chamber, and UV lamp
Procedure:
-
Eluent Selection: Determine a suitable eluent system using thin-layer chromatography (TLC). An ideal solvent system will give the this compound an Rf value of approximately 0.3 and provide good separation from impurities. To counteract peak tailing, consider adding 0.5% triethylamine to the eluent.
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.
-
In a separate beaker, create a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove any air bubbles.
-
Add a layer of sand to the top of the silica bed to prevent disturbance.
-
Drain the solvent until it is just level with the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Carefully apply the sample to the top of the silica gel bed using a pipette.
-
Drain the solvent until the sample has been adsorbed onto the silica.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions. The flow rate can be controlled by applying gentle air pressure to the top of the column.
-
If a gradient elution is required, gradually increase the polarity of the eluent.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure this compound.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
-
Troubleshooting Guides
Distillation Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Bumping / Uncontrolled Boiling | - Uneven heating.- Absence of a stir bar or boiling chips.- Vacuum applied too rapidly. | - Ensure smooth and vigorous stirring.- Use a heating mantle with a stirrer.- Apply vacuum gradually. |
| No Distillate at Expected Temperature | - Vacuum leak in the system.- Thermometer bulb placed incorrectly.- System pressure is not as low as indicated. | - Check all joints and connections for leaks.- Ensure the top of the thermometer bulb is level with the side arm of the distillation head.- Verify the pressure with a manometer. |
| Product is Colored | - Thermal decomposition.- Presence of non-volatile colored impurities. | - Reduce the distillation temperature by improving the vacuum.- Consider a pre-purification step like an activated carbon treatment. |
| Distillation Stops Prematurely | - Insufficient heating.- All of the product has distilled over. | - Gradually increase the temperature of the heating mantle.- Check the distillation flask to see if it is empty. |
Chromatography Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Strong interaction between the basic pyridine (B92270) nitrogen and acidic silica gel. | - Add 0.1-2% triethylamine or ammonia to the eluent.- Use neutral or basic alumina as the stationary phase. |
| Poor Separation of Impurities | - Inappropriate eluent polarity.- Column overloading. | - Optimize the eluent system using TLC to achieve better separation (aim for a ΔRf > 0.2).- Use a larger column or load less sample. |
| Compound Does Not Elute from the Column | - Eluent is not polar enough.- Compound may be decomposing on the silica gel. | - Gradually increase the polarity of the eluent (e.g., by adding more ethyl acetate or a small amount of methanol).- Test the stability of your compound on a silica TLC plate before running a column. If it is unstable, consider using a different stationary phase. |
| Cracks or Channels in the Silica Bed | - Improper packing of the column. | - Repack the column carefully, ensuring the silica gel is settled evenly without any air bubbles. |
Visualized Workflows
Caption: Workflow for the purification of this compound by vacuum distillation.
Caption: Workflow for the purification of this compound by column chromatography.
Caption: Troubleshooting logic for common issues in this compound column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. DE3245950A1 - Process for the preparation of substituted pyridines - Google Patents [patents.google.com]
- 3. This compound - (Pyridines|Pyridine containing cyclic group):Koei Chemical Co., Ltd [koeichem.com]
- 4. This compound | C12H11N | CID 16458 - PubChem [pubchem.ncbi.nlm.nih.gov]
Common impurities in commercial 4-Benzylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 4-Benzylpyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I can expect to find in commercial this compound?
A1: Commercial this compound can contain several types of impurities stemming from its synthesis and potential degradation. These can be broadly categorized as:
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Synthesis-Related Impurities: These arise from the specific chemical reactions used to manufacture this compound.
-
Unreacted Starting Materials: Depending on the synthetic route, these may include benzyl (B1604629) chloride, pyridine (B92270), 4-cyanopyridine, and toluene.
-
Isomeric By-products: The synthesis can sometimes yield other isomers of benzylpyridine, with 2-Benzylpyridine being a common example. Dibenzylpyridines may also be formed as by-products of secondary reactions.
-
Side-Reaction Products: A notable side reaction, particularly in Grignard-based syntheses, is the Wurtz coupling, which can lead to the formation of 1,2-diphenylethane.
-
-
Degradation Products: Exposure to air (oxidation), light, or elevated temperatures can cause this compound to degrade over time. The specific degradation products can be varied, but may include oxides of the pyridine ring.
-
Residual Solvents: Solvents used during the synthesis and purification process may remain in the final product in trace amounts. Common solvents include toluene, ethers (like diethyl ether or THF), and alcohols.
Q2: What is a typical purity level for commercial this compound?
A2: The purity of commercial this compound can vary between suppliers and grades. Typically, a purity of 98% or higher is common for standard grades.[1] High-purity grades for pharmaceutical or other sensitive applications will have stricter specifications. It is always recommended to consult the supplier's Certificate of Analysis (CoA) for lot-specific purity data.
Q3: My this compound has a yellow or brownish tint. Is it still usable?
A3: A yellow or brownish discoloration often indicates the presence of impurities, potentially from oxidation or other degradation processes. While the product might still be suitable for some applications, the discoloration suggests a lower purity. For experiments where high purity is critical, it is advisable to purify the material before use or to use a fresh, colorless batch.
Q4: I suspect my this compound is impure. How can I confirm this?
A4: Several analytical techniques can be used to assess the purity of your this compound:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile and semi-volatile impurities. It can effectively separate isomers and other synthesis-related by-products.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating a wide range of organic molecules. A well-developed HPLC method can provide a detailed impurity profile, including non-volatile degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural information about the main component and any significant impurities present. Quantitative NMR (qNMR) can also be used to determine the absolute purity against a certified reference standard.
Troubleshooting Guides
Issue 1: Unexpected Peaks in GC-MS or HPLC Analysis
Problem: Your chromatogram shows unexpected peaks in addition to the main this compound peak.
Possible Causes & Solutions:
| Potential Impurity | Typical Elution/Retention Characteristics | Recommended Action |
| Unreacted Starting Materials | (e.g., Benzyl chloride, Pyridine) | These are typically more volatile and will likely elute before this compound in a standard GC method. |
| Isomeric Impurities | (e.g., 2-Benzylpyridine) | Isomers often have very similar boiling points and polarities, making them challenging to separate. They may co-elute or appear as a shoulder on the main peak. |
| Wurtz Coupling By-product | (1,2-Diphenylethane) | This is a less polar and higher boiling impurity that will likely elute after this compound in a GC run. |
| Degradation Products | (e.g., N-oxides) | These are generally more polar than this compound and will have different retention times in both GC and HPLC. |
| Residual Solvents | (e.g., Toluene, THF) | These are highly volatile and will elute very early in a GC run. |
Issue 2: Poor Yield or No Crystallization During Purification by Recrystallization
Problem: You are attempting to purify this compound by recrystallization, but you are getting a low yield, or the product is "oiling out" instead of forming crystals.
Possible Causes & Solutions:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. For pyridine-containing compounds, common solvents include ethanol, methanol, ethyl acetate, and hexane, or mixtures thereof.[2]
-
Solution: Perform small-scale solvent screening to find the optimal solvent or solvent system. A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can sometimes be effective.
-
-
Too Much Solvent: Using an excessive amount of solvent will keep the product dissolved even at low temperatures, resulting in a poor yield.
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. If too much solvent has been added, you can carefully evaporate some of it to concentrate the solution.
-
-
Cooling Too Quickly: Rapid cooling can lead to the formation of small, impure crystals or an oil.
-
Solution: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod at the liquid-air interface can help to induce crystallization.
-
-
High Impurity Level: If the concentration of impurities is very high, it can inhibit crystallization.
-
Solution: Consider a preliminary purification step, such as fractional distillation, before attempting recrystallization.
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Summary of Common Impurities
The following table summarizes the common impurities that may be present in commercial this compound. Please note that the typical concentration can vary significantly depending on the manufacturer and the grade of the product.
| Impurity Name | Chemical Structure | CAS Number | Origin | Typical Concentration Range |
| 2-Benzylpyridine | C₁₂H₁₁N | 101-82-6 | Synthesis By-product | < 0.5% |
| 3-Benzylpyridine | C₁₂H₁₁N | 620-50-8 | Synthesis By-product | < 0.5% |
| 1,2-Diphenylethane | C₁₄H₁₄ | 103-29-7 | Wurtz Coupling Side-Reaction | < 1% |
| Benzyl Chloride | C₇H₇Cl | 100-44-7 | Unreacted Starting Material | < 0.1% |
| Pyridine | C₅H₅N | 110-86-1 | Unreacted Starting Material | < 0.1% |
| Toluene | C₇H₈ | 108-88-3 | Unreacted Starting Material / Residual Solvent | Variable |
Experimental Protocols
Key Experiment: GC-MS Analysis of this compound for Impurity Profiling
Methodology:
This protocol provides a general method for the separation and identification of common impurities in this compound.
-
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Capillary Column: A non-polar or medium-polarity column is recommended. A (5%-phenyl)-methylpolysiloxane column (e.g., DB-5MS, 30 m x 0.25 mm I.D., 0.25 µm film thickness) is a suitable choice.[3]
-
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Injection Mode: Split (e.g., 50:1)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 230 °C
-
Mass Scan Range: m/z 40-300
-
Solvent Delay: 3-5 minutes
-
Data Analysis:
-
Identify the main peak corresponding to this compound based on its retention time and mass spectrum.
-
Identify impurity peaks by comparing their mass spectra with a spectral library (e.g., NIST) and with the mass spectra of known standards if available.
-
Quantify the impurities by calculating the peak area percentage, assuming a similar response factor for structurally related isomers. For more accurate quantification, calibration with certified reference standards is necessary.
Visualizations
Caption: Logical workflow for the synthesis, analysis, and purification of this compound, highlighting the origin of common impurities.
Caption: Decision workflow for handling a commercial sample of this compound based on purity analysis.
References
Side reactions to avoid during the synthesis of 4-Benzylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 4-Benzylpyridine. The information is presented in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound, and what are their primary side reactions?
A1: Several common synthetic routes are employed to synthesize this compound, each with its characteristic side reactions. The choice of method often depends on the available starting materials, desired scale, and tolerance for specific impurities.
| Synthesis Route | Starting Materials | Primary Side Reaction(s) |
| Minisci Reaction | Pyridine (B92270), Phenylacetic acid (or a source of benzyl (B1604629) radicals) | Lack of regioselectivity (formation of 2- and 3-benzylpyridine (B1203931) isomers), Polyalkylation |
| Kumada Coupling | 4-Halopyridine, Benzylmagnesium halide | Homocoupling of the Grignard reagent (formation of bibenzyl) |
| Negishi Coupling | 4-Halopyridine, Benzylzinc halide | Homocoupling of the organozinc reagent (formation of bibenzyl) |
| Benzylation of 4-Methylpyridine (B42270) | 4-Methylpyridine, Benzyl halide | N-benzylation (formation of 1-benzyl-4-methylpyridinium salt) |
| Grignard Addition to Pyridinium (B92312) Salt | Pyridine, Benzylmagnesium halide (after N-activation) | Formation of 1,2- and 1,4-dihydropyridine (B1200194) isomers, Over-alkylation |
Q2: How can I improve the regioselectivity of the Minisci reaction to favor the formation of this compound?
A2: The Minisci reaction on an unsubstituted pyridine ring often yields a mixture of C2 and C4-alkylated products. To achieve high selectivity for the C4 position, the use of a removable blocking group on the nitrogen atom is a highly effective strategy. A maleate-derived blocking group, for instance, can direct the radical attack almost exclusively to the C4 position.[1] This blocking group can be easily removed after the reaction.
Q3: Homocoupling is a significant issue in my Kumada/Negishi coupling reaction. How can I minimize this side product?
A3: Homocoupling in palladium-catalyzed cross-coupling reactions is often promoted by the presence of oxygen and palladium(II) species. To suppress the formation of homocoupled byproducts, several strategies can be employed:
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Rigorous Exclusion of Oxygen: Sparging the reaction mixture with an inert gas (e.g., nitrogen or argon) prior to adding the catalyst can effectively remove dissolved oxygen.[2][3][4]
-
Use of a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help to minimize the concentration of Pd(II) species that initiate homocoupling, without interfering with the catalytic cycle.[2][3][4]
-
Catalyst Choice: Using a heterogeneous catalyst like palladium on carbon (Pd/C) can sometimes reduce homocoupling.
Q4: I am observing a significant amount of N-benzylation when reacting 4-methylpyridine with a benzyl halide. How can I promote C-benzylation instead?
A4: The competition between N-benzylation and C-benzylation is a common challenge. To favor the desired C-benzylation, consider the following:
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Catalyst System: The use of a suitable catalyst, such as a palladium complex, is often necessary to promote C-H activation at the methyl group for C-benzylation.
-
Reaction Conditions: Optimization of the base, solvent, and temperature is crucial. Non-polar solvents may favor C-benzylation, while polar solvents can promote the formation of the pyridinium salt.
-
Protecting Groups: In some cases, temporary protection of the nitrogen atom can prevent N-alkylation, although this adds extra steps to the synthesis.
Q5: What are the best practices for purifying this compound?
A5: The purification strategy for this compound depends on the nature of the impurities.
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Acid-Base Extraction: As a basic compound, this compound can be separated from non-basic impurities by extraction with a dilute acid (e.g., HCl) to form the water-soluble pyridinium salt. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted with an organic solvent.[5]
-
Column Chromatography: Silica gel chromatography is a common method for purification. To prevent peak tailing due to the basicity of the pyridine nitrogen, a small amount of a basic modifier, such as triethylamine (B128534) or ammonia, can be added to the eluent.
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Distillation: For volatile impurities, distillation under reduced pressure can be an effective purification method.[5]
-
Crystallization: If the product or its salt is a solid, recrystallization can be a highly effective technique for achieving high purity.[5]
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst (Cross-Coupling Reactions) | - Use a fresh batch of catalyst or a pre-catalyst that is activated in situ.- Ensure the catalyst is not poisoned by impurities in the starting materials or solvents. |
| Poor Quality Reagents | - Use freshly distilled or high-purity starting materials and anhydrous solvents.[6]- For Grignard and organozinc reagents, ensure they have been recently prepared and titrated. |
| Incorrect Reaction Temperature | - Optimize the reaction temperature. Some reactions require heating to overcome the activation energy, while others need to be cooled to prevent decomposition.[5] |
| Incomplete Reaction | - Extend the reaction time and monitor the progress by TLC or GC/LC-MS.- Consider a modest increase in the equivalents of the limiting reagent. |
Issue 2: Formation of Multiple Products (Poor Selectivity)
| Potential Cause | Troubleshooting Steps |
| Lack of Regioselectivity (Minisci Reaction) | - Employ a C2-blocking group on the pyridine ring to direct functionalization to the C4 position.[1]- Optimize the solvent and acid catalyst, as these can influence the site of radical attack. |
| Homocoupling (Kumada/Negishi Coupling) | - De-gas the solvent and reaction mixture thoroughly with an inert gas.[2][3][4]- Add a mild reducing agent like potassium formate.[2][3][4]- Ensure the palladium catalyst is in the Pd(0) state. |
| Mixture of Isomers (Grignard addition) | - Optimize the reaction temperature, as lower temperatures often favor the formation of the 1,4-dihydropyridine adduct.- The choice of the N-activating group on the pyridinium salt can influence the regioselectivity of the Grignard addition. |
Experimental Protocols
Protocol 1: Regioselective C-4 Benzylation of Pyridine via a Minisci Reaction with a Removable Blocking Group
This protocol is adapted from a method developed to achieve high regioselectivity in the Minisci reaction.[7]
-
Formation of the Pyridinium Salt (Blocking):
-
To a solution of pyridine (1.0 equiv) in a suitable solvent, add maleic anhydride (B1165640) (1.1 equiv).
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Stir the mixture at room temperature until the pyridinium salt precipitates.
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Isolate the salt by filtration and dry under vacuum.
-
-
Minisci Reaction:
-
To a biphasic mixture of dichloroethane and water, add the pyridinium salt (1.0 equiv), phenylacetic acid (2.0 equiv), ammonium (B1175870) persulfate ((NH₄)₂S₂O₈, 2.0 equiv), and silver nitrate (B79036) (AgNO₃, 0.2 equiv).
-
Stir the mixture vigorously at 50 °C for 2 hours.
-
Monitor the reaction by LC-MS or TLC.
-
-
Deprotection:
-
After the reaction is complete, add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (3.0 equiv) to the reaction mixture.
-
Stir at room temperature for 30 minutes to remove the blocking group.
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Work up the reaction by extraction and purify the crude product by column chromatography.
-
Visualizations
Diagram 1: Synthesis of this compound via Minisci Reaction
Caption: Workflow for the Minisci synthesis of this compound.
Diagram 2: Competing Side Reactions in this compound Synthesis
Caption: Common side reactions in different synthetic routes.
Diagram 3: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield reactions.
References
Technical Support Center: Optimizing Reaction Conditions for 4-Benzylpyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of 4-benzylpyridine. The information is structured to directly address specific issues that may be encountered during experimentation, with a focus on optimizing reaction conditions for improved yield and purity.
Frequently Asked questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the synthesis of this compound via various synthetic routes.
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Negishi, Heck)
Question 1: My Suzuki-Miyaura coupling reaction to synthesize this compound is giving a low yield. What are the common causes and how can I improve it?
Answer: Low yields in the Suzuki-Mriyaura coupling for this synthesis are common and can be attributed to several factors. A systematic approach to troubleshooting is recommended.
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Catalyst and Ligand Choice: The selection of the palladium catalyst and ligand is critical. For coupling a 4-halopyridine with a benzylboronic acid derivative, bulky and electron-rich phosphine (B1218219) ligands are often employed to promote the oxidative addition and reductive elimination steps.
-
Base Selection: The choice and quality of the base are crucial. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (B84403) (K₃PO₄) are commonly used. The base's strength and solubility can significantly impact the reaction rate and yield. Ensure the base is finely powdered and anhydrous.
-
Solvent System: The solvent must be appropriate for both the catalyst system and the reactants. A mixture of an organic solvent (e.g., dioxane, toluene, or THF) and water is often used to dissolve the inorganic base. The ratio of the organic solvent to water can influence the reaction rate and should be optimized. All solvents should be thoroughly degassed to prevent oxidation of the palladium catalyst.
-
Reaction Temperature: Inadequate or excessive temperature can lead to low yields. While these reactions often require heating, excessively high temperatures can lead to catalyst decomposition and formation of side products.
-
Quality of Reagents: Ensure the purity of your 4-halopyridine, benzylboronic acid, catalyst, ligand, and base. Impurities, especially water and oxygen, can deactivate the catalyst.
Question 2: I am observing significant amounts of homocoupling products (bibenzyl and/or 4,4'-bipyridine) in my cross-coupling reaction. How can I minimize this side reaction?
Answer: Homocoupling is a common side reaction in palladium-catalyzed cross-coupling reactions. To minimize its occurrence:
-
Optimize Reaction Conditions: Carefully control the reaction temperature and time. Lowering the temperature or reducing the reaction time once the starting material is consumed can sometimes reduce homocoupling.
-
Control Stoichiometry: Use a slight excess of the boronic acid or organozinc reagent (typically 1.1-1.5 equivalents) relative to the halide.
-
Ligand Selection: The use of bulky electron-rich ligands can often suppress homocoupling by favoring the cross-coupling pathway.
Question 3: My Negishi coupling reaction for this compound synthesis is not proceeding. What are the likely issues?
Answer: The primary challenge in Negishi coupling is the preparation and handling of the organozinc reagent.
-
Organozinc Reagent Quality: Benzylzinc halides are sensitive to air and moisture. Ensure they are prepared under strictly inert conditions (argon or nitrogen atmosphere) using anhydrous solvents. The quality of the zinc metal used for the insertion is also important; activation with iodine or 1,2-dibromoethane (B42909) may be necessary.
-
Catalyst Activity: Similar to other cross-coupling reactions, the palladium or nickel catalyst must be in its active form. Ensure proper activation and inert reaction conditions.
Grignard Reaction
Question 4: I am attempting to synthesize this compound using a Grignard reagent (e.g., reacting 4-chloropyridine (B1293800) with benzylmagnesium bromide), but the yield is very low.
Answer: Low yields in this Grignard reaction can be due to several factors:
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Grignard Reagent Quality: Benzylmagnesium halides can be challenging to prepare and are prone to Wurtz-type homocoupling to form bibenzyl. It is crucial to use high-quality magnesium turnings and anhydrous solvent (typically THF or diethyl ether). Titration of the Grignard reagent before use is recommended to determine its exact concentration.[1]
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Reaction with Pyridine (B92270) Nitrogen: The Grignard reagent is a strong base and can react with the slightly acidic protons on the pyridine ring or coordinate to the nitrogen atom, leading to side reactions and reduced nucleophilicity.
-
Side Reactions: The reaction of Grignard reagents with 4-halopyridines can sometimes lead to the formation of di- and tri-substituted pyridines.
To improve the yield, consider the slow addition of the Grignard reagent to a solution of the 4-halopyridine at a low temperature.
Purification
Question 5: I am having difficulty purifying this compound from the crude reaction mixture. What are the recommended methods?
Answer: Purification of this compound can be achieved through several methods:
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Column Chromatography: This is the most common method for purifying this compound. A silica (B1680970) gel stationary phase is typically used with a gradient elution of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate). The basicity of the pyridine nitrogen can cause tailing on silica gel. To mitigate this, a small amount of a basic modifier, such as triethylamine (B128534) (1-2%), can be added to the eluent.[2]
-
Acid-Base Extraction: An initial workup involving an acid wash (e.g., with 1M HCl) will protonate the this compound, moving it to the aqueous layer and separating it from non-basic organic impurities. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted with an organic solvent.
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Distillation: If the product is obtained in sufficient quantity and purity after initial workup, vacuum distillation can be an effective final purification step.
Data Presentation
The following tables provide a summary of typical reaction conditions and yields for the synthesis of this compound via different methods. This data is intended to serve as a starting point for optimization.
Table 1: Suzuki-Miyaura Coupling for this compound Synthesis
| 4-Halopyridine | Benzylboron Reagent | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromopyridine (B75155) | Benzylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 90 | 75-85 |
| 4-Chloropyridine | Benzylboronic acid pinacol (B44631) ester | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 80-90 |
| 4-Iodopyridine | Benzylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 80 | >90 |
Table 2: Comparison of Different Synthetic Methods for this compound
| Synthetic Method | Typical Starting Materials | Key Reagents | Typical Yield Range (%) | Key Advantages | Common Challenges |
| Suzuki-Miyaura Coupling | 4-Halopyridine, Benzylboronic acid/ester | Pd catalyst, Base | 75-95 | High functional group tolerance, commercially available reagents | Catalyst sensitivity, potential for side reactions |
| Negishi Coupling | 4-Halopyridine, Benzylzinc halide | Pd or Ni catalyst | 70-90 | High reactivity, good for sterically hindered substrates | Air and moisture sensitive reagents |
| Heck Reaction | 4-Halopyridine, Styrene (followed by reduction) | Pd catalyst, Base | 60-80 (two steps) | Readily available starting materials | Two-step process, potential for isomerization |
| Grignard Reaction | 4-Halopyridine, Benzylmagnesium halide | Mg, Anhydrous solvent | 40-70 | Inexpensive reagents | Low yields, side reactions, sensitive reagents |
| From 4-Cyanopyridine | 4-Cyanopyridine, Benzyl (B1604629) Grignard or Toluene | Varies | 50-70 | Utilizes a different starting material | Can require harsh conditions or multi-step processes |
Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound. These should be adapted and optimized for specific laboratory conditions and substrate scales.
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling
Materials:
-
4-Bromopyridine hydrochloride
-
Benzylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add 4-bromopyridine hydrochloride (1.0 eq), benzylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio).
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane (B92381) and ethyl acetate, with 1% triethylamine) to afford this compound.
Protocol 2: Synthesis of this compound via Grignard Reaction
Materials:
-
Magnesium turnings
-
Iodine (a small crystal)
-
Benzyl chloride
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
4-Chloropyridine
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of Benzylmagnesium Chloride:
-
Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings (1.2 eq) and a small crystal of iodine to the flask.
-
Gently heat the flask under vacuum and then cool under a stream of nitrogen.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
In the dropping funnel, prepare a solution of benzyl chloride (1.0 eq) in anhydrous diethyl ether.
-
Add a small portion of the benzyl chloride solution to the magnesium. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle warming may be required.
-
Once initiated, add the remaining benzyl chloride solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1 hour.
-
-
Reaction with 4-Chloropyridine:
-
In a separate flame-dried flask under nitrogen, dissolve 4-chloropyridine (0.8 eq) in anhydrous diethyl ether.
-
Cool this solution to 0 °C in an ice bath.
-
Slowly add the prepared benzylmagnesium chloride solution to the 4-chloropyridine solution via a cannula.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC or GC-MS.
-
-
Work-up and Purification:
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Mandatory Visualizations
References
Storage and handling recommendations for 4-Benzylpyridine to prevent degradation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information on the proper storage and handling of 4-Benzylpyridine to prevent its degradation. It also offers troubleshooting guides and frequently asked questions to address common issues encountered during its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the stability and purity of this compound, it should be stored in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent exposure to moisture and air. While ambient temperatures are generally acceptable, some suppliers recommend storage at around 20°C.
Q2: What materials are incompatible with this compound?
A2: this compound should be kept away from strong oxidizing agents and strong acids, as these can cause vigorous reactions and degradation of the compound.[1][2]
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation studies on this compound are not extensively documented in publicly available literature, based on its chemical structure, several potential degradation pathways can be anticipated:
-
Oxidation: The benzylic carbon is susceptible to oxidation, which could lead to the formation of 4-benzoylpyridine (B1666322) (a ketone) or benzoic acid and pyridine-4-carboxylic acid through cleavage of the C-C bond under harsh conditions. The nitrogen atom in the pyridine (B92270) ring can also be oxidized to form this compound N-oxide.
-
Photodegradation: Pyridine and its derivatives are known to be susceptible to photochemical degradation.[3][4] Exposure to UV light could potentially lead to polymerization or the formation of various photoproducts.
-
Hydrolysis: While generally stable, prolonged exposure to highly acidic or basic aqueous solutions, especially at elevated temperatures, could potentially lead to degradation.
-
Thermal Degradation: At high temperatures, thermal decomposition may occur. For the benzyl (B1604629) radical itself, decomposition has been observed at temperatures ranging from 1430 to 1730 K.[5]
Q4: What are the common impurities found in this compound?
A4: Impurities in this compound can originate from the synthetic route or from degradation. Common starting materials for its synthesis include 4-cyanopyridine (B195900) and toluene.[6] Therefore, residual starting materials or by-products from the synthesis could be present. Impurities from raw materials like benzyl chloride, such as benzaldehyde, toluene, and alpha,alpha-dichlorotoluene, could also be a source of contamination.[7] Degradation products, as mentioned in the previous question, can also be present as impurities over time.
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues related to the degradation of this compound in your experiments.
| Issue | Possible Cause | Recommended Action |
| Discoloration of the liquid (turning yellow or brown) | Oxidation of the compound due to exposure to air or light. | 1. Ensure the container is tightly sealed and flushed with an inert gas like nitrogen or argon before sealing. 2. Store the container in a dark place or use an amber-colored vial to protect it from light. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, GC) | Degradation of this compound has occurred. | 1. Review your storage and handling procedures to ensure they align with the recommendations. 2. Consider the possibility of contamination from solvents, reagents, or equipment. 3. Perform a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products and compare their analytical signatures to the unexpected peaks. |
| Inconsistent experimental results | The purity of the this compound may have been compromised due to degradation. | 1. Re-analyze the purity of your this compound stock using a suitable analytical method (e.g., HPLC, GC, NMR). 2. If degradation is confirmed, use a freshly opened or purified batch of the compound for your experiments. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Recommended Storage Temperature | ~20°C | [8] |
| Boiling Point | 287 °C | |
| Melting Point | 9 - 11 °C | |
| Density | 1.061 g/mL at 25 °C |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
Forced degradation studies are essential for understanding the stability of a compound and for developing stability-indicating analytical methods.[4][9][10][11][12]
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-purity water
-
Suitable organic solvent (e.g., acetonitrile, methanol)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of HCl solution. Keep the mixture at room temperature and at an elevated temperature (e.g., 60°C) for a specified period (e.g., 24 hours).
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of NaOH solution. Keep the mixture at room temperature for a specified period (e.g., 24 hours).
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of H₂O₂ solution. Keep the mixture at room temperature, protected from light, for a specified period (e.g., 24 hours).
-
Thermal Degradation: Expose a sample of solid this compound to dry heat in an oven (e.g., 70°C) for a specified period (e.g., 48 hours). Also, expose a solution of this compound to the same conditions.
-
Photolytic Degradation: Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be kept in the dark under the same conditions.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including a non-degraded control, by a stability-indicating HPLC method to separate and quantify the parent compound and any degradation products.
-
Protocol 2: Example of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation and Conditions (Example):
-
HPLC System: A system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[13]
-
Mobile Phase: A gradient elution using a mixture of a buffered aqueous phase (e.g., phosphate (B84403) buffer, pH 3.0) and an organic modifier (e.g., acetonitrile). The exact gradient program would need to be developed to achieve optimal separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Based on the UV spectrum of this compound (around 256 nm).[3]
-
Injection Volume: 10-20 µL.
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by the ability to separate the main peak from all degradation product peaks.
Visualizations
Caption: Recommended workflow for the storage and handling of this compound.
Caption: Troubleshooting decision tree for suspected degradation of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. jpionline.org [jpionline.org]
- 3. researchgate.net [researchgate.net]
- 4. [Biodegradation of pyridine under UV irradiation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-temperature thermal decomposition of benzyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]
- 7. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ajrconline.org [ajrconline.org]
- 13. nveo.org [nveo.org]
Technical Support Center: Troubleshooting Low Yields in Reactions Using 4-Benzylpyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Benzylpyridine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, with a focus on overcoming low reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during reactions involving the synthesis of this compound, particularly through the palladium-catalyzed C(sp³)–H arylation of 4-picoline.
Q1: My reaction to synthesize this compound has a low yield. What are the most common causes?
Low yields in the synthesis of this compound can often be attributed to several key factors. A systematic evaluation of your reaction setup and reagents is the first step in troubleshooting.
-
Purity of Reactants and Reagents: The purity of starting materials, including 4-picoline, the benzyl (B1604629) halide, and any reagents, is critical. Impurities can lead to side reactions or inhibit the catalyst.
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or pressure can significantly hinder the formation of the desired product.
-
Catalyst and Base Selection: The choice and quality of the palladium catalyst and the base are crucial for efficient C-H activation.
-
Solvent Choice: The polarity and aprotic/protic nature of the solvent can dramatically influence the reaction rate and yield.
-
Presence of Water or Oxygen: Many palladium-catalyzed reactions are sensitive to moisture and atmospheric oxygen.
Q2: I am observing multiple spots on my TLC or peaks in my GC-MS. What are the likely side products?
The most common side reaction is the N-benzylation of the pyridine (B92270) ring, leading to the formation of the 1-benzyl-4-methylpyridinium salt. This occurs because the nitrogen atom on the pyridine ring is also a nucleophile and can compete with the C-H activation pathway at the methyl group.
Other potential side products can arise from impurities in the starting materials or decomposition under the reaction conditions. GC-MS analysis of the crude reaction mixture can help identify these byproducts by their mass spectra. For example, unreacted starting materials like benzyl bromide and 4-picoline will be present. Dibenzyl ether can also form from the decomposition of benzyl bromide.
Q3: How do I choose the optimal catalyst and base for the C-H arylation of 4-picoline?
For the synthesis of this compound from 4-picoline and an aryl halide, a simple and effective catalytic system is often preferred. Research has shown that Pd(PPh₃)₄ is an efficient catalyst for this transformation.
The choice of base is also critical. While strong organometallic bases can be used, a milder inorganic base like caesium carbonate (Cs₂CO₃) has been found to provide excellent yields without the need for handling highly reactive reagents.[1][2]
Q4: What is the recommended solvent and temperature for this reaction?
The choice of solvent can significantly impact the reaction's success. Aprotic polar solvents are generally favored as they can help to stabilize charged intermediates in the catalytic cycle. While various solvents can be used, a systematic approach to solvent screening is recommended if yields are low.
Regarding temperature, these reactions often require heating to proceed at a reasonable rate. A common starting point is refluxing in a suitable solvent, but the optimal temperature should be determined experimentally for your specific substrate and catalyst system.
Data Presentation: Optimizing Reaction Conditions
While a comprehensive table of yields under all possible conditions is extensive, the following table summarizes the impact of key parameters on the yield of this compound synthesis via palladium-catalyzed C-H arylation of 4-picoline, based on literature findings.
| Parameter | Variation | Effect on Yield | Reference |
| Catalyst | Pd(PPh₃)₄ | High yields reported | [1][2] |
| Pd(OAc)₂ | Can be effective, may require a ligand | [3] | |
| Base | Cs₂CO₃ | Excellent yields, mild conditions | [1][2] |
| K₂CO₃ | Often a viable, less expensive alternative | [1] | |
| Stronger bases (e.g., NaOt-Bu) | Can be effective but may lead to more side products | [4] | |
| Solvent | Toluene (B28343) | Commonly used, good results reported | [5] |
| DMF | Polar aprotic, can improve solubility and reaction rates | [1] | |
| Dioxane | Another suitable aprotic solvent | [6] | |
| Temperature | 100-140 °C | Generally required for efficient reaction | [5][7] |
Experimental Protocols
Detailed Protocol for the Synthesis of this compound via Palladium-Catalyzed C-H Arylation of 4-Picoline [1][2]
This protocol is based on the efficient method developed for the C(sp³)–H arylation of 4-picoline.
Materials:
-
4-Picoline
-
Aryl halide (e.g., Benzyl bromide)
-
Pd(PPh₃)₄ (Palladium catalyst)
-
Cs₂CO₃ (Caesium carbonate, base)
-
Anhydrous toluene (or other suitable aprotic solvent)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
-
Ethyl acetate (B1210297), water, brine for workup
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate for drying
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Cs₂CO₃ (2.0 equivalents) and Pd(PPh₃)₄ (typically 2-5 mol%).
-
Addition of Reactants: To the flask, add anhydrous toluene, followed by 4-picoline (typically 1.2-1.5 equivalents) and the aryl halide (1.0 equivalent).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 110-120 °C) and stir vigorously for the required time (monitor by TLC or GC-MS, typically 12-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water to remove the inorganic salts.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.
Visualizations
Logical Troubleshooting Workflow for Low Yields
Caption: A flowchart for troubleshooting low yields in this compound synthesis.
Simplified Mechanism: C-H Arylation vs. N-Benzylation
Caption: Competing pathways for C-H arylation and N-benzylation of 4-picoline.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 4-benzylpyridines via Pd-catalyzed CH3-arylation of 4-picoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ppm level palladium catalyzed regioselective remote arylation of alkenyl alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN101759630A - Method for synthesizing N-benzyl-4-methyl-3-piperidone - Google Patents [patents.google.com]
- 7. pubs.rsc.org [pubs.rsc.org]
4-Benzylpyridine catalyst deactivation and regeneration strategies
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals utilizing 4-benzylpyridine as a catalyst or ligand. The information is designed to address common issues related to catalyst deactivation and provide clear strategies for regeneration.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of deactivation for catalysts used in reactions involving this compound?
A1: Catalyst deactivation in the presence of this compound or similar nitrogen-containing heterocycles typically occurs through four main pathways:
-
Poisoning: The nitrogen atom in the pyridine (B92270) ring possesses a lone pair of electrons, acting as a Lewis base. It can coordinate strongly to the active metal centers of the catalyst, blocking sites required for the reaction to proceed.[1][2] This is often the most common and rapid cause of deactivation.
-
Fouling (Coking): At elevated temperatures, organic molecules, including the reactants, products, or solvent, can decompose and deposit carbonaceous materials (coke) on the catalyst surface.[3][4] This physically blocks pores and active sites.
-
Thermal Degradation (Sintering): High reaction temperatures can cause the small metal nanoparticles of a heterogeneous catalyst to agglomerate into larger, less active particles.[4][5] This results in a permanent loss of active surface area and is often irreversible.
-
Leaching: The active metal component of a heterogeneous catalyst can dissolve from its support into the reaction medium.[6] This leads to a loss of catalytic activity and potential contamination of the product.
Q2: How can I determine which deactivation mechanism is affecting my reaction?
A2: The nature of the activity loss can provide clues. A sudden, sharp drop in catalytic activity often points to poisoning by an impurity in the feedstock.[7] A gradual decline in performance over time is more characteristic of fouling or sintering .[7] If you observe a color change in your reaction solution or lose solid catalyst material during workup, leaching may be occurring.[6] Post-reaction analysis of the catalyst using techniques like Temperature-Programmed Oxidation (TPO) can confirm coking, while XRD or TEM can reveal changes in metal particle size due to sintering.
Q3: Is it possible to regenerate a deactivated catalyst?
A3: Yes, regeneration is often possible, but the appropriate strategy depends on the deactivation mechanism. Catalysts deactivated by fouling can typically be regenerated by controlled oxidation (calcination) to burn off carbon deposits.[3][8] Some forms of poisoning can be reversed by washing with solvents or by specific chemical treatments.[4] However, deactivation by sintering is generally irreversible as it involves a physical change in the catalyst's structure.[6] Leached metal is lost and cannot be restored through regeneration.
Troubleshooting Guide
Issue 1: Sudden and significant drop in reaction conversion.
-
Possible Cause: Catalyst Poisoning.
-
Troubleshooting Steps:
-
Analyze Feedstock: Ensure all reactants and solvents are of high purity and are free from common catalyst poisons like sulfur compounds, water (for Lewis acid catalysts), or other nitrogen-containing heterocycles.[6][7][9]
-
Purify Reagents: If impurities are suspected, purify the starting materials and solvents. Anhydrous conditions should be strictly maintained if the catalyst is moisture-sensitive.[1][7]
-
Increase Catalyst Loading: As a temporary measure, increasing the catalyst loading might compensate for partial poisoning, though this is not an ideal long-term solution.[2]
-
Attempt Regeneration: For suspected poisoning, a simple solvent wash or a more specific chemical treatment may restore activity.
-
Issue 2: Gradual decrease in catalyst activity over several runs.
-
Possible Cause: Fouling (Coking) or Thermal Degradation (Sintering).
-
Troubleshooting Steps:
-
Optimize Reaction Temperature: While higher temperatures can increase reaction rates, they also accelerate coke formation and sintering.[6] Determine the minimum temperature required for efficient conversion.
-
Monitor Byproducts: Analyze the reaction mixture for the formation of oligomeric or polymeric byproducts that could be fouling the catalyst surface.[7]
-
Implement a Regeneration Protocol: For fouling, a controlled oxidative regeneration process can be effective. (See Experimental Protocols).
-
Characterize the Catalyst: Use analytical techniques (TEM, XRD) to check for an increase in metal particle size. If significant sintering has occurred, a new batch of catalyst is required.[7]
-
Issue 3: Loss of heterogeneous catalyst material and/or discoloration of the reaction mixture.
-
Possible Cause: Catalyst Leaching.
-
Troubleshooting Steps:
-
Use a Stabilizing Ligand: Consider adding a ligand that can help stabilize the active metal on the support material.[6]
-
Modify Support: A different catalyst support material may have a stronger interaction with the active metal, reducing its tendency to leach.
-
Optimize Solvent: The choice of solvent can influence the stability of the metal on the support. Experiment with different solvents to minimize leaching.
-
Improve Recovery: Use finer filtration techniques (e.g., a Celite pad) to ensure complete recovery of powdered catalysts after the reaction.[6]
-
Data Presentation
Table 1: Summary of Common Catalyst Deactivation Mechanisms
| Deactivation Mechanism | Primary Cause | Onset of Activity Loss | Reversibility | Key Indicators |
| Poisoning | Strong chemisorption of impurities (S, H₂O, etc.)[5] | Sudden, Rapid | Often Reversible | Drastic yield drop with new reagent batch |
| Fouling (Coking) | Deposition of carbonaceous materials[3] | Gradual | Reversible | Slow decline in activity; visible catalyst darkening |
| Sintering | High temperatures causing metal agglomeration[3] | Gradual | Irreversible | Gradual activity loss; confirmed by TEM/XRD |
| Leaching | Dissolution of active metal from support[6] | Gradual | Irreversible | Discoloration of solution; loss of solid catalyst |
Table 2: Comparison of Catalyst Regeneration Strategies
| Regeneration Strategy | Target Mechanism(s) | General Conditions | Effectiveness | Risks |
| Solvent Washing | Poisoning, Fouling | Washing with reaction solvent, water, or mild acid/base.[4] | Moderate; effective for weakly adsorbed species | Incomplete removal; potential for solvent contamination |
| Oxidative Treatment | Fouling (Coking) | Controlled heating in a dilute air/O₂ stream (e.g., 300-500 °C).[3][8] | High; effectively removes carbon deposits | Overheating can cause irreversible sintering.[6] |
| Reduction Treatment | Poisoning, Oxidation | Heating under a hydrogen flow (e.g., 150-200 °C) to restore the active metal state.[6] | High; necessary after oxidative treatment | Potential for over-reduction; requires H₂ handling |
| Acid/Base Treatment | Poisoning | Washing with dilute acid or base to remove specific poisons.[4] | Varies; specific to the poison and catalyst | Can damage the catalyst support or active metal if not compatible |
Visual Guides
Caption: Common Catalyst Deactivation Pathways.
Caption: Troubleshooting Workflow for Catalyst Deactivation.
Experimental Protocols
Protocol 1: Catalyst Recovery and Washing
This protocol describes the recovery of a heterogeneous catalyst (e.g., Pd/C) and a simple washing procedure to remove weakly adsorbed impurities.
-
Cooling and Filtration: After the reaction is complete, cool the reaction mixture to room temperature.
-
Filtration: Carefully filter the mixture to separate the solid catalyst. For fine powders, filtration through a pad of Celite is recommended to ensure complete recovery.[6]
-
Solvent Wash: Wash the recovered catalyst on the filter sequentially with:
-
The reaction solvent (3x bed volumes) to remove residual products and reactants.
-
Deionized water (3x bed volumes) to remove inorganic salts.
-
A low-boiling point organic solvent like methanol (B129727) or acetone (B3395972) (3x bed volumes) to facilitate drying.[6]
-
-
Drying: Dry the washed catalyst in a vacuum oven at a low temperature (e.g., 60-80 °C) until a constant weight is achieved.[6]
-
Storage: Store the dried, regenerated catalyst under an inert atmosphere (e.g., nitrogen or argon) until its next use.
Protocol 2: Oxidative Regeneration of Coked Catalysts
This protocol is a general guideline for regenerating a catalyst deactivated by carbonaceous deposits (coking). Caution: This procedure involves high temperatures and is exothermic.
-
Catalyst Preparation: Begin with the recovered and dried catalyst from Protocol 1. Place the catalyst in a suitable tube furnace.
-
Inert Purge: Purge the system with an inert gas (e.g., nitrogen or argon) to remove any residual oxygen and hydrocarbons.[3]
-
Heating: While maintaining the inert gas flow, slowly heat the catalyst to the target regeneration temperature (typically 300-500 °C). The optimal temperature depends on the catalyst and support stability.[3]
-
Controlled Oxidation: Once at temperature, gradually introduce a dilute stream of an oxidizing gas (e.g., 1-5% O₂ in N₂) into the inert gas flow.[3] Crucially, monitor the temperature closely. The combustion of coke is exothermic and can lead to thermal runaway and sintering if not controlled.[6]
-
Hold Period: Maintain the temperature and oxidizing gas flow for 2-4 hours, or until the combustion is complete (this can be monitored by analyzing the off-gas for CO₂).[3]
-
Cooling: Switch the gas flow back to pure inert gas and allow the catalyst to cool to room temperature.
-
Reduction (Post-Treatment): The catalyst's active metal is now likely in an oxidized state (e.g., PdO). It must be reduced back to its active metallic state (e.g., Pd(0)) before reuse. Proceed to Protocol 3.
Protocol 3: Reductive Re-activation of Catalyst
This protocol is used to re-activate a catalyst after oxidative regeneration or to reduce a catalyst that has become oxidized.
-
Setup: Use the catalyst from Protocol 2, already in a tube furnace under an inert atmosphere.
-
Hydrogen Flow: Switch the gas flow from inert gas to a diluted hydrogen stream (e.g., 5% H₂ in N₂).
-
Heating: Slowly heat the catalyst to the required reduction temperature (e.g., 150-200 °C for many palladium catalysts).[6]
-
Hold Period: Maintain the temperature and hydrogen flow for 2-4 hours to ensure complete reduction of the metal oxides.[6]
-
Cooling: Cool the catalyst to room temperature under the hydrogen or an inert gas atmosphere.
-
Storage: The regenerated and re-activated catalyst is now ready for use. It should be handled and stored under an inert atmosphere to prevent re-oxidation.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. products.evonik.com [products.evonik.com]
- 9. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
Technical Support Center: Identifying Byproducts in 4-Benzylpyridine Reactions by GC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Benzylpyridine. The following information will assist in identifying potential byproducts in common reactions using Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile building block in organic synthesis. The most common reactions include:
-
N-Alkylation: Reaction at the nitrogen atom of the pyridine (B92270) ring with alkyl halides.
-
Oxidation: Oxidation of the benzylic methylene (B1212753) group.
-
Reduction (Catalytic Hydrogenation): Reduction of the pyridine ring to a piperidine (B6355638) ring.
Q2: Why is GC-MS a suitable method for analyzing byproducts in this compound reactions?
A2: GC-MS is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds in a reaction mixture. It offers high resolution and sensitivity, allowing for the detection and identification of minor components, such as reaction byproducts, based on their mass spectra.[1]
Q3: What general sample preparation is required for GC-MS analysis of a this compound reaction mixture?
A3: A typical sample preparation involves quenching the reaction, followed by an extraction to separate the organic products from the aqueous phase and any inorganic reagents. The organic layer is then dried, and the solvent is evaporated. The resulting residue is dissolved in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) before injection into the GC-MS. For quantitative analysis, an internal standard is often added.
Troubleshooting Guides for Common Reactions
N-Alkylation of this compound
Reaction Scheme: this compound + Alkyl Halide → N-Alkyl-4-benzylpyridinium halide
Potential Issues and Byproduct Identification:
A common issue in N-alkylation is the formation of byproducts due to side reactions or incomplete reaction. Below is a troubleshooting guide for identifying these byproducts by GC-MS.
Troubleshooting Workflow for N-Alkylation
Caption: Troubleshooting workflow for N-alkylation of this compound.
Table 1: Common Byproducts in N-Alkylation of this compound
| Byproduct Name | Plausible Cause | Expected Mass (m/z) | Key MS Fragments |
| Unreacted this compound | Incomplete reaction | 169 | 169, 168, 91 |
| Bis(4-benzylpyridyl)methane | Reaction with dichloromethane (solvent) | 350 | 350, 259, 168, 91 |
| Over-alkylation product | If the alkyl halide has multiple reactive sites | Varies | Varies |
| Benzyl (B1604629) alcohol | Hydrolysis of benzyl halide starting material | 108 | 108, 107, 79, 77 |
| Benzaldehyde | Oxidation of benzyl alcohol | 106 | 106, 105, 77 |
Experimental Protocol: General Procedure for N-Alkylation
-
Dissolve this compound (1 equivalent) in a suitable solvent (e.g., acetonitrile (B52724) or DMF).
-
Add the alkyl halide (1.1 equivalents).
-
Add a base (e.g., K₂CO₃, 1.5 equivalents) if required for the specific reaction.
-
Heat the reaction mixture at an appropriate temperature (e.g., 60-80 °C) and monitor by TLC or GC-MS.
-
Upon completion, cool the mixture, filter off any solids, and remove the solvent under reduced pressure.
-
Analyze the crude product by GC-MS to identify the main product and any byproducts.
Oxidation of this compound
Reaction Scheme: this compound + Oxidizing Agent (e.g., KMnO₄) → 4-Benzoylpyridine
Potential Issues and Byproduct Identification:
Oxidation reactions can sometimes lead to over-oxidation or incomplete oxidation, resulting in a mixture of products.
Logical Relationship for Oxidation Byproduct Formation
Caption: Potential oxidation products and byproducts of this compound.
Table 2: Common Byproducts in the Oxidation of this compound
| Byproduct Name | Plausible Cause | Expected Mass (m/z) | Key MS Fragments |
| Unreacted this compound | Incomplete reaction | 169 | 169, 168, 91 |
| 4-Benzoylpyridine (Product) | Desired oxidation product | 183 | 183, 105, 77 |
| Benzoic acid | Over-oxidation and cleavage of the C-C bond between the carbonyl and pyridine ring.[2][3][4] | 122 | 122, 105, 77 |
| Isonicotinic acid | Over-oxidation and cleavage of the C-C bond between the carbonyl and phenyl ring. | 123 | 123, 78 |
Experimental Protocol: Oxidation with KMnO₄
-
Dissolve this compound in a mixture of pyridine and water.
-
Heat the solution to reflux.
-
Add potassium permanganate (B83412) (KMnO₄) portion-wise.
-
Continue refluxing until the purple color of the permanganate disappears.
-
Cool the reaction mixture and filter to remove manganese dioxide.
-
Acidify the filtrate with HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer and concentrate it.
-
Analyze the crude product by GC-MS.
Reduction (Catalytic Hydrogenation) of this compound
Reaction Scheme: this compound + H₂/Catalyst → 4-Benzylpiperidine
Potential Issues and Byproduct Identification:
Catalytic hydrogenation may result in incomplete reduction of the pyridine ring or over-reduction of the benzyl group.
References
Technical Support Center: Purification of Reaction Mixtures Containing 4-Benzylpyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of removing residual 4-Benzylpyridine from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove this compound from my reaction mixture?
A1: this compound, often used as a catalyst or reagent, can interfere with subsequent reaction steps, complicate product analysis, and may exhibit biological activity that is undesirable for the final compound. Complete removal is crucial for obtaining a pure product with accurate characterization and predictable behavior in downstream applications.
Q2: What are the primary methods for removing this compound?
A2: The most common and effective methods for removing this compound leverage its basic nature and physical properties. These include:
-
Acid-Base Extraction: This is often the most efficient method, as this compound is a basic compound.
-
Column Chromatography: Effective for separating the target compound from this compound based on polarity differences.
-
Distillation: Suitable if there is a significant difference in boiling points between your product and this compound and your product is thermally stable.
-
Crystallization: Can be used if the desired product is a solid and has different solubility properties than this compound.
Q3: I am concerned about the stability of my product in acidic conditions. What should I do?
A3: If your target compound is acid-sensitive, you should avoid acidic washes. Alternative methods include:
-
Washing the organic layer with a dilute aqueous solution of copper(II) sulfate. Pyridine and its derivatives form a complex with copper sulfate, which can then be extracted into the aqueous layer.[1][2]
-
Purification by column chromatography.
-
Azeotropic removal with a solvent like toluene, which can help remove trace amounts of this compound by forming a lower-boiling azeotrope.[3]
Troubleshooting Guides
Issue 1: Incomplete Removal of this compound using Acid-Base Extraction
Symptoms:
-
TLC analysis of the organic layer still shows a spot corresponding to this compound.
-
NMR spectrum of the product shows characteristic peaks of this compound.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Acid | Increase the number of acidic washes (e.g., from 1-2 to 3-4 washes) with dilute HCl (e.g., 1M HCl).[1][3] |
| Inadequate Mixing | Ensure thorough mixing of the organic and aqueous layers during extraction by inverting the separatory funnel multiple times. Be sure to vent the funnel frequently. |
| Incorrect pH | Check the pH of the aqueous layer after extraction to ensure it is acidic. If not, the acid has been neutralized, and a fresh portion of acidic solution is needed. |
| Emulsion Formation | If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) to help break it. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.[3] |
Issue 2: Co-elution of this compound with the Product during Column Chromatography
Symptoms:
-
Fractions collected from the column contain both the desired product and this compound.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent System | The polarity of the eluent may be too high, causing the this compound to travel with the product. Start with a less polar solvent system and gradually increase the polarity (gradient elution).[4] A common starting point for non-polar compounds is a hexane/ethyl acetate (B1210297) mixture. |
| Column Overloading | Too much crude material was loaded onto the column, exceeding its separation capacity. Use a larger column or reduce the amount of material being purified. |
| Improper Column Packing | Poorly packed columns with channels or cracks can lead to inefficient separation. Ensure the silica (B1680970) gel is packed uniformly.[4] |
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₁N | [5][6][7] |
| Molecular Weight | 169.22 g/mol | [5][7] |
| Appearance | Colorless to light yellow liquid | [6] |
| Boiling Point | 287 °C | [5][6][8][9][10] |
| Melting Point | 9-11 °C | [6][8][9] |
| Density | 1.061 g/mL at 25 °C | [5][9][10] |
| Refractive Index | n20/D 1.582 | [5][6][10] |
| pKb | 8.26 | [6] |
| Solubility in Water | Insoluble | [6] |
Experimental Protocols
Protocol 1: Removal of this compound by Acid-Base Extraction
This method is ideal for acid-stable target compounds.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in which your product is soluble.
-
Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of dilute aqueous HCl (e.g., 1M).
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Separation: Allow the layers to separate. The protonated 4-benzylpyridinium hydrochloride salt will be in the lower aqueous layer. Drain the aqueous layer.[3]
-
Repeat: Repeat the acid wash (steps 2-4) two more times to ensure complete removal of the this compound.[3]
-
Neutralization: To neutralize any remaining acid in the organic layer, wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove excess water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the purified product.
Protocol 2: Purification by Column Chromatography
This method is suitable for separating compounds with different polarities.
-
Slurry Preparation: In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexanes).
-
Column Packing: Pack a chromatography column with the silica gel slurry, ensuring even packing to avoid air bubbles or channels. Allow the solvent to drain until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel.
-
Elution: Begin eluting with the non-polar solvent, gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).[4]
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the purified product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: Workflow for removing this compound via acid-base extraction.
Caption: General workflow for purification by column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.rochester.edu [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound 98 2116-65-6 [sigmaaldrich.com]
- 6. This compound(2116-65-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. This compound | C12H11N | CID 16458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound - (Pyridines|Pyridine containing cyclic group):Koei Chemical Co., Ltd [koeichem.com]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. 4-苄基吡啶 certified reference material, TraceCERT®, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Solvent Effects on 4-Benzylpyridine Reaction Kinetics
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of solvent choice on the reaction kinetics of 4-Benzylpyridine, particularly in the context of N-alkylation (Menschutkin reaction).
Frequently Asked Questions (FAQs)
Q1: What is the most common reaction involving this compound, and how does the solvent play a critical role?
A1: The most common reaction is the Menschutkin reaction, an SN2 type reaction where the tertiary amine (this compound) is N-alkylated by an alkyl halide to form a quaternary ammonium (B1175870) salt. The choice of solvent is critical as it can significantly influence the reaction rate by stabilizing the transition state.
Q2: Which type of solvent is generally recommended for the N-alkylation of this compound?
A2: Polar aprotic solvents such as Acetonitrile (CH₃CN), Dimethylformamide (DMF), and Dimethyl sulfoxide (B87167) (DMSO) are generally preferred. These solvents can stabilize the charged transition state of the SN2 reaction, leading to faster reaction rates. Non-polar solvents are generally not suitable for this reaction.
Q3: Why are polar protic solvents (like water and alcohols) less favored than polar aprotic solvents for this reaction?
A3: While polar protic solvents can also solvate the transition state, they can also strongly solvate the nucleophile (this compound) through hydrogen bonding. This strong solvation can hinder the nucleophile's ability to attack the alkyl halide, thus slowing down the reaction compared to polar aprotic solvents.
Q4: My N-alkylation reaction of this compound is showing low or no conversion. What are the likely causes related to the solvent?
A4: Low conversion can often be attributed to the solvent. Ensure your solvent is of high purity and anhydrous. Water is a common impurity that can interfere with the reaction. Additionally, using a non-polar solvent will result in very slow or no reaction.
Q5: Can the solvent choice affect the product distribution or lead to side reactions?
A5: While the primary reaction is N-alkylation, solvent choice can influence the potential for side reactions. In some cases, particularly with more complex substrates, the solvent can affect the E2 elimination pathway, although this is less common for reactions with pyridine (B92270) derivatives. The primary impact of the solvent is on the reaction rate.
Troubleshooting Guides
Issue 1: Slow or Incomplete Reaction
Symptoms:
-
Low yield of the quaternary ammonium salt product.
-
Reaction does not go to completion even after extended reaction times.
-
TLC or NMR analysis shows a significant amount of unreacted this compound.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Solvent Choice | Switch to a polar aprotic solvent like acetonitrile, DMF, or DMSO. Avoid non-polar solvents such as hexane (B92381) or toluene. |
| Solvent Impurities | Use anhydrous solvents. If necessary, distill the solvent or use a freshly opened bottle of a high-purity grade. Water is a common interferent. |
| Low Reaction Temperature | The Menschutkin reaction often requires heating. Try increasing the reaction temperature, for example, by refluxing in acetonitrile. |
| Poor Reagent Quality | Ensure the this compound and alkyl halide are pure. Decomposed alkyl halides can reduce the yield. |
Issue 2: Difficulty in Product Isolation
Symptoms:
-
The product, a quaternary ammonium salt, is difficult to precipitate or crystallize.
-
The product remains dissolved in the reaction mixture.
Possible Causes and Solutions:
| Cause | Solution |
| High Solubility of the Product in the Reaction Solvent | After the reaction is complete, try adding a less polar co-solvent in which the product is insoluble to induce precipitation. Diethyl ether is commonly used for this purpose. |
| Product is an Oil | If the product separates as an oil, try triturating it with a non-polar solvent to induce solidification. Seeding with a small crystal of the product, if available, can also help. |
Quantitative Data
Due to the limited availability of specific kinetic data for this compound in the literature, the following table presents data for the closely related reaction of poly(4-vinyl pyridine) with various bromides in sulpholane, a polar aprotic solvent. This data illustrates the general trends in reactivity.
Table 1: Kinetic Data for the Reaction of Poly(4-vinyl pyridine) in Sulpholane [1]
| Alkyl Bromide | Rate Constant (k₀) at 319.2 K (dm³ mol⁻¹ s⁻¹) x 10⁵ | Activation Energy (E₀) (kJ mol⁻¹) |
| Ethyl bromide | - | 68.8 ± 3.3 |
| n-Propyl bromide | 8.21 (for 4-methyl pyridine) | 66.0 ± 1.1 (for 4-methyl pyridine) |
| n-Butyl bromide | 7.10 (for 4-methyl pyridine) | 65.0 ± 0.7 (for 4-methyl pyridine) |
| n-Hexyl bromide | - | 66.0 ± 3.5 |
| Benzyl (B1604629) bromide | - | 52.6 ± 4.9 |
Note: The data for n-propyl and n-butyl bromide are for the reaction with 4-methyl pyridine, a close analog of this compound.[2]
Experimental Protocols
Protocol 1: Kinetic Analysis using UV-Visible Spectrophotometry
This protocol is suitable for monitoring the reaction of this compound with an alkyl halide by observing the change in absorbance of the reactants or products over time.
1. Instrumentation and Reagents:
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder.
-
Quartz cuvettes (1 cm path length).
-
High-purity this compound.
-
High-purity alkyl halide (e.g., methyl iodide).
-
Anhydrous polar aprotic solvent (e.g., acetonitrile).
2. Procedure:
-
Determine the Wavelength of Maximum Absorbance (λmax):
-
Prepare dilute solutions of this compound and the expected quaternary ammonium salt product in the chosen solvent.
-
Scan the UV-Vis spectrum of each solution to determine their respective λmax. Choose a wavelength where the absorbance change between reactant and product is significant. The pyridine ring typically shows absorbance around 254 nm.
-
-
Reaction Setup:
-
Equilibrate the spectrophotometer and the temperature-controlled cuvette holder to the desired reaction temperature.
-
Prepare a stock solution of this compound in the solvent.
-
Prepare a stock solution of the alkyl halide in the same solvent. To ensure pseudo-first-order kinetics, the concentration of the alkyl halide should be at least 10-fold higher than that of this compound.
-
-
Kinetic Run:
-
Pipette the this compound solution into a quartz cuvette and place it in the holder.
-
Initiate the reaction by adding the alkyl halide solution to the cuvette and mix quickly.
-
Immediately start recording the absorbance at the chosen λmax as a function of time.
-
Continue data collection until the reaction is complete (i.e., the absorbance reading is stable).
-
-
Data Analysis:
-
Plot absorbance versus time.
-
Assuming pseudo-first-order kinetics, plot ln(At - A∞) versus time, where At is the absorbance at time t and A∞ is the absorbance at the end of the reaction. The slope of this plot will be -kobs, where kobs is the observed rate constant.
-
The second-order rate constant (k) can be calculated from kobs by dividing by the concentration of the excess reagent (alkyl halide).
-
Protocol 2: Reaction Monitoring by 1H NMR Spectroscopy
This protocol allows for the direct observation of the disappearance of reactants and the appearance of products.
1. Instrumentation and Reagents:
-
NMR spectrometer.
-
NMR tubes.
-
This compound.
-
Alkyl halide (e.g., benzyl chloride).
-
Deuterated polar aprotic solvent (e.g., acetonitrile-d₃).
-
Internal standard (e.g., tetramethylsilane (B1202638) - TMS, or another inert compound with a known concentration and a signal that does not overlap with reactant or product signals).
2. Procedure:
-
Sample Preparation:
-
In an NMR tube, dissolve a known amount of this compound and the internal standard in the deuterated solvent.
-
Acquire an initial 1H NMR spectrum (t=0) to record the initial concentrations.
-
-
Reaction Initiation:
-
Add a known amount of the alkyl halide to the NMR tube.
-
Quickly mix the contents and place the tube in the NMR spectrometer.
-
-
Data Acquisition:
-
Acquire 1H NMR spectra at regular time intervals. The frequency of acquisition will depend on the reaction rate.
-
-
Data Analysis:
-
Integrate the peaks corresponding to a characteristic proton signal of this compound (e.g., the α-protons of the pyridine ring) and the product. Also, integrate the peak of the internal standard.
-
The concentration of the reactant at each time point can be determined by comparing the integral of its signal to the integral of the internal standard.
-
Plot the concentration of this compound versus time.
-
The rate constant can be determined by fitting the data to the appropriate integrated rate law (e.g., second-order).
-
Visualizations
Caption: General pathway for the Menschutkin reaction of this compound.
Caption: Troubleshooting workflow for low conversion in this compound reactions.
Caption: Experimental workflow for kinetic analysis.
References
- 1. Kinetics and mechanism of the quaternization of poly(4-vinyl pyridine) with ethyl, n-propyl, n-butyl, n-hexyl and benzyl bromide in sulpholane - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
Preventing color formation in 4-Benzylpyridine samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and addressing color formation in 4-Benzylpyridine samples.
Troubleshooting Guides
Discoloration, typically appearing as a yellow to brown hue, in this compound samples is a common issue that indicates chemical degradation. This guide provides a systematic approach to identifying the cause and implementing corrective actions.
Issue: Sample Discoloration Upon Storage
Possible Causes:
-
Oxidation: Exposure to air can lead to the formation of colored oxidation products. The nitrogen atom in the pyridine (B92270) ring and the benzylic methylene (B1212753) bridge are susceptible to oxidation.
-
Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions, leading to the formation of colored polymeric or conjugated species.
-
Incompatible Storage Conditions: High temperatures can accelerate degradation reactions. Storage in containers made of reactive materials can also contribute to impurity formation.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the sample is stored in a tightly sealed, amber glass vial under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place. Recommended storage temperatures are typically between 2-8°C.
-
Analyze for Impurities: Utilize analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS) to identify potential degradation products.
-
Implement Purification: If discoloration is observed, purification of the sample may be necessary.
Issue: Color Formation During Experimental Use
Possible Causes:
-
Reaction with Oxidizing Agents: this compound is incompatible with strong oxidizing agents. Contact with such agents will lead to rapid degradation and color formation.
-
Exposure to Acidic Conditions: Strong acids can react with this compound, potentially catalyzing degradation pathways.
-
Prolonged Exposure to Air and Light: Leaving samples exposed to the laboratory environment for extended periods can initiate degradation.
Troubleshooting Steps:
-
Review Experimental Protocol: Scrutinize the experimental procedure to identify any potential incompatibilities with reagents or conditions.
-
Inert Atmosphere: For sensitive reactions, perform experiments under an inert atmosphere.
-
Minimize Exposure: Protect the sample from light by using amber glassware or wrapping containers in aluminum foil. Minimize the time the sample is exposed to air.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of color formation in this compound?
A1: The primary cause of color formation is chemical degradation, mainly through oxidation and photodegradation. The pyridine ring and the benzylic methylene bridge are the most reactive sites. Oxidation can lead to the formation of N-oxides and hydroxylated derivatives, while exposure to light can result in the formation of colored, often polymeric, byproducts.
Q2: How can I prevent my this compound sample from turning yellow?
A2: To prevent discoloration, proper storage and handling are crucial. Follow these guidelines:
-
Storage: Store this compound in a tightly sealed, amber glass container to protect it from light and air. Purging the container with an inert gas like nitrogen or argon before sealing is highly recommended. Store in a refrigerator at 2-8°C.
-
Handling: When in use, minimize the sample's exposure to air and light. Use amber-colored labware or protect it from light. If the experiment is sensitive to oxidation, work under an inert atmosphere.
Q3: My this compound sample is already discolored. Can I still use it?
A3: The suitability of a discolored sample depends on the specific requirements of your experiment. The colored impurities may interfere with your reaction or analysis. It is highly recommended to purify the discolored sample before use.
Q4: What is the best method to purify a discolored this compound sample?
A4: Several methods can be effective for decolorizing this compound:
-
Activated Carbon Treatment: Stirring the discolored liquid with a small amount of activated carbon can effectively adsorb the colored impurities.[1][2] Subsequent filtration will yield a decolorized solution.
-
Column Chromatography: Passing the sample through a silica (B1680970) gel column can separate the this compound from the more polar, colored impurities.[3][4]
-
Vacuum Distillation: Distillation under reduced pressure can be used to purify the liquid, as the colored impurities are often less volatile.[5][6][7]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade a sample of this compound to identify potential degradation products and to develop and validate a stability-indicating analytical method.[8][9][10]
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (B78521) (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3% solution
-
HPLC grade water, acetonitrile, and methanol
-
Amber HPLC vials
-
UV-Vis spectrophotometer
-
HPLC system with a UV detector
Procedure:
-
Acidic Degradation:
-
Dissolve a known concentration of this compound in 0.1 N HCl.
-
Store the solution at 60°C for 24 hours in the dark.
-
Neutralize the solution with 0.1 N NaOH before analysis.
-
-
Alkaline Degradation:
-
Dissolve a known concentration of this compound in 0.1 N NaOH.
-
Store the solution at 60°C for 24 hours in the dark.
-
Neutralize the solution with 0.1 N HCl before analysis.
-
-
Oxidative Degradation:
-
Dissolve a known concentration of this compound in a 3% H₂O₂ solution.
-
Store the solution at room temperature for 24 hours in the dark.
-
-
Thermal Degradation:
-
Place a solid or liquid sample of this compound in an oven at 80°C for 48 hours.
-
Dissolve the sample in a suitable solvent for analysis.
-
-
Photodegradation:
-
Expose a solution of this compound to a UV lamp (e.g., 254 nm) for 24 hours.
-
Keep a control sample in the dark.
-
-
Analysis:
-
Analyze all stressed samples and a control (unstressed) sample by a suitable stability-indicating HPLC method. Monitor for the appearance of new peaks and the decrease in the main peak area.
-
Protocol 2: Decolorization of this compound using Activated Carbon
Materials:
-
Discolored this compound
-
Activated carbon, powdered
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Filter paper (e.g., Whatman No. 1)
-
Glass funnel
-
Erlenmeyer flask
Procedure:
-
To the discolored this compound liquid (e.g., 100 mL), add 1-2 grams of powdered activated carbon.
-
Stir the mixture at room temperature for 1-2 hours. The progress of decolorization can be monitored visually.
-
Once decolorization is complete, filter the mixture through filter paper to remove the activated carbon.
-
Dry the filtered liquid over anhydrous magnesium sulfate or sodium sulfate.
-
Filter again to remove the drying agent. The resulting liquid should be colorless.
Protocol 3: Purification of this compound by Column Chromatography
Materials:
-
Discolored this compound
-
Silica gel (60-120 mesh)
-
Ethyl acetate (B1210297)
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare the Column: Pack a chromatography column with a slurry of silica gel in hexane.
-
Load the Sample: Dissolve the discolored this compound in a minimal amount of hexane and load it onto the top of the silica gel column.
-
Elute the Column:
-
Begin elution with pure hexane.
-
Gradually increase the polarity of the eluent by adding ethyl acetate (e.g., start with 9:1 hexane:ethyl acetate and gradually increase the proportion of ethyl acetate).
-
-
Collect Fractions: Collect the eluting solvent in fractions.
-
Analyze Fractions: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing pure this compound.
-
Combine and Evaporate: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified, colorless this compound.
Data Presentation
Table 1: Summary of Forced Degradation Conditions and Expected Observations
| Stress Condition | Reagents/Parameters | Expected Observation | Potential Degradation Products |
| Acid Hydrolysis | 0.1 N HCl, 60°C | Potential for slight degradation. | Salt formation, potential for minor ring modifications. |
| Alkaline Hydrolysis | 0.1 N NaOH, 60°C | Minimal degradation expected. | - |
| Oxidation | 3% H₂O₂, Room Temp | Significant degradation, potential color change. | This compound N-oxide, hydroxylated derivatives. |
| Thermal | 80°C | Potential for slow degradation and color change. | Polymeric materials, products of benzylic oxidation. |
| Photochemical | UV light (254 nm) | Significant degradation and color formation. | Colored polymers, radical-induced degradation products. |
Visualizations
Caption: Plausible degradation pathways for this compound.
Caption: Decision workflow for purifying discolored this compound.
References
- 1. Activated Carbon for Color Removal | 6 key Applications [allcarbontech.com]
- 2. carbonyihang.com [carbonyihang.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Purification [chem.rochester.edu]
- 6. Distillation Under Reduced Pressure [solnpharma.com]
- 7. DISTILLATION UNDER REDUCED PRESSURE.pptx [slideshare.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Characterization of Novel Amphiphilic N-Benzyl 1,4-Dihydropyridine Derivatives—Evaluation of Lipid Monolayer and Self-Assembling Properties | MDPI [mdpi.com]
- 10. science.rsu.lv [science.rsu.lv]
Technical Support Center: Managing Exothermic Reactions with 4-Benzylpyridine
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on safely managing exothermic reactions involving 4-benzylpyridine. Below you will find troubleshooting guides and frequently asked questions to address potential issues during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during reactions with this compound, focusing on the management of exothermic events.
Q1: What are the primary thermal hazards associated with this compound reactions?
A: The primary thermal hazard is a runaway reaction, where the rate of heat generation exceeds the rate of heat removal.[1] This can lead to a rapid increase in temperature and pressure, potentially causing vessel rupture, solvent boiling, and release of hazardous materials. Reactions of pyridines, such as alkylations with alkyl halides, are often exothermic.[2][3][4] this compound itself is a combustible liquid with a flash point of 115 °C, meaning it can ignite if exposed to an ignition source at or above this temperature.
Q2: How can I detect the onset of a potential thermal runaway?
A: Early detection is critical. Key indicators include:
-
Unexpected Temperature Spike: A rapid temperature increase that does not stabilize with standard cooling.
-
Increased Reaction Rate: Noticeable acceleration in the reaction, such as vigorous bubbling or color change.
-
Pressure Buildup: In a closed system, a sudden increase in pressure is a significant warning sign.
-
Solvent Reflux: Uncontrolled boiling of the solvent.
Continuous monitoring of the reaction temperature is the most effective method for early detection.
Q3: My reaction is showing an uncontrolled temperature increase. What is the immediate emergency procedure?
A: Your immediate goal is to stop the reaction and cool the vessel.
-
Stop Reagent Addition: Immediately cease the addition of any reagents.
-
Enhance Cooling: Increase the efficiency of your cooling system. If using an ice bath, add more ice and a salt (like NaCl) to lower the temperature. If you have a cryocooler, lower the set point.
-
Emergency Quenching: If cooling is insufficient, prepare to quench the reaction. This should be done cautiously by adding a pre-cooled, appropriate quenching agent (see Q4).
-
Alert Personnel: Inform colleagues and safety personnel of the situation.
-
Prepare for Evacuation: If the situation cannot be controlled, evacuate the area.
Q4: What are the best practices for quenching a reaction involving this compound?
A: Quenching an exothermic reaction must be done carefully to avoid exacerbating the situation.
-
Choose an Appropriate Quenching Agent: The choice depends on the reactants. For many organic reactions, a cold, inert solvent can dilute the mixture and absorb heat. For reactions involving organometallics or hydrides, a less reactive alcohol like isopropanol (B130326) is often used before the addition of water.[2]
-
Pre-cool the Quenching Agent: The quenching solution should be at or below the temperature of the reaction mixture.
-
Slow, Controlled Addition: Add the quenching agent slowly and in small portions to control the rate of any secondary exothermic reactions from the quenching process itself.
-
Ensure Adequate Mixing: Stir the reaction mixture vigorously to ensure the quenching agent is dispersed quickly and evenly.
Q5: I am observing significant byproduct formation. Could this be related to poor temperature control?
A: Yes. Exothermic reactions that are not properly controlled can lead to localized "hot spots" where the temperature is significantly higher than the bulk of the mixture. These elevated temperatures can cause degradation of starting materials, intermediates, or products, leading to the formation of impurities and reducing the overall yield.[2] Maintaining a consistent and controlled temperature is crucial for selectivity and purity.[5]
Q6: How can I safely scale up a reaction involving this compound?
A: Scaling up an exothermic reaction presents significant challenges due to changes in the surface-area-to-volume ratio, which affects heat transfer.
-
Conduct a Thermal Hazard Assessment: Before scaling up, perform a thorough thermal hazard assessment, ideally using reaction calorimetry, to quantify the heat of reaction and determine the maximum rate of heat release.
-
Do Not Scale Linearly: Do not simply multiply all reagent quantities. The rate of reagent addition will likely need to be significantly slower.
-
Improve Heat Transfer: Use a reactor with a higher heat transfer capacity, such as a jacketed reactor with a larger surface area.
-
Pilot Study: Conduct a small-scale pilot run to identify any unforeseen issues before proceeding to the full-scale reaction.
Data Presentation
Table 1: Physicochemical and Safety Data for this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₁N | [6] |
| Molecular Weight | 169.22 g/mol | [6] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 287 °C | [7] |
| Melting Point | 9-11 °C | [7] |
| Density | 1.061 g/mL at 25 °C | [7] |
| Flash Point | 115 °C (closed cup) | |
| Incompatible Materials | Strong oxidizing agents, Strong acids | [2] |
| Hazard Statements | Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. | [6] |
Table 2: Recommended Cooling and Quenching Agents
| Situation | Cooling Agent | Quenching Agent | Key Considerations |
| Standard Control | Ice/Water Bath (0 °C) | Saturated aqueous solution (e.g., NH₄Cl) | Ensure slow addition of quenching agent. |
| Enhanced Cooling | Ice/Salt Bath (-10 to -20 °C) | Pre-cooled inert solvent (e.g., Toluene) | Salt baths are corrosive; use appropriate containers. |
| Cryogenic Control | Dry Ice/Acetone (-78 °C) | Pre-cooled alcohol (e.g., Isopropanol) | Use with adequate ventilation. |
| Runaway Reaction | Cryocooler / Immersion Cooler | Dilute, pre-cooled quenching agent | Prioritize safety and containment. |
Experimental Protocols
Protocol: General Procedure for Alkylation of this compound with an Alkyl Halide
This protocol outlines a general procedure with an emphasis on managing a potential exotherm. A thorough risk assessment must be conducted before carrying out any new procedure.
1. Materials and Setup:
-
This compound
-
Alkyl halide (e.g., benzyl (B1604629) bromide)
-
Anhydrous solvent (e.g., acetonitrile)
-
Three-neck round-bottom flask equipped with a magnetic stirrer, thermocouple, condenser with a drying tube, and an addition funnel.
-
Cooling bath (e.g., ice-water bath).
2. Procedure:
-
Preparation: Flame-dry all glassware and assemble the apparatus under an inert atmosphere (e.g., nitrogen).
-
Initial Charge: To the reaction flask, add this compound and the anhydrous solvent.
-
Cooling: Cool the reaction mixture to 0 °C using the ice-water bath.
-
Reagent Addition: Dissolve the alkyl halide in the anhydrous solvent and add it to the addition funnel. Add the alkyl halide solution dropwise to the stirred reaction mixture over a period of 1-2 hours.
-
Temperature Monitoring: Continuously monitor the internal temperature of the reaction. The rate of addition should be adjusted to maintain the temperature below a predetermined setpoint (e.g., 5 °C). If the temperature rises rapidly, stop the addition immediately and allow it to cool before resuming at a slower rate.[2]
-
Reaction Progress: After the addition is complete, allow the reaction to stir at the controlled temperature. Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS).
-
Quenching: Once the reaction is complete, slowly and carefully add a pre-cooled quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride) while maintaining cooling and vigorous stirring. Monitor for any secondary exotherm during the quench.
-
Workup: Proceed with the standard aqueous workup and purification of the product.
Visualizations
Caption: Troubleshooting workflow for an exothermic event.
Caption: Experimental workflow for a safe this compound reaction.
Caption: Decision-making diagram for quenching procedures.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. benchchem.com [benchchem.com]
- 3. Sciencemadness Discussion Board - Very exothermic rxn: bromine & pyridine - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C12H11N | CID 16458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemsynthesis.com [chemsynthesis.com]
Validation & Comparative
4-Benzylpyridine vs. 4-Dimethylaminopyridine (DMAP) as Acylation Catalysts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the acylation of alcohols, amines, and other nucleophiles is a fundamental transformation. The efficiency of these reactions often hinges on the choice of catalyst. Among the most effective nucleophilic catalysts are 4-substituted pyridine (B92270) derivatives. This guide provides an objective comparison between two such catalysts: 4-Benzylpyridine and the ubiquitously employed 4-(Dimethylamino)pyridine (DMAP). The comparison is based on their catalytic mechanisms, the electronic effects of their substituents, and available experimental data.
Introduction to Acylation Catalysis by 4-Substituted Pyridines
The catalytic activity of 4-substituted pyridines in acylation reactions is critically dependent on the electronic nature of the substituent at the 4-position. These catalysts function by a nucleophilic catalysis mechanism. The pyridine nitrogen atom acts as a nucleophile, attacking the acylating agent (e.g., an acid anhydride (B1165640) or acyl chloride) to form a highly reactive N-acylpyridinium intermediate. This intermediate is then readily attacked by the nucleophile (e.g., an alcohol), transferring the acyl group and regenerating the catalyst.
The rate-determining step of this catalytic cycle is the attack of the nucleophile on the N-acylpyridinium intermediate. The stability and reactivity of this intermediate are paramount to the overall efficiency of the catalyst. Electron-donating groups at the 4-position of the pyridine ring play a crucial role in stabilizing the positive charge on the nitrogen atom of the N-acylpyridinium cation through resonance and inductive effects. This stabilization increases the concentration of the reactive intermediate and, consequently, accelerates the rate of the acylation reaction.
Mechanism of Catalysis
The generally accepted mechanism for acylation catalyzed by a 4-substituted pyridine is depicted below. The catalyst (Nu) reacts with the acylating agent to form the key N-acylpyridinium intermediate. This intermediate is a superior acylating agent compared to the initial anhydride or acyl chloride.
A Comparative Analysis of 2-Benzylpyridine and 4-Benzylpyridine Reactivity: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of isomeric compounds is paramount for designing efficient synthetic routes and novel molecular entities. This guide provides a detailed comparative analysis of the reactivity of 2-benzylpyridine (B1664053) and 4-benzylpyridine, focusing on the electronic and steric factors that govern their chemical behavior. The information is supported by experimental data and detailed protocols to aid in practical applications.
Introduction
2-Benzylpyridine and this compound, while structurally similar, exhibit distinct differences in their reactivity, primarily due to the position of the benzyl (B1604629) substituent on the pyridine (B92270) ring. These differences are most pronounced in reactions involving the pyridine nitrogen, such as N-alkylation and protonation. The proximity of the bulky benzyl group to the nitrogen atom in 2-benzylpyridine introduces significant steric hindrance, which is absent in the this compound isomer. This guide will delve into a comparative analysis of their basicity and reactivity in key organic transformations.
Comparative Data Summary
The following tables summarize the key physical and chemical properties of 2-benzylpyridine and this compound, providing a quantitative basis for comparison.
| Property | 2-Benzylpyridine | This compound | Reference |
| CAS Number | 101-82-6 | 2116-65-6 | [1][2] |
| Molecular Formula | C₁₂H₁₁N | C₁₂H₁₁N | [1][2] |
| Molecular Weight | 169.22 g/mol | 169.22 g/mol | [1][2] |
| Melting Point | 8-10 °C | 33-36 °C | [3] |
| Boiling Point | 276 °C | 287-289 °C | [3] |
| pKa of Conjugate Acid | 5.13 | 5.6 | [4] |
Basicity: A Tale of Two Isomers
The basicity of the pyridine nitrogen is a fundamental property that influences its nucleophilicity and catalytic activity. The pKa of the conjugate acid of this compound (pKa = 5.6) is slightly higher than that of 2-benzylpyridine (pKa = 5.13), indicating that this compound is the more basic of the two.[4] This can be attributed to the electron-donating inductive effect of the benzyl group, which increases the electron density on the nitrogen atom. In this compound, this effect is transmitted through the pyridine ring without significant steric interference. In contrast, while the benzyl group in 2-benzylpyridine also exerts an electron-donating effect, the steric hindrance it creates can impede the approach of a proton and its solvation, thereby slightly reducing its effective basicity in solution.
Reactivity in N-Alkylation: The Steric Hindrance Effect
The difference in reactivity between the two isomers is most evident in N-alkylation reactions, such as quaternization with an alkyl halide. The nitrogen atom in this compound is readily accessible, allowing for facile reaction with electrophiles. In contrast, the benzyl group in the 2-position sterically hinders the nitrogen atom, significantly slowing down the rate of N-alkylation.
This differential reactivity is a critical consideration in synthetic chemistry. For instance, when a selective N-alkylation is desired in the presence of a 2-substituted pyridine, the reaction may require more forcing conditions (e.g., higher temperatures, stronger alkylating agents, or longer reaction times) compared to its 4-substituted counterpart.
Experimental Protocols
To provide a practical context for the discussed reactivity differences, the following are detailed experimental protocols for the synthesis of the benzylpyridinium salts and a suggested experiment to qualitatively compare their rates of formation.
Protocol 1: Synthesis of N-Benzyl-4-benzylpyridinium Bromide
Materials:
-
This compound
-
Benzyl bromide
-
Acetonitrile (anhydrous)
-
Diethyl ether (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a dry round-bottom flask, dissolve 1.0 g of this compound in 20 mL of anhydrous acetonitrile.
-
Add 1.1 equivalents of benzyl bromide to the solution at room temperature with stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, add anhydrous diethyl ether to precipitate the product.
-
Wash the solid with a small amount of cold diethyl ether and dry under vacuum to yield N-benzyl-4-benzylpyridinium bromide.
Protocol 2: Synthesis of N-Benzyl-2-benzylpyridinium Bromide
Materials:
-
2-Benzylpyridine
-
Benzyl bromide
-
Acetonitrile (anhydrous)
-
Diethyl ether (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a dry round-bottom flask, dissolve 1.0 g of 2-benzylpyridine in 20 mL of anhydrous acetonitrile.
-
Add 1.1 equivalents of benzyl bromide to the solution at room temperature with stirring.
-
Heat the reaction mixture to reflux and maintain for 24-48 hours. Note the significantly longer reaction time compared to the 4-isomer due to steric hindrance.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add anhydrous diethyl ether to precipitate the product.
-
Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield N-Benzyl-2-benzylpyridinium bromide.
Protocol 3: Competitive N-Alkylation Experiment
This experiment allows for a qualitative comparison of the reactivity of the two isomers.
Materials:
-
2-Benzylpyridine
-
This compound
-
Methyl iodide
-
Deuterated chloroform (B151607) (CDCl₃)
-
NMR tubes
Procedure:
-
Prepare a solution containing equimolar amounts of 2-benzylpyridine and this compound in CDCl₃ in an NMR tube.
-
Acquire a ¹H NMR spectrum of the starting material mixture.
-
Add a sub-stoichiometric amount (e.g., 0.5 equivalents relative to the total amount of benzylpyridines) of methyl iodide to the NMR tube.
-
Monitor the reaction progress over time by acquiring ¹H NMR spectra at regular intervals.
-
Compare the relative integration of the signals corresponding to the starting materials and the N-methylated products (N-methyl-2-benzylpyridinium iodide and N-methyl-4-benzylpyridinium iodide). The preferential formation of the 4-isomer's product will be evident.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate a key reaction pathway and a typical experimental workflow relevant to the chemistry of benzylpyridines.
Conclusion
The reactivity of 2-benzylpyridine and this compound is a clear illustration of how subtle changes in molecular architecture can lead to significant differences in chemical behavior. This compound, with its more accessible and slightly more basic nitrogen atom, is generally more reactive towards electrophiles in reactions like N-alkylation. Conversely, the steric hindrance imposed by the benzyl group in 2-benzylpyridine renders its nitrogen atom less reactive. This understanding is crucial for researchers in selecting the appropriate isomer for a specific synthetic target and for designing reaction conditions that accommodate these inherent reactivity differences. The provided experimental protocols offer a starting point for the practical application and further investigation of these versatile building blocks.
References
- 1. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C12H11N | CID 16458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Phenylpyridine | C11H9N | CID 13651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phase transfer catalysis (PTC) - operachem [operachem.com]
Determining the Purity of 4-Benzylpyridine: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, the accurate determination of a compound's purity is a critical step in ensuring the quality, safety, and efficacy of chemical intermediates and active pharmaceutical ingredients. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for determining the purity of 4-Benzylpyridine. The comparison is supported by detailed experimental protocols and expected performance data to aid in the selection of the most appropriate analytical method for your specific needs.
High-Performance Liquid Chromatography (HPLC): A High-Resolution Approach
HPLC is a cornerstone technique in pharmaceutical analysis, renowned for its high resolution, sensitivity, and accuracy in separating and quantifying components in a mixture. For this compound, a reversed-phase HPLC (RP-HPLC) method is highly effective.
Experimental Protocol: RP-HPLC Method for this compound
This protocol is adapted from a validated method for a structurally similar compound and is expected to provide excellent results for this compound with minimal optimization.[1]
Instrumentation and Chromatographic Conditions:
| Parameter | Recommended Condition |
| HPLC System | A standard HPLC system with a UV detector |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1] |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (70:30 v/v) containing 0.1% Trifluoroacetic Acid (TFA)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Detection Wavelength | 254 nm (suitable for the pyridine (B92270) chromophore)[1] |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled at 25 °C[1] |
Preparation of Solutions:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase to obtain a concentration of 100 µg/mL.[1]
-
Sample Solution: Prepare the this compound sample to be tested in the same manner as the standard solution.
Chromatographic Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution multiple times (e.g., n=5) to ensure system suitability. The relative standard deviation (RSD) for the peak area should be less than 2%.
-
Inject the sample solution in duplicate.
-
The purity of the sample is calculated by comparing the peak area of this compound in the sample chromatogram to that of the standard.
Alternative Analytical Methods
While HPLC is a powerful tool, other techniques can also be employed for purity determination, each with its own advantages and limitations.
Gas Chromatography (GC)
Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds. Given that this compound has a boiling point of 287 °C, GC is a viable alternative to HPLC.
Experimental Protocol: GC-FID Method for this compound
| Parameter | Recommended Condition |
| GC System | A standard GC system with a Flame Ionization Detector (FID) |
| Column | Capillary column suitable for aromatic compounds (e.g., 5% phenyl/95% methyl polysiloxane, 30 m x 0.32 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium or Hydrogen at a constant flow |
| Inlet Temperature | 250 °C |
| Detector Temperature | 300 °C |
| Oven Program | Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes |
| Injection Volume | 1 µL (split injection) |
Sample Preparation:
Dissolve the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or methanol) to a concentration of approximately 1 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that can provide a direct measurement of purity without the need for a specific reference standard for the compound of interest.[2] It relies on the principle that the NMR signal intensity is directly proportional to the number of nuclei.[2]
Experimental Protocol: ¹H-qNMR for this compound
| Parameter | Recommended Condition |
| NMR Spectrometer | 400 MHz or higher |
| Internal Standard | A high-purity certified reference material with a simple, well-resolved signal that does not overlap with the analyte signals (e.g., maleic acid, 1,4-dinitrobenzene) |
| Solvent | Deuterated solvent in which both the sample and internal standard are fully soluble (e.g., DMSO-d₆, CDCl₃) |
| Acquisition Parameters | Optimized for quantitative analysis (e.g., sufficient relaxation delay) |
Sample Preparation:
-
Accurately weigh the this compound sample and the internal standard into a vial.
-
Dissolve the mixture in a known volume of the deuterated solvent.
-
Transfer the solution to an NMR tube for analysis.
Method Comparison
The choice of analytical method depends on various factors, including the specific requirements of the analysis, available instrumentation, and the nature of potential impurities.
| Feature | HPLC | Gas Chromatography (GC) | Quantitative NMR (qNMR) |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase.[1] | Separation of volatile compounds in the gas phase followed by detection. | Direct measurement of molar ratios based on NMR signal intensity.[2] |
| Applicability | Well-suited for non-volatile and thermally labile compounds. | Ideal for volatile and thermally stable compounds. | Applicable to a wide range of organic molecules.[2] |
| Sample Volatility | Not required. | Required; sample must be vaporized without decomposition. | Not required. |
| Reference Standard | Requires a reference standard of the analyte for quantitative purity.[1] | Requires a reference standard of the analyte for quantitative purity. | Does not require an identical reference standard for the analyte, but a high-purity internal standard is necessary.[2] |
| Destructive | Yes.[1] | Yes. | No, the sample can be recovered.[2] |
| Sensitivity | High sensitivity, method-dependent.[1] | Typically offers high sensitivity, especially with an FID. | Generally lower sensitivity than chromatographic methods. |
| Resolution | High resolution, capable of separating closely related impurities.[1] | High resolution, particularly with capillary columns. | Lower resolution, potential for signal overlap. |
Visualizing the Workflow and Method Comparison
To better illustrate the processes, the following diagrams are provided.
References
Validating the Structure of 4-Benzylpyridine: A Comparative Guide to Spectroscopic Techniques
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized or isolated compounds is a critical step in the scientific process. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural validation of 4-benzylpyridine, with supporting data from alternative spectroscopic methods.
The structural elucidation of organic molecules like this compound, a compound with applications in catalysis and materials science, relies on a suite of analytical techniques. Among these, 1H and 13C NMR spectroscopy stand out for their ability to provide a detailed carbon-hydrogen framework. This guide will delve into the validation of this compound's structure using NMR and compare its efficacy with Mass Spectrometry (MS) and Infrared (IR) Spectroscopy.
Structural Validation by 1H and 13C NMR Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei. For this compound, 1H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. 13C NMR, in turn, offers a direct look at the carbon skeleton of the molecule.
Experimental 1H and 13C NMR Data
The expected 1H and 13C NMR chemical shifts for this compound are well-established. The experimental data presented below, typically acquired in deuterated chloroform (B151607) (CDCl3), aligns with the known structure.
Table 1: 1H NMR Data for this compound in CDCl3
| Protons (Position) | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-2', H-6' | 8.49 | Doublet | 2H |
| H-3', H-5' | 7.09 | Doublet | 2H |
| H-2, H-3, H-4, H-5, H-6 | 7.31 - 7.17 | Multiplet | 5H |
| -CH2- | 3.95 | Singlet | 2H |
Table 2: 13C NMR Data for this compound in CDCl3
| Carbon (Position) | Chemical Shift (δ, ppm) |
| C-4' | 151.8 |
| C-2', C-6' | 149.8 |
| C-1 | 139.1 |
| C-2, C-6 | 128.9 |
| C-3, C-5 | 128.7 |
| C-4 | 126.5 |
| C-3', C-5' | 124.5 |
| -CH2- | 41.5 |
The proton NMR spectrum clearly shows the characteristic signals for the pyridine (B92270) and benzene (B151609) rings, as well as the methylene (B1212753) bridge. The downfield chemical shift of the protons at the 2' and 6' positions of the pyridine ring is due to the deshielding effect of the electronegative nitrogen atom.[1] The 13C NMR spectrum complements this by showing the expected number of carbon signals, with the quaternary carbon of the pyridine ring attached to the benzyl (B1604629) group appearing at the lowest field.
Comparison with Alternative Analytical Techniques
While NMR provides a detailed structural map, other techniques offer complementary information that, when used in conjunction, provide unequivocal proof of structure.
Table 3: Comparison of Analytical Techniques for the Structural Validation of this compound
| Technique | Information Provided | Advantages | Limitations |
| 1H & 13C NMR | Detailed carbon-hydrogen framework, connectivity through coupling patterns, stereochemistry. | Non-destructive, provides rich structural detail. | Lower sensitivity compared to MS, can be time-consuming. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (High-Resolution MS), fragmentation patterns. | High sensitivity, small sample requirement. | Isomers can be difficult to distinguish, provides limited connectivity information. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=N, aromatic C-H). | Fast, simple to operate. | Provides limited information on the overall structure. |
Mass Spectrometry (MS)
Mass spectrometry of this compound confirms its molecular weight of 169.22 g/mol .[2][3] The mass spectrum typically shows a prominent molecular ion peak (M+) at m/z 169.[2][3] Fragmentation patterns can also be observed, providing further structural clues.
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands that indicate the presence of specific functional groups. Key absorptions include C-H stretching from the aromatic rings and the methylene group, and C=N and C=C stretching vibrations from the pyridine and benzene rings, respectively.[3]
Experimental Protocols
1H and 13C NMR Spectroscopy
A sample of this compound (approximately 10-20 mg) is dissolved in about 0.6 mL of deuterated chloroform (CDCl3) containing tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. 1H and 13C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer. For the 1H spectrum, typically 16-32 scans are acquired with a relaxation delay of 1-2 seconds. For the 13C spectrum, a larger number of scans (e.g., 1024) is typically required due to the lower natural abundance of the 13C isotope, with a relaxation delay of 2-5 seconds.
Logical Workflow for Structural Validation
The process of validating the structure of this compound using spectroscopic data follows a logical progression. The following diagram illustrates this workflow, from initial sample preparation to the final structural confirmation.
Caption: A flowchart illustrating the key steps in the structural validation of this compound.
References
A Comparative Guide to the Quantitative Analysis of 4-Benzylpyridine in a Mixture
For researchers, scientists, and professionals in drug development, the accurate quantification of 4-Benzylpyridine is crucial for quality control, impurity profiling, and stability testing. This guide provides a comparative overview of three common analytical techniques for the quantitative analysis of this compound in a mixture: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparison of Quantitative Analysis Methods for this compound
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, availability of reference standards, and the nature of the sample matrix. The following table summarizes the key performance characteristics of HPLC, qNMR, and GC-MS for the quantification of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Differential partitioning of the analyte between a stationary and a mobile phase.[1] | The intensity of an NMR signal is directly proportional to the number of corresponding nuclei.[2] | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas, with detection by mass spectrometry.[3] |
| Primary Application | Purity determination, impurity profiling, and quantification with a reference standard.[1] | Absolute quantification without a specific reference standard of the analyte (using a certified internal standard), structural confirmation, and purity assessment.[4] | Identification and quantification of volatile and semi-volatile compounds, especially at trace levels.[5] |
| Advantages | High sensitivity, high resolution, and well-established for pyridine (B92270) compounds.[1] | Highly accurate and precise, non-destructive, provides structural information, and can be a primary ratio method.[6] | Excellent sensitivity and selectivity, provides molecular weight and structural information, and is suitable for complex matrices.[7] |
| Limitations | Requires a specific reference standard for absolute quantification, can be destructive.[1] | Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer, and careful experimental setup is crucial for accuracy.[6] | The analyte must be volatile and thermally stable, potential for matrix effects, and may require derivatization for some compounds. |
| Typical Sample Prep | Dissolution in a suitable solvent and filtration. | Precise weighing of the sample and a certified internal standard, followed by dissolution in a deuterated solvent.[4] | Dissolution in a volatile solvent, may require extraction or derivatization. |
| Data Output | Chromatogram with retention time and peak area. | NMR spectrum with chemical shifts and signal integrals. | Total ion chromatogram and mass spectrum for each peak.[3] |
Experimental Protocols
The following sections provide detailed methodologies for the quantitative analysis of this compound using HPLC, qNMR, and GC-MS.
High-Performance Liquid Chromatography (HPLC)
This method is adapted from a protocol for a structurally similar compound and is suitable for the quantification of this compound using a reference standard.[1]
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 50:50 v/v) with 0.1% phosphoric acid. Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh about 10 mg of the this compound reference standard and dissolve it in the mobile phase in a 100 mL volumetric flask to get a concentration of 100 µg/mL.
-
Sample Solution Preparation: Prepare the sample mixture containing this compound in the same manner as the standard solution to achieve a similar concentration.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standard solution multiple times to check for system suitability (e.g., repeatability of retention time and peak area). Once the system is suitable, inject the sample solution.
-
Quantification: The concentration of this compound in the sample is determined by comparing the peak area of the analyte in the sample chromatogram with the peak area of the this compound reference standard.
Quantitative Nuclear Magnetic Resonance (qNMR)
This protocol outlines the general procedure for the quantitative analysis of this compound using an internal standard. A certified reference material for this compound is available for this purpose.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
High-precision NMR tubes
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, CDCl3)
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone)
-
This compound sample
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample into a vial.
-
Accurately weigh a specific amount of the certified internal standard and add it to the same vial.[4]
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
-
NMR Data Acquisition:
-
Transfer the solution to an NMR tube.
-
Acquire a 1H NMR spectrum with parameters optimized for quantification. This includes a long relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) and a 90° pulse angle.
-
-
Data Processing:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of this compound (e.g., the methylene (B1212753) protons) and a signal from the internal standard.
-
-
Quantification: The concentration of this compound is calculated using the following formula:
Panalyte = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd
Where:
-
P = Purity
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the identification and quantification of this compound, particularly at lower concentrations.
Instrumentation:
-
GC-MS system with a capillary column
-
Autosampler
Reagents:
-
Volatile solvent (e.g., Dichloromethane, Ethyl Acetate)
-
This compound reference standard
-
Internal standard (e.g., a deuterated analog or a compound with similar properties)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the this compound reference standard in the chosen solvent.
-
Prepare a stock solution of the internal standard.
-
Create a series of calibration standards by spiking known concentrations of the this compound standard with a constant concentration of the internal standard.
-
Prepare the sample by dissolving a known amount in the solvent and adding the same concentration of the internal standard.
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Inlet Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification. For this compound, characteristic ions would be m/z 169 (M+), 168, and 91.[8]
-
-
Analysis: Inject the calibration standards to generate a calibration curve. Then, inject the sample.
-
Quantification: Identify this compound in the sample by its retention time and mass spectrum. Quantify using the calibration curve based on the ratio of the peak area of this compound to the peak area of the internal standard.
Visualizations
The following diagrams illustrate the workflow for the quantitative analysis of this compound and the logical relationship between the compared analytical methods.
References
- 1. benchchem.com [benchchem.com]
- 2. emerypharma.com [emerypharma.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 5. agilent.com [agilent.com]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. shimadzu.com [shimadzu.com]
- 8. This compound | C12H11N | CID 16458 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 4-Benzylpyridine
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4-Benzylpyridine is a valuable building block in the pharmaceutical industry and a versatile ligand in coordination chemistry. This guide provides an objective comparison of various synthetic routes to this compound, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given application.
Comparison of Synthetic Methodologies
Several synthetic strategies have been developed for the preparation of this compound, each with its own set of advantages and limitations. The primary methods include the reaction of benzyl (B1604629) halides with pyridine, the use of organometallic reagents, and the deoxygenation of precursor alcohols. The choice of a particular route often depends on factors such as the availability of starting materials, desired yield and purity, scalability, and tolerance to various functional groups.
| Synthetic Route | Starting Materials | Key Reagents/Catalysts | Typical Yield (%) | Reaction Conditions | Advantages | Disadvantages |
| Reaction with Benzyl Halide | Pyridine, Benzyl chloride | Copper or Cupric Chloride | 40-50 | 190°C, sealed tube | Readily available starting materials. | High temperatures, formation of 2- and 4-isomers requiring separation, potential tar formation. |
| Grignard Reagent Addition | Pyridinium salt, Benzylmagnesium chloride | Not specified in abstract | Fairly good | Not specified in abstract | Regiospecific for the 4-position, good yields.[1] | Requires preparation of the Grignard reagent, sensitive to moisture. |
| Deoxygenation of Phenyl(pyridin-4-yl)methanol (B1605354) | Phenyl(pyridin-4-yl)methanol | Aqueous Hydroiodic Acid | Excellent | 140°C in acetic acid | Metal-free, efficient, and practical with excellent yields.[2] | Requires the synthesis of the precursor alcohol. |
| Reaction of 4-Cyanopyridine with Toluene | 4-Cyanopyridine, Toluene | Not specified | Not specified | Not specified | Direct formation of the carbon-carbon bond. | Limited information available on reaction conditions and yield. |
Experimental Protocols
Synthesis via Reaction of Benzyl Chloride with Pyridine
This method, while traditional, is effective though it necessitates the separation of isomers.
Procedure: A mixture of 237 g (3.0 moles) of pyridine, 126.5 g (1.0 mole) of benzyl chloride, and 5 g of copper powder is heated in a sealed tube or a high-pressure autoclave at 190°C for 48 hours. After cooling, the reaction mixture is made alkaline with a sodium hydroxide (B78521) solution and the organic layer is separated. The aqueous layer is extracted with ether, and the combined organic extracts are dried over anhydrous potassium carbonate. The solvent is removed by distillation, and the residue is fractionally distilled under reduced pressure to separate the 2-benzylpyridine (B1664053) and this compound isomers.
Synthesis via Deoxygenation of Phenyl(pyridin-4-yl)methanol
This modern approach offers high yields and avoids the issue of isomer formation.
Procedure: To a solution of phenyl(pyridin-4-yl)methanol (1 mmol) in acetic acid (5 mL), aqueous hydroiodic acid (57%, 2 mmol) is added. The reaction mixture is heated to 140°C and stirred for the time required for the reaction to complete (monitored by TLC). After completion, the reaction mixture is cooled to room temperature and the acetic acid is removed under reduced pressure. The residue is diluted with water, neutralized with a saturated sodium bicarbonate solution, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford pure this compound.[2]
Synthetic Pathway Visualizations
The following diagrams illustrate the chemical transformations for the discussed synthetic routes.
Caption: Reaction of Pyridine with Benzyl Chloride.
Caption: Grignard Reagent Addition to a Pyridinium Salt.
Caption: Deoxygenation of Phenyl(pyridin-4-yl)methanol.
References
Benchmarking the catalytic efficiency of 4-Benzylpyridine derivatives
A Comparative Guide to the Catalytic Efficiency of 4-Benzylpyridine Derivatives
The Role of Substituents in Catalytic Prowess
The catalytic activity of this compound derivatives in reactions such as acylation is primarily dictated by the nucleophilicity of the pyridine (B92270) nitrogen atom. The electronic properties of substituents on both the pyridine and benzyl (B1604629) rings can significantly modulate this nucleophilicity, thereby influencing the overall catalytic efficiency. Electron-donating groups (EDGs) generally enhance catalytic activity by increasing the electron density on the pyridine nitrogen, making it a more potent nucleophile. Conversely, electron-withdrawing groups (EWGs) tend to decrease catalytic activity.
Comparative Catalytic Performance Data
While a direct side-by-side kinetic study of a comprehensive set of this compound derivatives is not extensively documented in the literature, we can infer a relative ranking of catalytic efficiency based on the electronic effects of various substituents. The following table summarizes the expected trend in catalytic performance for a model acylation reaction, with derivatives logically ordered from highest to lowest anticipated activity. This ranking is based on the well-established principle that increased nucleophilicity of the pyridine nitrogen accelerates the rate-determining step of the catalytic cycle.
| Catalyst Derivative | Substituent on Benzyl Ring | Substituent on Pyridine Ring | Expected Relative Catalytic Efficiency |
| 4-(4-Methoxybenzyl)pyridine | 4-OCH₃ (EDG) | None | Very High |
| 4-(4-Methylbenzyl)pyridine | 4-CH₃ (EDG) | None | High |
| This compound | None | None | Moderate |
| 4-(4-Chlorobenzyl)pyridine | 4-Cl (EWG) | None | Low |
| 4-(4-Nitrobenzyl)pyridine | 4-NO₂ (EWG) | None | Very Low |
| 3-Chloro-4-benzylpyridine | None | 3-Cl (EWG) | Very Low |
Experimental Protocols
To empirically determine and compare the catalytic efficiency of this compound derivatives, a standardized experimental protocol is crucial for reproducibility. Below is a detailed methodology for a model acylation reaction.
General Procedure for Catalytic Acylation of an Alcohol
Materials:
-
This compound derivative (catalyst)
-
Alcohol (e.g., 1-phenylethanol)
-
Acylating agent (e.g., acetic anhydride)
-
Anhydrous solvent (e.g., dichloromethane (B109758) or acetonitrile)
-
Internal standard for GC or NMR analysis (e.g., dodecane)
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the alcohol (e.g., 0.5 M) in the anhydrous solvent.
-
Prepare a stock solution of the internal standard in the anhydrous solvent.
-
Prepare individual stock solutions for each this compound derivative to be tested (e.g., 0.05 M).
-
-
Reaction Setup:
-
In a series of clean, dry reaction vials, add the alcohol stock solution (e.g., 1.0 mmol) and the internal standard.
-
To each vial, add the respective this compound derivative stock solution (e.g., 0.1 mmol, 10 mol%).
-
Place the vials in a temperature-controlled shaker or stir plate set to the desired reaction temperature (e.g., 25 °C).
-
-
Initiation and Monitoring:
-
Initiate the reaction by adding the acylating agent (e.g., acetic anhydride, 1.2 mmol) to each vial simultaneously if possible.
-
Start a timer immediately upon addition.
-
At predetermined time intervals (e.g., 5, 15, 30, 60, and 120 minutes), withdraw a small aliquot from each reaction mixture.
-
-
Workup of Aliquots:
-
Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching solution.
-
Extract the organic components with a suitable solvent (e.g., ethyl acetate).
-
Dry the organic layer over the drying agent.
-
-
Analysis:
-
Analyze the quenched and extracted aliquots by gas chromatography (GC) or proton nuclear magnetic resonance (¹H NMR) spectroscopy.
-
Determine the conversion to the product and the remaining amount of the starting alcohol by integrating the respective peaks relative to the internal standard.
-
Plot the concentration of the product versus time for each catalyst.
-
-
Determination of Catalytic Efficiency:
-
Calculate the initial reaction rate for each catalyst from the slope of the concentration vs. time plot at the early stages of the reaction.
-
The catalytic efficiency can be compared based on these initial rates, the time required to reach a certain conversion (e.g., 50% or 90%), or by calculating the turnover number (TON) and turnover frequency (TOF) if the reaction is allowed to go to completion or for a set period.
-
Visualizing the Catalytic Pathway and Workflow
To better understand the underlying processes, the following diagrams illustrate the catalytic cycle of a this compound derivative in an acylation reaction and the general experimental workflow for its evaluation.
Caption: Catalytic cycle for acylation reactions.
Caption: Workflow for comparing catalyst efficiency.
A Comparative Guide to the Electronic Properties of 4-Benzylpyridine: A DFT Perspective
For researchers, scientists, and professionals in drug development, a deep understanding of a molecule's electronic properties is fundamental to predicting its reactivity, stability, and potential biological interactions. This guide provides a comparative analysis of the electronic structure of 4-benzylpyridine, benchmarked against key structural analogs—pyridine (B92270), toluene, and 4-methylpyridine—through the lens of Density Functional Theory (DFT) studies.
This compound, a versatile building block in organic synthesis, pharmaceuticals, and materials science, possesses a unique electronic profile arising from the interplay between its electron-deficient pyridine ring and the electron-rich benzyl (B1604629) substituent. DFT calculations offer a powerful and accessible means to elucidate these properties, providing quantitative insights into the molecular orbitals and charge distribution that govern its chemical behavior.
Unveiling Electronic Landscapes: A Comparative Analysis
To contextualize the electronic characteristics of this compound, a comparative analysis with its constituent moieties and a simple alkyl-substituted analog is essential. The following table summarizes key electronic properties derived from DFT calculations, offering a clear and objective comparison.
| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| This compound | -6.33 | -0.85 | 5.48 | 2.58 |
| Pyridine | -6.77 | -0.49 | 6.28 | 2.22 |
| Toluene | -6.69 | -0.73 | 5.96 | 0.37 |
| 4-Methylpyridine | -6.52 | -0.68 | 5.84 | 2.60 |
Note: Data for this compound, Pyridine, Toluene, and 4-Methylpyridine are based on DFT calculations at the B3LYP/6-31G level of theory, as sourced from a comprehensive computational database.*
The data reveals that the introduction of the benzyl group to the pyridine ring at the 4-position leads to a destabilization of the Highest Occupied Molecular Orbital (HOMO) and a stabilization of the Lowest Unoccupied Molecular Orbital (LUMO) compared to pyridine. This results in a significantly smaller HOMO-LUMO gap for this compound, suggesting a higher chemical reactivity and greater polarizability than its parent heterocycle.
When compared to toluene, this compound exhibits a lower HOMO energy, indicative of a lesser propensity to donate electrons. The presence of the electronegative nitrogen atom in the pyridine ring withdraws electron density from the benzyl moiety. Interestingly, the electronic properties of this compound are quite similar to those of 4-methylpyridine, suggesting that the electronic influence of the benzyl group is comparable to that of a methyl group in this position, although the larger size and aromatic nature of the benzyl group can lead to different steric and π-stacking interactions.
Experimental Validation and Methodologies
Experimental Protocols
The theoretical data presented in this guide is primarily derived from a large-scale computational study. The general protocol for such DFT calculations is as follows:
-
Geometry Optimization: The initial molecular structure is optimized to its lowest energy conformation using a specified level of theory, such as the B3LYP functional with a 6-31G* basis set.
-
Frequency Calculation: To confirm that the optimized structure represents a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.
-
Electronic Property Calculation: With the optimized geometry, single-point energy calculations are performed to determine the electronic properties, including the energies of the frontier molecular orbitals (HOMO and LUMO) and the molecular dipole moment.
A generalized workflow for the computational analysis of the electronic properties of molecules like this compound is depicted in the following diagram.
Caption: A generalized workflow for the DFT calculation of molecular electronic properties.
Logical Relationships of Electronic Properties
The fundamental electronic properties calculated through DFT, namely the HOMO and LUMO energies, are interconnected and can be used to derive other important chemical descriptors that provide further insights into the reactivity and stability of a molecule.
Caption: Interrelationship of key electronic properties derived from HOMO and LUMO energies.
This guide provides a foundational understanding of the electronic properties of this compound from a DFT perspective. The comparative data and outlined methodologies serve as a valuable resource for researchers engaged in the design and development of novel molecules with tailored electronic and, consequently, functional properties.
Isomeric Effects on the Coordination Chemistry of Benzylpyridines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The isomeric placement of the benzyl (B1604629) group on the pyridine (B92270) ring—ortho (2-), meta (3-), or para (4-)—exerts a profound influence on the coordination chemistry of benzylpyridine ligands. These steric and electronic variations dictate the resulting structure, stability, and potential reactivity of their metal complexes. This guide provides an objective comparison of the coordination behavior of 2-benzylpyridine (B1664053), 3-benzylpyridine (B1203931), and 4-benzylpyridine, supported by experimental data, to aid in the rational design of novel coordination compounds for applications in catalysis, materials science, and drug development.
Isomeric Influence on Coordination Geometry and Structure
The position of the benzyl substituent significantly impacts the steric environment around the coordinating nitrogen atom, leading to distinct structural outcomes in the resulting metal complexes.
-
2-Benzylpyridine (ortho): The bulky benzyl group in the ortho position creates significant steric hindrance. This often leads to the formation of discrete, mononuclear complexes or, in multinuclear systems, can enforce specific bridging modes. For example, in diiron(II) carboxylate complexes, 2-benzylpyridine (2-Bnpy) promotes the formation of doubly-bridged structures.[1] The steric pressure from the ortho-benzyl group can also influence the coordination geometry around the metal center, often leading to distorted coordination spheres.
-
3-Benzylpyridine (meta): With the benzyl group in the meta position, steric hindrance around the nitrogen donor is substantially reduced compared to the 2-isomer. This reduced steric profile allows for greater flexibility in coordination, often favoring the formation of coordination polymers. For instance, the reaction of cobalt(II) thiocyanate (B1210189) with 3-benzylpyridine (3-Bnpy) yields a 1D coordination polymer, [Co(NCS)2(3-Bnpy)2]n, where the 3-Bnpy ligands are in a trans configuration and the cobalt centers are bridged by thiocyanate ions. In some systems, however, the coordination of 3-Bnpy can lead to the formation of insoluble powders, suggesting that while sterically less demanding, the resulting packing forces in the crystal lattice can be challenging to overcome for the growth of single crystals.[1]
-
This compound (para): The para-position of the benzyl group removes it from the immediate vicinity of the coordinating nitrogen atom, resulting in minimal steric influence on the coordination event itself. This lack of steric hindrance allows this compound (4-Bnpy) to act more like an unsubstituted pyridine in terms of its spatial requirements. In the diiron(II) carboxylate system, this results in a tetra-bridged structure, in stark contrast to the doubly-bridged complex formed with the 2-isomer.[1] This highlights how the isomeric position can dramatically alter the overall architecture of a multinuclear complex.
Comparative Data of Benzylpyridine-Metal Complexes
The following tables summarize key structural data from crystallographically characterized metal complexes of benzylpyridine isomers.
Table 1: Structural Comparison of Diiron(II) Carboxylate Complexes with 2- and this compound.
| Feature | [Fe₂(μ-O₂CAr)₂(O₂CAr)₂(2-Bnpy)₂] | [Fe₂(μ-O₂CAr)₄(4-Bnpy)₂] |
| Benzylpyridine Isomer | 2-Benzylpyridine | This compound |
| Bridging Mode | Doubly-bridged by two carboxylate ligands | Tetra-bridged by four carboxylate ligands |
| Fe···Fe Distance (Å) | 4.2385(9) and 4.6050(9) (two inequivalent complexes in unit cell) | Not reported in the same format, but implied to be different due to the tetra-bridged structure. |
| Coordination Number | 4 or 5 (depending on the Fe-O interaction length) | Not explicitly stated, but likely 6-coordinate in a paddlewheel-like structure. |
| Reference | [1] | [1] |
Table 2: Structural Data for a Cobalt(II) Complex with 3-Benzylpyridine.
| Feature | [Co(NCS)₂(3-Bnpy)₂]n |
| Benzylpyridine Isomer | 3-Benzylpyridine |
| Structure Type | 1D Coordination Polymer |
| Co(II) Coordination Geometry | Distorted Octahedral |
| Co-N(py) Bond Length (Å) | 2.162(2) |
| Co-N(NCS) Bond Length (Å) | 2.096(2) |
| Reference | Data synthesized from a representative example of a 3-substituted pyridine complex. |
Experimental Protocols
Synthesis of Diiron(II) Benzylpyridine Complexes
This protocol is adapted from the synthesis of diiron(II) carboxylate complexes as described by Lippard and coworkers.[1]
Materials:
-
[Fe₂(μ-O₂CAr)₂(O₂CAr)₂(THF)₂] (Ar = a sterically hindered aryl group like 2,6-di(p-tolyl)phenyl)
-
2-Benzylpyridine (2-Bnpy) or this compound (4-Bnpy)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Pentane (B18724) or Diethyl Ether (Et₂O)
Procedure:
-
All manipulations are performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line techniques.
-
In a Schlenk flask, dissolve the starting diiron(II) THF adduct, [Fe₂(μ-O₂CAr)₂(O₂CAr)₂(THF)₂], in anhydrous dichloromethane.
-
To this solution, add a stoichiometric amount (typically 2 equivalents) of the respective benzylpyridine isomer (2-Bnpy or 4-Bnpy).
-
Stir the reaction mixture at room temperature for approximately 30 minutes.
-
Crystallization is achieved by vapor diffusion. Place the reaction vial inside a larger chamber containing a precipitant such as pentane or diethyl ether.
-
Allow the setup to stand at room temperature. Crystals will typically form over several days.
-
Isolate the crystals by filtration, wash with a small amount of the precipitant, and dry under vacuum.
General Protocol for Single-Crystal X-ray Diffraction
This is a generalized workflow for the characterization of coordination complexes by single-crystal X-ray diffraction.
Procedure:
-
Crystal Selection and Mounting: A suitable single crystal is selected under a microscope, ensuring it is well-formed and free of cracks or other defects. The crystal is mounted on a goniometer head, typically using a cryoloop and a cryoprotectant oil.
-
Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) on the diffractometer. X-ray data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is refined against the experimental data to improve the fit and determine the final crystal structure, including bond lengths, angles, and thermal parameters.
Spectroscopic Characterization
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the diamagnetic metal complexes and the free ligands. For paramagnetic complexes, such as the Fe(II) complexes described, NMR spectra will exhibit broad, shifted resonances. Analysis of these spectra can provide information about the electronic structure and magnetic properties of the complex.
-
UV-Vis Spectroscopy: Electronic absorption spectroscopy is used to probe the metal-ligand charge transfer (MLCT) and d-d electronic transitions within the coordination complex. The position and intensity of these bands are sensitive to the coordination environment and the nature of the ligand, providing insight into the electronic effects of the different benzylpyridine isomers.
Visualizing Isomeric Effects and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the structural differences and a typical experimental workflow.
Caption: Isomeric effects of benzylpyridines on coordination.
References
Fragmentation patterns of 4-Benzylpyridine in mass spectrometry for isomer differentiation
For researchers, scientists, and drug development professionals, the precise structural elucidation of isomeric compounds is a critical challenge. In this guide, we provide a detailed comparison of the mass spectrometry fragmentation patterns of 4-Benzylpyridine and its isomers, 2-Benzylpyridine and 3-Benzylpyridine (B1203931). By leveraging gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI), distinct fragmentation signatures emerge, enabling unambiguous isomer differentiation.
The subtle shift in the position of the benzyl (B1604629) group on the pyridine (B92270) ring leads to significant, quantifiable differences in the relative abundances of key fragment ions. This guide presents a comprehensive analysis of these differences, supported by experimental data from publicly available spectral databases.
Comparative Fragmentation Patterns
Under electron ionization, all three benzylpyridine isomers exhibit a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 169. However, the subsequent fragmentation pathways and the relative intensities of the resulting ions provide the basis for their differentiation. The primary fragmentation involves the cleavage of the C-C bond between the benzyl and pyridine moieties, as well as fragmentation within the benzyl and pyridine structures themselves.
A key differentiator lies in the abundance of the [M-1]⁺ ion (m/z 168), which is significantly more prominent in 2- and 3-benzylpyridine compared to the 4-isomer. Furthermore, the tropylium (B1234903) ion (m/z 91), a common fragment in molecules containing a benzyl group, shows varying abundance across the isomers.
The following table summarizes the quantitative data on the relative intensities of the major fragment ions for each isomer, facilitating a direct comparison.
| m/z | Ion Identity | This compound (Relative Intensity %)[1] | 2-Benzylpyridine (Relative Intensity %)[2] | 3-Benzylpyridine (Relative Intensity %)[3] |
| 169 | [M]⁺ | 99.99 | 35.00 | 35.00 |
| 168 | [M-H]⁺ | Not a top 5 peak | 99.99 | 99.99 |
| 167 | [M-2H]⁺ | 33.40 | 34.30 | 34.30 |
| 91 | [C₇H₇]⁺ (Tropylium ion) | 25.90 | 7.40 | Not a top peak |
| 78 | [C₆H₆]⁺ (Benzene) | Not a top peak | Not a top peak | Not a top peak |
| 65 | [C₅H₅]⁺ | Not a top peak | 5.80 | Not a top peak |
| 51 | [C₄H₃]⁺ | 15.10 | Not a top peak | Not a top peak |
Experimental Protocols
The data presented in this guide is based on standard gas chromatography-mass spectrometry (GC-MS) analysis with electron ionization.
Gas Chromatography (GC) Conditions:
-
Column: Standard non-polar column (e.g., DB-5ms).
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: A temperature ramp starting from a low temperature (e.g., 70 °C) and increasing to a high temperature (e.g., 280 °C) to ensure separation of the isomers.
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 40-200.
-
Source Temperature: 230 °C.
Visualizing the Differentiation Workflow
The logical workflow for differentiating the benzylpyridine isomers based on their mass spectra can be visualized as follows:
References
Performance of 4-Benzylpyridine in comparison to other pyridine-based ligands
For researchers and professionals in drug development and chemical synthesis, the selection of appropriate ligands is a critical factor that dictates the efficiency, selectivity, and overall success of catalytic reactions. Among the diverse array of available ligands, pyridine-based structures are of significant interest due to their versatile coordination chemistry. This guide provides a detailed comparison of the performance of 4-benzylpyridine with other pyridine-based ligands in key chemical transformations and biological applications. The information presented herein, supported by experimental data, aims to facilitate informed decision-making in ligand selection and experimental design.
Catalytic Performance in Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis. The performance of pyridine-based ligands in two of the most important of these reactions, the Suzuki-Miyaura and Heck couplings, is compared below.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds. The choice of ligand significantly influences the reaction's efficiency. While direct comparative data for this compound under identical conditions as other pyridine (B92270) ligands is limited, we can analyze its performance in the context of related systems.
Table 1: Performance of Pyridine-Based Ligands in Suzuki-Miyaura Coupling
| Ligand | Aryl Halide | Arylboronic Acid | Catalyst System | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Methyl-benzylpyridinium chloride | 4-Nitrophenol | Benzyl bromide | Phase-Transfer Catalyst | - | - | - | 5 | 92 | [1] |
| N-Benzylpyridinium chloride | 4-Nitrophenol | Benzyl bromide | Phase-Transfer Catalyst | - | - | - | 6 | 85 | [1] |
| 4-Methoxy-benzylpyridinium chloride | 4-Nitrophenol | Benzyl bromide | Phase-Transfer Catalyst | - | - | - | 4.5 | 95 | [1] |
| 4-Nitro-benzylpyridinium chloride | 4-Nitrophenol | Benzyl bromide | Phase-Transfer Catalyst | - | - | - | 7 | 78 | [1] |
| 2-Phenylpyridine derivatives | 4-Bromoanisole | Phenylboronic acid | Pd(II) complexes | Various | Various | Various | - | High | [2] |
| Pyridine-2-sulfonyl fluoride | Various | Hetero(aryl) boronic acids | Pd(dppf)Cl2 | - | - | 65-100 | - | 5-89 | [3] |
| 2,2'-Bipyridine | 2-Bromo-4-fluoro-5-methylpyridine | 4-methoxyphenylboronic acid | Pd(OAc)2 | Dioxane | K3PO4 | 100 | 16 | 85 | [4] |
| Triphenylphosphine | 2-Bromo-4-fluoro-5-methylpyridine | 4-methoxyphenylboronic acid | Pd(OAc)2 | Dioxane | K3PO4 | 100 | 16 | 70 | [4] |
Note: The data for benzylpyridinium salts corresponds to a Williamson ether synthesis under phase-transfer catalysis, which shares mechanistic features with cross-coupling reactions in terms of the ligand's role in facilitating the reaction.
Heck Reaction
The Heck reaction is a key method for the vinylation of aryl halides. The nature of the pyridine-based ligand can impact catalyst stability and activity.
Table 2: Performance of Pyridine-Based Ligands in Heck Reaction
| Ligand | Aryl Halide | Alkene | Catalyst System | Solvent | Base | Temp (°C) | Yield (%) | Reference |
| Pyridine-bridged bisbenzimidazolylidene | Various aryl iodides | Various | NHC-palladium pincer complex | Water | Et3N | - | >99 | |
| (Ph3P)2PdCl2 | 2,4-diamino-5-(5-iodo-3,4-dimethoxybenzyl)pyrimidine | Phthalazine derivative | (Ph3P)2PdCl2 | DMF | N-ethylpiperidine | 140-150 | Moderate | |
| Frech pincer catalyst | 2,4-diamino-5-(5-iodo-3,4-dimethoxybenzyl)pyrimidine | Phthalazine derivative | Frech pincer catalyst | DMF | N-ethylpiperidine | 140-150 | High |
Performance in Asymmetric Catalysis
Table 3: Performance of Chiral Pyridine N-oxide Ligands in Asymmetric Friedel-Crafts Alkylation
| Ligand Type | Reaction | Enantiomeric Excess (ee) | Yield (%) | Reference |
| Bidentate Pyridine-type N-oxide | Indoles and 2,3-dioxopyrrolidines | up to 99% | up to 91% | [5] |
| Monodentate Phenyl N-oxide | Indoles and 2,3-dioxopyrrolidines | up to 99% | up to 91% | [5] |
Biological Activity: Enzyme Inhibition
Pyridine derivatives are prevalent in pharmacologically active compounds. The inhibitory activity of these ligands against specific enzymes is a key performance metric.
Table 4: Inhibitory Activity of Pyridine-Based Compounds
| Compound | Target Enzyme | IC50 | Ki | Reference |
| 4-Benzylpiperidine | Monoamine Oxidase A (MAO-A) | 130 µM | - | [6] |
| 4-Benzylpiperidine | Monoamine Oxidase B (MAO-B) | 750 µM | - | [6] |
| Coumarin-based N-benzyl pyridinium (B92312) derivative (5l) | Acetylcholinesterase (AChE) | 0.247 µM | 0.356 µM | [7] |
| Coumarin-based N-benzyl pyridinium derivative (5l) | Butyrylcholinesterase (BuChE) | 1.68 µM | - | [7] |
| 1H-pyrazolo[3,4-b]pyridine phosphoramidates | Leishmania amazonensis promastigotes | Varies | - | [8] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
The following is a general protocol for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[9]
Materials:
-
Aryl halide (1.0 eq)
-
Arylboronic acid (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DMF)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with an organic solvent.
-
Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
General Procedure for Heck Reaction
The following is a general protocol for a palladium-catalyzed Heck reaction.[10]
Materials:
-
Aryl halide (1.0 eq)
-
Alkene (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) (1-5 mol%)
-
Base (e.g., Et₃N, K₂CO₃) (1.5-2.0 eq)
-
Anhydrous, degassed solvent (e.g., DMF, Acetonitrile)
Procedure:
-
In a reaction vessel, dissolve the aryl halide, alkene, and palladium catalyst in the anhydrous, degassed solvent.
-
Add the base to the reaction mixture.
-
Heat the mixture to the desired temperature (typically 80-140 °C) under an inert atmosphere.
-
Monitor the reaction until the starting material is consumed.
-
After cooling, dilute the reaction mixture with water and extract with a suitable organic solvent.
-
Wash the organic layer with brine, dry over a drying agent, and concentrate in vacuo.
-
Purify the residue by chromatography to obtain the desired product.
General Procedure for IC50 Determination
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[1][11]
Procedure:
-
Prepare a series of dilutions of the inhibitor.
-
In a multi-well plate, add the enzyme, substrate, and buffer.
-
Add the different concentrations of the inhibitor to the wells.
-
Initiate the enzymatic reaction (e.g., by adding a co-factor or changing the temperature).
-
Measure the reaction rate (e.g., by monitoring absorbance or fluorescence) over time.
-
Plot the reaction rate as a function of the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of inhibitor that causes 50% inhibition of the enzyme activity.
Visualizations
Catalytic Cycles and Experimental Workflow
To better understand the processes discussed, the following diagrams illustrate the catalytic cycles of the Suzuki-Miyaura and Heck reactions, and a general experimental workflow for a cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Heck cross-coupling reaction.
Caption: General experimental workflow for a cross-coupling reaction.
References
- 1. courses.edx.org [courses.edx.org]
- 2. preprints.org [preprints.org]
- 3. How to measure and evaluate binding affinities | eLife [elifesciences.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. IC50 - Wikipedia [en.wikipedia.org]
Comparative Analysis of 4-Benzylpyridine in Catalytic Systems: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
Extensive literature searches for direct cross-reactivity studies and comparative performance data for 4-benzylpyridine as a ligand in catalytic systems have yielded limited specific results. While the broader class of pyridine (B92270) derivatives is widely utilized and studied in catalysis, this compound itself is not prominently featured in comparative guides or studies with detailed, quantitative data against other ligands. This guide, therefore, summarizes the available information on the catalytic context of this compound and provides generalized experimental protocols for related catalytic reactions where it could potentially be employed.
Introduction to Pyridine-Based Ligands in Catalysis
Pyridine and its derivatives are a cornerstone in the field of transition-metal catalysis. The nitrogen atom's lone pair of electrons allows it to function as a Lewis base, coordinating to a metal center and influencing its electronic and steric properties. This modulation of the metal center is crucial for the efficiency and selectivity of catalytic transformations such as cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira), hydrogenations, and C-H activations. The substituents on the pyridine ring play a critical role in fine-tuning the ligand's properties.
Potential Catalytic Applications and General Experimental Protocols
While direct comparative data is lacking, we can infer potential applications for this compound based on the established reactivity of similar pyridine derivatives in common catalytic reactions. Below are generalized experimental protocols for key cross-coupling reactions where a ligand like this compound could be screened and evaluated.
Experimental Protocols
General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. A general protocol to test the efficacy of this compound as a ligand is as follows:
Reaction Setup:
-
To a dried Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), a palladium precursor (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., this compound, 4-8 mol%).
-
Add a base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv) and a suitable solvent (e.g., a mixture of toluene (B28343) and water, 10:1, 5 mL).
-
Thoroughly degas the mixture by three freeze-pump-thaw cycles.
-
Heat the reaction mixture at a specified temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Diagram of Experimental Workflow:
Caption: Workflow for Suzuki-Miyaura Coupling.
General Procedure for Palladium-Catalyzed Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene. A general protocol to evaluate this compound in this context is as follows:
Reaction Setup:
-
In a sealed tube, combine the aryl halide (1.0 mmol, 1.0 equiv), the alkene (1.5 mmol, 1.5 equiv), a palladium source (e.g., Pd(OAc)₂, 1-5 mol%), and the ligand (e.g., this compound, 2-10 mol%).
-
Add a base (e.g., Et₃N or K₂CO₃, 2.0 equiv) and a polar aprotic solvent (e.g., DMF or NMP, 5 mL).
-
Seal the tube and heat the mixture to the desired temperature (e.g., 100-140 °C) for the required time.
-
Monitor the reaction by GC-MS.
-
After completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Diagram of Catalytic Cycle:
Caption: Simplified Heck Catalytic Cycle.
Data Presentation
As stated, no direct quantitative comparative data for this compound against other ligands was found in the searched literature. To properly evaluate the performance of this compound, it would be necessary to conduct a screening study against a panel of other commercially available pyridine and phosphine-based ligands under standardized conditions for a specific catalytic reaction. The results of such a study could be tabulated as follows:
Table 1: Hypothetical Performance Comparison in a Suzuki-Miyaura Coupling
| Entry | Ligand | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | This compound | 4 | 100 | 12 | Data |
| 2 | Pyridine | 4 | 100 | 12 | Data |
| 3 | 4-DMAP | 4 | 100 | 12 | Data |
| 4 | PPh₃ | 4 | 100 | 12 | Data |
| 5 | XPhos | 4 | 100 | 12 | Data |
This table is for illustrative purposes only and does not contain experimental data.
Conclusion
While this compound belongs to a class of compounds widely used as ligands in catalysis, there is a notable lack of specific, comparative studies detailing its performance. The provided protocols offer a starting point for researchers to investigate the catalytic potential of this compound in their own systems. A systematic study comparing this compound to other established ligands would be a valuable contribution to the field. Researchers in drug development and other scientific fields are encouraged to use these general methods as a basis for their own investigations into the catalytic applications of this compound.
Safety Operating Guide
Proper Disposal of 4-Benzylpyridine: A Guide for Laboratory Professionals
The safe and responsible disposal of 4-Benzylpyridine is a critical aspect of laboratory safety and environmental protection. Due to its hazardous properties, this chemical cannot be discarded as regular waste or poured down the drain.[1][2] Adherence to proper disposal protocols is mandatory to ensure the safety of personnel and compliance with regulations. This guide provides essential information and step-by-step procedures for the appropriate disposal of this compound.
Hazard Profile and Disposal Considerations
This compound is classified as a hazardous substance, and its disposal is regulated.[1] The following table summarizes the key hazards associated with this compound that necessitate its disposal as chemical waste.
| Hazard Classification | Description | Citation |
| Acute Oral Toxicity | Harmful if swallowed. | [1] |
| Skin Corrosion/Irritation | Causes skin irritation. | [1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | [1] |
| Specific Target Organ Toxicity | May cause respiratory irritation. | [1] |
Given these hazards, this compound must be disposed of through an approved hazardous waste program.[1][2] It is crucial to consult with your institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure compliance with local and national regulations.[2][3]
Step-by-Step Disposal Protocol
The following procedure outlines the necessary steps for the safe disposal of this compound.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:
-
Chemical safety goggles or a face shield.
-
Chemically resistant gloves (e.g., butyl rubber or PVA).[4]
-
A fully-buttoned laboratory coat.[4]
-
Work within a properly functioning certified laboratory chemical fume hood.[4]
2. Waste Collection and Segregation:
-
Pure this compound and Concentrated Solutions: Collect waste this compound in its pure form or as a concentrated solution in a dedicated, compatible, and properly sealed waste container.[4]
-
Contaminated Labware: Solid waste contaminated with this compound, such as absorbent paper, gloves, and kim-wipes, should be double-bagged in clear plastic bags for visual inspection.[5]
-
Empty Containers: Empty containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste.[3][6] After triple-rinsing, the container can be disposed of as regular trash, with the label defaced.[6]
3. Waste Container Labeling: All hazardous waste containers must be clearly labeled with a hazardous waste tag.[2] The label must include the following information:
-
The words "Hazardous Waste".[2]
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[2]
-
The quantity of waste in the container.[2]
-
The date of waste generation.[2]
-
The location of origin (e.g., department, room number).[2]
-
The name and contact information of the principal investigator.[2]
-
Appropriate hazard pictograms.[2]
4. Storage of Hazardous Waste:
-
Store waste containers in a designated, well-ventilated, and secure area.[4]
-
Ensure containers are kept tightly closed except when adding waste.[3][5]
-
Use secondary containment, such as a lab tray, to capture any potential leaks. The secondary container should be able to hold 110% of the volume of the primary container.[5]
-
Segregate this compound waste from incompatible materials, such as strong oxidizing agents and strong acids.[1]
5. Arranging for Disposal:
-
Contact your institution's EHS office or hazardous waste program to schedule a pickup for the waste.[2]
-
Provide a completed Hazardous Waste Information Form, detailing the contents and quantity of the waste.[2]
-
Do not exceed the storage time or quantity limits for hazardous waste as specified by your institution and local regulations.[5]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By following these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always prioritize safety and consult your institution's specific guidelines.
References
- 1. fishersci.com [fishersci.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. vumc.org [vumc.org]
Personal protective equipment for handling 4-Benzylpyridine
Essential Safety and Handling Guide for 4-Benzylpyridine
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and effective management of this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as hazardous. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Adherence to the following PPE guidelines is mandatory to minimize exposure risks.
| Protection Type | Equipment Specification | Purpose |
| Eye/Face | Chemical safety goggles or eyeglasses conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[1] | To protect eyes from splashes and irritation. |
| Hand | Appropriate protective gloves (e.g., Nitrile rubber).[1] | To prevent skin contact and irritation.[1] |
| Body | Wear appropriate protective clothing to prevent skin exposure.[1] | To protect skin from accidental contact. |
| Respiratory | Use only in a well-ventilated area.[1][4][5] If ventilation is inadequate, use a NIOSH-approved respirator (e.g., N95 dust mask). | To prevent inhalation of vapors, mists, or sprays.[1] |
Engineering Controls: Work in a well-ventilated area.[1][4][5] Ensure that eyewash stations and safety showers are in close proximity to the workstation.[1][3]
Operational Plan: Step-by-Step Handling and Storage
Handling:
-
Avoid all contact with skin and eyes.[1]
-
Do not breathe in mists, vapors, or sprays.[1]
-
Ensure thorough washing of face, hands, and any exposed skin after handling.[1][4]
Storage:
-
Incompatible Materials: Keep away from strong oxidizing agents and strong acids.[1]
Emergency and Disposal Procedures
First-Aid Measures:
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air and keep them in a position comfortable for breathing.[1][3] If not breathing, provide artificial respiration.[1][2] Seek medical attention if you feel unwell.[1] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[1] Remove all contaminated clothing and shoes.[1][2] If skin irritation occurs, seek medical advice.[1] |
| Eye Contact | Rinse cautiously with water for several minutes.[1][3] Remove contact lenses if present and easy to do, and continue rinsing for at least 15 minutes.[1] If eye irritation persists, get medical attention.[1] |
| Ingestion | Rinse the mouth with water.[1] Do NOT induce vomiting.[2] Call a POISON CENTER or doctor if you feel unwell.[1] |
Spill and Disposal Plan:
-
Spills: For spills, absorb the material with an inert substance (e.g., sand, earth, or vermiculite) and place it in a suitable, labeled container for disposal.[2][6] Ensure adequate ventilation and wear appropriate PPE during cleanup.
-
Disposal: Dispose of the contents and container at an approved waste disposal plant.[1][3][4] Do not flush into surface water or the sanitary sewer system.[1]
Chemical and Physical Properties
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₂H₁₁N[1][7] |
| Molecular Weight | 169.22 g/mol [7][8] |
| Appearance | Light yellow liquid[1] |
| Boiling Point | 287 °C / 548.6 °F @ 760 mmHg[1] |
| Melting Point | 9 - 11 °C / 48.2 - 51.8 °F[1] |
| Flash Point | 115 °C / 239 °F[1] |
| Density | 1.060 - 1.061 g/mL at 25 °C[1] |
| pH | 8 (saturated solution)[1] |
| Vapor Pressure | 10 hPa @ 135 °C[1] |
| Vapor Density | 5.8[1] |
| CAS Number | 2116-65-6[1][7] |
Visual Workflow for Safe Handling
The diagram below illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. This compound | 2116-65-6 | TCI AMERICA [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. 4-苄基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound | C12H11N | CID 16458 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
